molecular formula C6H16N2O B020830 (2s)-2,6-Diaminohexan-1-Ol CAS No. 110690-36-3

(2s)-2,6-Diaminohexan-1-Ol

Cat. No.: B020830
CAS No.: 110690-36-3
M. Wt: 132.2 g/mol
InChI Key: LTGPFZWZZNUIIK-LURJTMIESA-N
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Description

(2S)-2,6-Diaminohexan-1-ol is a chiral amino alcohol of high interest in medicinal chemistry and chemical biology research. This compound features two strategically placed primary amino groups and a primary alcohol, making it a versatile building block for the synthesis of complex molecules and novel material scaffolds. Its primary research value lies in its structural similarity to lysine and its potential as a component in peptidomimetics. The (S)-configuration at the chiral center is critical for stereospecific interactions in biological systems. Researchers utilize this di-functionalized backbone to create custom linkers for bioconjugation, develop antimicrobial peptide analogs with modulated properties, and synthesize ligands for catalyst development. The primary amino groups can undergo standard coupling reactions, while the alcohol group offers a site for further functionalization, providing a multi-dimensional strategy for molecular design. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diaminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGPFZWZZNUIIK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469336
Record name L-Lysinol
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110690-36-3, 12772-68-8
Record name L-Lysinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of (2S)-2,6-Diaminohexan-1-ol (L-Lysinol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its bifunctional nature, containing two primary amine groups and a primary alcohol, makes it a valuable and versatile building block in synthetic chemistry. This guide provides a detailed examination of the core physicochemical properties of L-Lysinol, offering a foundational understanding for its application in pharmaceutical synthesis, chiral ligand development, and biochemical research. We will delve into its structural and chemical identity, key physical properties, acid-base characteristics, and spectroscopic profile, supplemented with detailed experimental protocols for property determination.

Introduction and Significance

L-Lysinol emerges from the reduction of the carboxylic acid group of L-lysine, an essential α-amino acid fundamental to protein biosynthesis[1][2]. This transformation preserves the original stereocenter at the C2 position, yielding a chiral molecule with distinct spatial arrangement and reactivity. The presence of two nucleophilic amino groups and a hydroxyl group provides multiple reaction sites, making L-Lysinol a sought-after intermediate for constructing complex molecular architectures. Its utility is most pronounced in the synthesis of pharmaceuticals and bioactive compounds where specific stereochemistry is critical for efficacy and safety[3]. Understanding its physicochemical properties is not merely an academic exercise; it is a prerequisite for designing robust synthetic routes, developing stable formulations, and predicting its behavior in biological systems.

Chemical Identity and Structure

The unambiguous identification of this compound is the first step in any research endeavor. Its structural features are summarized below.

Caption: 2D structure of this compound.

IdentifierValueSource
IUPAC Name This compound[4]
Common Synonyms L-Lysinol, (S)-2,6-diaminohexan-1-ol[3][5]
CAS Number 110690-36-3[5]
Molecular Formula C₆H₁₆N₂O[5]
SMILES NCCCCCO[4]
InChI Key LTGPFZWZZNUIIK-ZCFIWIBFSA-N[4]

Core Physicochemical Properties

The physical properties of L-Lysinol dictate its handling, reaction conditions, and purification strategies. While experimental data for some properties are scarce, computed values and data from analogous compounds provide valuable estimates.

PropertyValueComments and SignificanceSource
Molecular Weight 132.20 g/mol Foundational for all stoichiometric calculations.[4][5]
Appearance Clear, colorless liquidBased on the racemic mixture; possesses a characteristic amine odor.[6]
Melting Point Not availableNot reported in surveyed literature.[3]
Boiling Point Not availableNot reported in surveyed literature.[3]
Solubility Soluble in waterThe polar amine and alcohol groups promote high aqueous solubility.[6]
logP (XLogP3) -1.2 (Computed)The negative value indicates high hydrophilicity, consistent with its water solubility.[4]
TPSA 72.3 Ų (Computed)The Topological Polar Surface Area is below 90 Ų, suggesting it may have the potential to permeate the blood-brain barrier.[4][7]

Acid-Base Properties and Protonation States

At physiological pH (~7.4), both amino groups will be protonated, carrying a net charge of +2. This behavior is crucial for applications in biological buffers or for purification by ion-exchange chromatography.

G acid pH < pKa1, pKa2 (e.g., pH 2) Fully Protonated (+2) neutral pKa1 < pH < pKa2 (e.g., pH 10) Mono-protonated (+1) acid->neutral + OH⁻ basic pH > pKa1, pKa2 (e.g., pH 12) Neutral (0) neutral->basic + OH⁻

Caption: Predicted protonation states of L-Lysinol vs. pH.

Spectroscopic Profile

Structural confirmation and purity assessment of L-Lysinol rely on standard spectroscopic techniques. Although a dedicated public spectrum is not available, the expected spectral characteristics can be inferred.

  • Infrared (IR) Spectroscopy: Key signals would include strong, broad absorptions around 3300-3500 cm⁻¹ corresponding to O-H and N-H stretching, C-H stretching peaks just below 3000 cm⁻¹, and N-H bending (scissoring) vibrations around 1600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct multiplets for the protons on the carbon backbone. The diastereotopic protons of the -CH₂OH group would likely appear as two separate signals. Protons attached to nitrogen and oxygen (NH₂, OH) may appear as broad singlets and are exchangeable with D₂O.

    • ¹³C NMR: Six unique carbon signals are expected, with the carbon bearing the hydroxyl group shifted furthest downfield.

The use of these methods for characterizing derivatives of similar structures is well-documented[8].

Stability and Storage

Proper handling and storage are essential to maintain the integrity of L-Lysinol.

  • Recommended Storage: The compound should be stored at 2-8°C[3][5].

  • Conditions to Avoid: It should be kept in a tightly sealed container to protect it from atmospheric moisture and carbon dioxide, which can react with the basic amino groups. The storage area should be dry and well-ventilated.

Experimental Protocols

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. Below are methodologies for quantifying key parameters of L-Lysinol.

Protocol: Determination of pKa by Potentiometric Titration

This method establishes the acid-base dissociation constants by monitoring pH changes during titration with a strong acid.

Workflow Diagram:

G start Start prep Prepare accurate L-Lysinol solution (e.g., 0.01 M in deionized water) start->prep calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) prep->calibrate titrate Titrate solution with standardized strong acid (e.g., 0.1 M HCl) calibrate->titrate record Record pH after each incremental addition of acid titrate->record plot Plot pH vs. Volume of titrant added record->plot analyze Identify equivalence points and half-equivalence points (pKa) plot->analyze end End analyze->end

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 132.2 mg of L-Lysinol and dissolve it in 100 mL of CO₂-free deionized water to create a ~0.01 M solution.

  • Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).

  • Titration Setup: Place the L-Lysinol solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.

  • Titration: Add standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from a burette. Allow the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show two inflection points corresponding to the two equivalence points of the amino groups. The pH at the half-equivalence points (the midpoint of the buffer regions) corresponds to the pKa values.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the solubility of a compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of L-Lysinol to a known volume of purified water (or a relevant buffer) in a sealed, screw-cap vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Quantify the concentration of dissolved L-Lysinol using a suitable analytical method, such as HPLC with a derivatizing agent or quantitative NMR.

  • Calculation: The determined concentration represents the equilibrium solubility of L-Lysinol under the specified conditions.

Conclusion

This compound is a chiral building block of significant value, characterized by its high polarity, water solubility, and multiple reactive sites. Its computed TPSA and logP values provide a strong indication of its hydrophilic nature. While key experimental data such as melting point, boiling point, and pKa values are currently underreported in public literature, this guide provides the foundational knowledge and robust experimental frameworks necessary for researchers to determine these properties. A thorough understanding of this molecule's physicochemical profile is the cornerstone of its effective and innovative application in drug discovery and materials science.

References

  • MolPort. (n.d.). Physico-Chemical properties of (2S)-2,6-diaminohexanoic acid. Retrieved from MolPort.[7]

  • ChemicalBook. (2023). 1-HEXANOL, 2,6-DIAMINO-, (2S)- (CAS 110690-36-3). Retrieved from ChemicalBook.[5]

  • IOSR Journal. (2022). Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. Retrieved from IOSR Journals.[8]

  • LookChem. (n.d.). Cas 25441-01-4, 1-Hexanol, 2,6-diamino-. Retrieved from LookChem.[6]

  • Supreme Pharmatech. (n.d.). L-Lysine | C6H14N2O2. Retrieved from Supreme Pharmatech.[1]

  • National Center for Biotechnology Information. (n.d.). (2S)-2,6-diaminohexanoic acid. PubChem Compound Summary.
  • ResearchGate. (n.d.). Molecular structure of l-lysine.
  • National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Summary for CID 5962. Retrieved from PubChem.[9]

  • National Center for Biotechnology Information. (n.d.). (R)-2,6-Diaminohexan-1-ol. PubChem Compound Summary for CID 44309478. Retrieved from PubChem.[4]

  • Wikipedia. (n.d.). Lysine. Retrieved from Wikipedia.[2]

  • BOC Sciences. (n.d.). Lysine: Definition, Structure, Benefits and Uses.
  • Google Patents. (n.d.). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • National Center for Biotechnology Information. (n.d.). (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-OL. PubChem Compound Summary.
  • LookChem. (n.d.). Cas 110690-36-3, 1-HEXANOL, 2,6-DIAMINO-, (2S)-. Retrieved from LookChem.[3]

Sources

An In-Depth Technical Guide to the Structural and Conformational Analysis of (2S)-2,6-Diaminohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a chiral amino alcohol of significant interest in the pharmaceutical and materials science sectors. Its unique structural features, comprising a primary alcohol and two primary amine functionalities on a flexible hexyl chain, render it a valuable building block for the synthesis of a diverse array of bioactive molecules and polymers. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, drawing upon spectroscopic data from analogous compounds, theoretical predictions, and established principles of conformational analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction to this compound

This compound is a derivative of the essential amino acid L-lysine. It is a clear, colorless liquid with a characteristic amine odor and is soluble in water. The presence of two primary amines and a primary alcohol provides multiple sites for chemical modification, making it a crucial intermediate in the synthesis of various pharmaceutical agents and a monomer for the development of novel polymers. Its chirality, stemming from the stereocenter at the C2 position, is of particular importance in the design of stereospecific drugs and catalysts.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H16N2O[1]
Molecular Weight 132.2 g/mol [1]
CAS Number 110690-36-3[1]
Appearance Clear, colorless liquid
Solubility Soluble in water

Structural Analysis

A thorough understanding of the molecular structure of this compound is paramount for predicting its reactivity and designing its applications. This section details the key spectroscopic techniques used for its structural elucidation, leveraging data from closely related compounds and predictive models due to the limited availability of direct experimental spectra in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (CH₂OH)~3.5Doublet of doublets
H2 (CHNH₂)~2.8Multiplet
H3, H4, H5 (CH₂)~1.3 - 1.7Multiplets
H6 (CH₂NH₂)~2.7Triplet
NH₂ (C2)VariableBroad singlet
NH₂ (C6)VariableBroad singlet
OHVariableBroad singlet

Source: Predicted data based on standard chemical shift values and analysis of similar structures.

The protons on the carbons bearing electronegative atoms (oxygen and nitrogen) are expected to be deshielded and appear at higher chemical shifts. The broadness of the NH₂ and OH signals is due to chemical exchange and quadrupole broadening. For a derivative, 2,6-diamino-1-(anilinooxy)hexan-1-ol, the protons of the hexyl chain appear as a multiplet between 1 and 3.09 ppm, which is consistent with these predictions.[2]

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (CH₂OH)~65
C2 (CHNH₂)~55
C3, C4, C5 (CH₂)~22 - 35
C6 (CH₂NH₂)~40

Source: Predicted data based on standard chemical shift values.

Similar to the ¹H NMR, the carbons attached to the heteroatoms (C1, C2, and C6) are expected to have larger chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 132.

The fragmentation of alcohols in MS is well-characterized and typically proceeds via two main pathways: alpha-cleavage and dehydration.[3]

  • Alpha-Cleavage: This involves the cleavage of a bond adjacent to the oxygen atom. For this compound, this would lead to the formation of a [CH₂OH]⁺ fragment at m/z 31, a characteristic peak for primary alcohols.[3]

  • Dehydration: The loss of a water molecule (18 Da) from the molecular ion can also occur, leading to a peak at m/z 114 (M-18).

Further fragmentation of the aliphatic chain and cleavage adjacent to the amino groups would also contribute to the overall mass spectrum.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[4] To date, a crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. The determination of its crystal structure would be a valuable contribution to the field, as it would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, that govern its solid-state packing. For a related compound, (S)-2-amino-2-(2-chlorophenyl)cyclohexanone, X-ray crystallography confirmed the absolute configuration and revealed a chair conformation for the cyclohexanone ring.[5]

Conformational Analysis

The flexible nature of the hexyl chain in this compound allows it to adopt multiple conformations in solution and in the gas phase. Understanding these conformational preferences is crucial for predicting its biological activity and its role in directing the stereochemistry of reactions.

Theoretical Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of flexible molecules.[6] A study on the closely related L-lysine using DFT calculations has provided insights into its optimized geometry and vibrational frequencies.[6][7]

For this compound, the key dihedral angles that define its conformation are those around the C-C bonds of the hexyl chain. The presence of multiple hydrogen bond donors (OH and two NH₂) and acceptors (N and O) suggests that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations.

The most likely intramolecular hydrogen bonds would be between:

  • The C1-hydroxyl group and the C2-amino group.

  • The C1-hydroxyl group and the C6-amino group.

  • The C2-amino group and the C6-amino group.

These interactions would lead to folded or cyclic-like conformations being energetically favorable.

G cluster_workflow Structural Analysis Workflow Start Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS Xray X-ray Crystallography (if crystalline) Start->Xray Structure Structural Elucidation NMR->Structure MS->Structure Xray->Structure caption Workflow for structural analysis.

Caption: A typical workflow for the structural analysis of a small molecule.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its structural and conformational analysis, drawing upon a combination of theoretical predictions and experimental data from analogous compounds. While a complete experimental characterization remains to be fully documented in the scientific literature, the principles and data presented here offer a solid foundation for researchers working with this important chiral building block. Future work, particularly the determination of its X-ray crystal structure and detailed solution-state NMR studies, will undoubtedly provide further valuable insights into the properties of this versatile molecule.

References

  • Sherin, T. A., et al. (2023). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. BMC Chemistry, 17(1), 1-18. Available at: [Link]

  • Sherin, T. A., et al. (2023). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. ResearchSquare. Available at: [Link]

  • MySkinRecipes. (S)-2,6-Diaminohexan-1-ol dihydrochloride. Available at: [Link]

  • LookChem. Cas 25441-01-4,1-Hexanol, 2,6-diamino-. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0244379). Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2022). Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. IOSR Journal of Applied Chemistry, 15(8), 25-27. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Available at: [Link]

  • YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Available at: [Link]

  • PMC. (2001). X Ray crystallography. Journal of Clinical Pathology, 54(5), 337-340. Available at: [Link]

  • PMC. (2016). The crystal structure of (S)-2-amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 1031-1033. Available at: [Link]

Sources

Synthesis of L-Lysinol from L-Lysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-Lysinol in Drug Development

L-Lysinol, a chiral diamino alcohol, is a valuable building block in medicinal chemistry and drug development. Its versatile structure, featuring a primary alcohol and two primary amine functionalities with a defined stereocenter, makes it a crucial component in the synthesis of a wide array of complex molecules, including enzyme inhibitors, chiral ligands, and pharmaceutical intermediates. The stereospecific synthesis of L-Lysinol from the readily available and inexpensive starting material, L-lysine, is a common yet critical transformation in many synthetic laboratories. This guide provides an in-depth technical overview of the synthetic strategies, experimental protocols, and underlying chemical principles for the efficient and stereoretentive conversion of L-lysine to L-Lysinol.

Core Synthetic Challenge: Selective Reduction of the Carboxylic Acid

The primary chemical challenge in the synthesis of L-Lysinol from L-lysine lies in the selective reduction of the carboxylic acid functional group in the presence of two nucleophilic amino groups. Direct reduction of unprotected L-lysine is often problematic, leading to the formation of complex mixtures and low yields due to the acidic proton of the carboxylic acid reacting with the hydride reagent and potential side reactions involving the amino groups. Therefore, a robust synthetic strategy necessitates the protection of the α- and ε-amino groups prior to the reduction of the carboxylic acid.

Strategic Approaches to L-Lysinol Synthesis

The conversion of L-lysine to L-Lysinol is typically a multi-step process involving:

  • Protection of the Amino Groups: The α- and ε-amino groups of L-lysine are protected to prevent their interference in the subsequent reduction step. The choice of protecting group is critical and should be stable to the reduction conditions and readily cleavable without affecting the final product.

  • Reduction of the Carboxylic Acid: The protected L-lysine derivative is then treated with a suitable reducing agent to convert the carboxylic acid to a primary alcohol.

  • Deprotection of the Amino Groups: The protecting groups are removed from the amino functionalities to yield the final product, L-Lysinol.

  • Purification: The crude product is purified to obtain L-Lysinol of high purity.

Protecting Group Strategies: A Comparative Overview

The selection of an appropriate protecting group for the amino functionalities of L-lysine is paramount for a successful synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Protecting GroupAbbreviationKey Features
tert-ButoxycarbonylBocStable to many reducing agents, readily removed with mild acid (e.g., TFA or HCl in an organic solvent).[]
9-FluorenylmethyloxycarbonylFmocBase-labile, offering orthogonality with acid-labile protecting groups.[]
BenzyloxycarbonylCbzRemovable by catalytic hydrogenation, which may not be compatible with all substrates.

For the synthesis of L-Lysinol, the di-Boc protected L-lysine is an excellent intermediate as the Boc groups are stable to many hydride-based reducing agents.

Reduction Methodologies: A Critical Evaluation

Several reducing agents can be employed for the conversion of the carboxylic acid to an alcohol. The choice of reagent depends on factors such as reactivity, selectivity, safety, and cost.

Reducing AgentKey Characteristics & Considerations
Lithium Aluminum Hydride (LiAlH4)A very powerful and efficient reducing agent for carboxylic acids.[2][3][4] However, it is highly reactive, pyrophoric, and reacts violently with water and protic solvents, requiring stringent anhydrous conditions.[2][3][5]
Sodium Borohydride (NaBH4) with AdditivesNaBH4 alone is generally not strong enough to reduce carboxylic acids.[6] However, in the presence of additives like iodine (I2), it forms diborane in situ, which readily reduces carboxylic acids.[6] This system is considered a safer alternative to LiAlH4.[6]
Borane Reagents (e.g., BH3·THF, BH3·SMe2)Borane and its complexes are highly effective and selective for the reduction of carboxylic acids.[7] They are generally milder than LiAlH4 and offer good functional group tolerance. The use of borane-methyl sulfide (BMS) complex is advantageous due to its stability and commercial availability.[7]

Detailed Experimental Protocol: Synthesis of L-Lysinol via a Di-Boc Intermediate

This section provides a detailed, step-by-step protocol for the synthesis of L-Lysinol from L-lysine hydrochloride, proceeding through a di-Boc protected intermediate and utilizing a sodium borohydride/iodine reduction system.

Workflow Diagram

Synthesis_Workflow cluster_protection PART 1: Protection cluster_reduction PART 2: Reduction cluster_deprotection PART 3: Deprotection & Purification Lysine L-Lysine Hydrochloride BocProtection Di-Boc Protection (Boc)2O, Base Lysine->BocProtection DiBocLys Nα,Nε-Di-Boc-L-lysine BocProtection->DiBocLys Reduction Reduction NaBH4 / I2 in THF DiBocLys->Reduction DiBocLysinol Nα,Nε-Di-Boc-L-lysinol Reduction->DiBocLysinol Deprotection Deprotection TFA or HCl in Dioxane DiBocLysinol->Deprotection Lysinol L-Lysinol Deprotection->Lysinol Purification Purification (e.g., Ion-Exchange Chromatography) Lysinol->Purification

Caption: Overall workflow for the synthesis of L-Lysinol from L-lysine.

Part 1: Synthesis of Nα,Nε-Di-Boc-L-lysine

Rationale: The first step involves the protection of both the α- and ε-amino groups of L-lysine as their tert-butoxycarbonyl (Boc) carbamates. This is achieved by reacting L-lysine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions. The base is necessary to deprotonate the amino groups, rendering them nucleophilic, and to neutralize the acidic byproducts of the reaction.

Materials:

  • L-lysine hydrochloride

  • Sodium bicarbonate (NaHCO3)

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water in a round-bottom flask and cool the solution in an ice-water bath.

  • Prepare a solution of (Boc)2O in dioxane.

  • Add the (Boc)2O solution dropwise to the stirred lysine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Wash the reaction mixture with diethyl ether three times to remove unreacted (Boc)2O and other nonpolar impurities.

  • Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

  • Extract the product into ethyl acetate (three times).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield Nα,Nε-Di-Boc-L-lysine as a white solid.

Part 2: Reduction of Nα,Nε-Di-Boc-L-lysine to Nα,Nε-Di-Boc-L-lysinol

Rationale: This step employs the NaBH4/I2 system to selectively reduce the carboxylic acid of the di-Boc protected lysine. Sodium borohydride reacts with iodine to generate diborane (B2H6) in situ, which is the active reducing agent for the carboxylic acid. This method is advantageous as it avoids the hazards associated with LiAlH4 while maintaining high efficiency.

Mechanism Diagram:

Reduction_Mechanism cluster_generation In Situ Generation of Diborane cluster_reduction Reduction of Carboxylic Acid 2NaBH4 2 NaBH4 B2H6 B2H6 (Diborane) 2NaBH4->B2H6 + I2 I2 I2 2NaI 2 NaI H2 H2 RCOOH R-COOH (Di-Boc-Lysine) BoraneComplex Acyloxyborane Intermediate RCOOH->BoraneComplex + 1/2 B2H6 Alcohol R-CH2OH (Di-Boc-Lysinol) BoraneComplex->Alcohol Further Reduction & Work-up

Caption: Simplified mechanism of NaBH4/I2 reduction of a carboxylic acid.

Materials:

  • Nα,Nε-Di-Boc-L-lysine

  • Sodium borohydride (NaBH4)

  • Iodine (I2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 20% aqueous Potassium Hydroxide (KOH)

  • Methylene chloride (CH2Cl2)

  • Sodium sulfate (Na2SO4)

Procedure:

  • In a dry, argon-purged flask, suspend Nα,Nε-Di-Boc-L-lysine and NaBH4 in anhydrous THF. A vigorous gas evolution may be observed.

  • Prepare a solution of iodine in anhydrous THF.

  • Slowly add the iodine solution dropwise to the reaction mixture at a temperature of 25-40 °C.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours (monitor by TLC).

  • Cool the reaction mixture and quench the excess reducing agent by the slow addition of methanol.

  • Hydrolyze the borate esters by adding 20% aqueous KOH and stirring for 4 hours.

  • Extract the product with methylene chloride (three times).

  • Combine the organic extracts, dry over Na2SO4, filter, and concentrate under reduced pressure to yield crude Nα,Nε-Di-Boc-L-lysinol.

Part 3: Deprotection of Nα,Nε-Di-Boc-L-lysinol to L-Lysinol

Rationale: The final step involves the removal of the Boc protecting groups to liberate the free amino groups of L-Lysinol. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent like dioxane.

Materials:

  • Nα,Nε-Di-Boc-L-lysinol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 5% Sodium Carbonate (Na2CO3) solution

  • Ethyl acetate

Procedure: [8]

  • Dissolve the crude Nα,Nε-Di-Boc-L-lysinol in a mixture of trifluoroacetic acid and dichloromethane.[8]

  • Stir the solution at room temperature for 1 hour.[8]

  • Remove the solvent and excess TFA by rotary evaporation.[8]

  • Dissolve the residue in ethyl acetate and wash with 5% Na2CO3 solution until the aqueous layer is basic (pH 8-9).[8]

  • Separate the organic layer, dry over a suitable drying agent, and concentrate under reduced pressure to obtain crude L-Lysinol.

Part 4: Purification of L-Lysinol

Rationale: The crude L-Lysinol may contain residual impurities from the previous steps. Purification is often necessary to obtain the final product in high purity. Ion-exchange chromatography is a highly effective method for purifying amino alcohols like L-Lysinol.

Method:

  • Dissolve the crude L-Lysinol in a suitable buffer and load it onto a cation-exchange resin column.

  • Wash the column with the buffer to remove any non-basic impurities.

  • Elute the L-Lysinol from the column using a gradient of a basic solution (e.g., aqueous ammonia).

  • Collect the fractions containing L-Lysinol (monitor by TLC or other appropriate analytical techniques).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified L-Lysinol.

Characterization of L-Lysinol

The identity and purity of the synthesized L-Lysinol should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Characteristic signals for the protons of the hexanol backbone, including the methylene group adjacent to the hydroxyl (around 3.4-3.6 ppm), the methine proton at the chiral center, and the methylene groups adjacent to the amino groups.
¹³C NMR Signals corresponding to the six carbon atoms of the L-Lysinol backbone, including the carbon bearing the hydroxyl group (typically around 60-65 ppm).
Mass Spectrometry A molecular ion peak corresponding to the mass of L-Lysinol (C6H16N2O, exact mass: 132.1263).
Infrared (IR) Spectroscopy Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, and C-O stretching around 1050 cm⁻¹.

Safety Considerations

  • Lithium Aluminum Hydride: If using LiAlH4, it must be handled with extreme caution in a fume hood under an inert atmosphere. It is highly flammable and reacts violently with water.[2][5]

  • Borane Reagents: Borane and its complexes are flammable and toxic. Handle in a well-ventilated fume hood.

  • Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of vapors.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment, including gloves and safety glasses.

  • Solvents: Use of flammable organic solvents like THF, diethyl ether, and dichloromethane requires working in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of L-Lysinol from L-lysine is a well-established and essential transformation for researchers in drug discovery and development. The strategy involving di-Boc protection followed by reduction with a suitable hydride reagent, such as the NaBH4/I2 system, offers a reliable and relatively safe pathway to this valuable chiral building block. Careful attention to experimental detail, particularly regarding the protection-deprotection strategy and the choice of reducing agent, is crucial for achieving high yields and purity. This guide provides a comprehensive framework for the successful synthesis and purification of L-Lysinol, empowering researchers to efficiently access this important molecule for their synthetic endeavors.

References

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • iGEM. (n.d.). The Deprotection of Boc-Lysine. Retrieved from [Link]

  • Olawale, H. O. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). SvedbergOpen. Retrieved from [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. doi: 10.15227/orgsyn.063.0136
  • Blaskovich, M. A., Hwang, S. H., & Kim, H. Y. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 109.
  • Oladimeji, H. O. (2024). Reaction mechanism of a new variant of selective reduction using NaBH4 and Iodine. ResearchGate. Retrieved from [Link]

  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Cao, Y., & Yang, G. (2016). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965.
  • Novabiochem. (n.d.). NEW Orthogonally protected lysine derivatives.
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.
  • Su, J., Sheng, X., Li, S., Sun, T., Liu, G., & Hao, A. (2012). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Organic & Biomolecular Chemistry, 10(47), 9319-9324.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Borane-Ammonia. Retrieved from [Link]

  • Zhang, A., Yang, T., Sun, X., & Xu, J. (2018). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. Molecules, 23(11), 2788.
  • ResearchGate. (2025). Purification of L-Lysine in simulated moving bed and fixed-bed chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Lysine. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000043 - L-Lysine. Retrieved from [Link]

  • Park, S. H., et al. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology and Bioengineering, 111(8), 1596-1603.
  • ResearchGate. (2025). L-lysine biosynthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187799B - A method of preparing DL-lysine hydrochloride.
  • ResearchGate. (2025). Production of L-lysine from L-lysine monohydrochloride by electrodialysis. Retrieved from [Link]

  • Myande Group. (2025). Industrial Production of L-Lysine by Fermentation Explained. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787904A - Preparation method of novel L-lysine alkaline solution.
  • Google Patents. (n.d.). US2878282A - Purification of lysine.
  • National Institute of Standards and Technology. (n.d.). Lysine. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001027074A1 - Preparation of amino-protected lysine derivatives.

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CAS number 110690-36-3 chemical properties and safety data

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide on (2S)-2,6-Diaminohexan-1-ol (L-Lysinol)

CAS Number: 110690-36-3

Disclaimer: This document is intended for informational purposes for research and development professionals. Data for this specific compound is limited in publicly accessible literature. All laboratory work should be conducted under the supervision of a qualified professional, treating this substance as a chemical of unknown toxicity and implementing rigorous safety protocols.

Section 1: Introduction and Scientific Context

This compound, commonly known as L-Lysinol, is the alcohol analog of the essential amino acid L-lysine.[1][2] Its structure features a primary alcohol and two primary amine groups, one of which is at a chiral center with the (S)-configuration. This trifunctional nature makes it a valuable building block in synthetic chemistry, particularly for the development of complex molecules like macrocycles, polymers, and chiral ligands.[3]

While its identity is established, it is crucial to note that L-Lysinol is predominantly a research chemical.[3] Consequently, comprehensive data regarding its physical properties, reactivity, and toxicology are not widely published. Researchers must exercise extreme caution and perform their own analytical characterization and risk assessments before use.

Section 2: Chemical Identity and Computed Properties

The fundamental identity of this compound is well-established.[4][5] Key identifiers and computed physicochemical properties are summarized below. These computed values, primarily from sources like PubChem, provide estimations and should be confirmed experimentally.[2]

IdentifierValueSource
CAS Number 110690-36-3[1][2][4][5]
IUPAC Name This compound[2]
Common Synonyms L-Lysinol, (S)-2,6-Diaminohexan-1-ol, H-Lys-ol[1][2]
Molecular Formula C₆H₁₆N₂O[2][4]
Molecular Weight 132.20 g/mol [2]
Exact Mass 132.126263138 Da[2]
Computed XLogP3-AA -1.2[2]
Topological Polar Surface Area 72.3 Ų[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 5[2]

Section 3: Safety and Handling - Acknowledging Data Scarcity

CRITICAL DATA GAP: As of this writing, no formal, publicly available Safety Data Sheet (SDS) or comprehensive toxicological studies for CAS 110690-36-3 have been identified. The absence of this information necessitates a conservative approach to handling.

Guiding Principle: In the absence of specific data, this compound must be treated as a substance of unknown toxicity. Standard, stringent laboratory safety protocols for handling novel chemical entities must be employed.

Recommended Minimum Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Glove integrity should be checked before and during use.

  • Skin and Body Protection: A standard laboratory coat. Ensure no skin is exposed.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.

General Handling and Storage
  • Handling: Avoid all direct contact and inhalation. Use only in a well-ventilated area, preferably a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage temperature requirements are not specified, but refrigeration is a common practice for amino derivatives to minimize degradation.[5]

Section 4: Proposed Experimental Workflow: Quality Control and Derivatization

Given its structure, a primary application for L-Lysinol is as a precursor in multi-step synthesis.[3] Before its use, identity and purity confirmation are paramount. The following section outlines a logical, self-validating workflow for this purpose.

Step-by-Step Protocol: Purity and Identity Verification
  • Material Reception and Documentation:

    • Log the supplier, lot number, and date of receipt.

    • Visually inspect the material for homogeneity.

    • Store immediately under appropriate conditions as determined by preliminary stability assessments.

  • Solubility Screening:

    • Test solubility in common laboratory solvents (e.g., water, methanol, DMSO) to determine appropriate systems for analysis. Its high polarity suggests likely solubility in polar protic solvents.

  • Identity Confirmation via Mass Spectrometry (MS):

    • Prepare a dilute solution (e.g., 0.1 mg/mL) in a suitable solvent like methanol with 0.1% formic acid.

    • Infuse directly into an ESI-MS instrument.

    • Validation Check: Expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 133.13. The presence of this ion confirms the molecular weight.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the standard for assessing the purity of non-volatile organic molecules. A reverse-phase method is often a good starting point.

    • Column: C18, 3.5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all potential impurities.

    • Detection: A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal, as the molecule lacks a strong UV chromophore.

    • Validation Check: A single major peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Chiral Purity Assessment:

    • Rationale: As this is a chiral molecule, confirming the enantiomeric excess is critical for its intended use in stereospecific synthesis.

    • Method: Utilize a chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).

    • Mobile Phase: Typically a non-polar mobile phase like hexane/ethanol is used for these columns. Method development is required.

    • Validation Check: A single peak corresponding to the (S)-enantiomer should be observed. The absence of a second peak for the (R)-enantiomer confirms high chiral purity.

Visualization of Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process described above.

QC_Workflow cluster_reception Step 1: Material Reception cluster_analysis Step 2: Analytical Verification cluster_decision Step 3: Decision reception Receive & Log L-Lysinol solubility Solubility Screening reception->solubility ms Identity Check (MS) Target: [M+H]⁺ ≈ 133.13 solubility->ms hplc Purity Check (RP-HPLC) ms->hplc chiral_hplc Chiral Purity (Chiral HPLC) hplc->chiral_hplc decision Qualified for Synthesis? chiral_hplc->decision pass PASS decision->pass Meets Specs fail FAIL (Quarantine & Investigate) decision->fail Out of Spec

Caption: Logical workflow for the quality control and validation of incoming L-Lysinol raw material.

Section 5: Conclusion and Future Outlook

L-Lysinol (CAS 110690-36-3) is a structurally interesting chiral building block with potential applications in medicinal chemistry and material science. However, the profound lack of public data on its physical properties and safety profile mandates a highly cautious and analytical approach. The workflows outlined in this guide provide a framework for researchers to responsibly handle and qualify this material for use in synthesis. It is imperative that the scientific community shares characterization and safety data as it is generated to build a more comprehensive profile for such research chemicals.

References

  • LookChem. Cas 110690-36-3, 1-HEXANOL, 2,6-DIAMINO-, (2S)-. [Link]

  • PubChem. Lysol | C6H16N2O | CID 11607920. National Center for Biotechnology Information. [Link]

  • 960 Chemical Network. 16369-17-8 Chemical Encyclopedia. [Link]

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An In-depth Technical Guide to the Solubility of (2S)-2,6-Diaminohexan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alcohol pivotal in the synthesis of pharmaceuticals and fine chemicals. Its utility as a chiral building block is profoundly influenced by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the solubility characteristics of L-Lysinol, grounded in theoretical principles and supported by practical, field-proven experimental methodologies. We delve into the molecular interactions that govern its solubility, present qualitative and quantitative solubility data, and offer detailed protocols for its empirical determination. The aim is to equip researchers and chemical engineers with the necessary knowledge to effectively utilize L-Lysinol in their synthetic and developmental workflows.

Introduction to this compound (L-Lysinol)

L-Lysinol is a derivative of the essential amino acid L-lysine, where the carboxylic acid group is reduced to a primary alcohol.[1] This structural modification retains the chirality of the parent amino acid while introducing new chemical functionality. L-Lysinol is widely used as a chiral auxiliary and a key intermediate in the asymmetric synthesis of complex molecules.[1][2]

Chemical Structure and Key Physicochemical Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₆N₂O

  • Molecular Weight: 132.20 g/mol [3]

  • Structure: L-Lysinol possesses three key functional groups that dictate its solubility: a primary hydroxyl group (-OH), a primary amine at the C6 position (ε-amino group), and a primary amine at the C2 position (α-amino group). These groups make the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor.

Understanding the solubility of L-Lysinol is critical for its practical application. The choice of solvent can significantly impact reaction outcomes, crystallization efficiency, and the overall feasibility of a synthetic route.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. For L-Lysinol, its solubility profile is primarily governed by its high polarity and extensive hydrogen-bonding capabilities.

  • "Like Dissolves Like": This principle suggests that polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents. L-Lysinol, with its multiple polar functional groups (two amines, one hydroxyl), is expected to be more soluble in polar solvents that can engage in similar intermolecular interactions.

  • Hydrogen Bonding: The primary and secondary amino groups and the hydroxyl group in L-Lysinol are potent hydrogen bond donors, while the nitrogen and oxygen atoms are also hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are therefore excellent candidates for dissolving L-Lysinol.

  • Solvent Polarity: Polar protic solvents, such as water and lower alcohols (methanol, ethanol), are generally effective at solvating L-Lysinol. They can donate and accept hydrogen bonds, effectively breaking the strong intermolecular forces within the solid L-Lysinol lattice. Polar aprotic solvents, like DMSO, can act as hydrogen bond acceptors and may also offer moderate solubility.

  • Insolubility in Nonpolar Solvents: Conversely, L-Lysinol is virtually insoluble in non-polar solvents like hexane or benzene.[4] These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making them incapable of overcoming the cohesive energy of the L-Lysinol crystal lattice.[4]

Solubility Profile of L-Lysinol

While specific quantitative data for L-Lysinol is not as abundant as for its parent amino acid, L-Lysine, its solubility behavior can be inferred from its structure and from data on similar amino alcohols and L-Lysine hydrochloride.

Qualitative Solubility Summary

Based on general principles and available data for structurally related compounds, the expected qualitative solubility of L-Lysinol is summarized below.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, Ethanol, GlycolFreely Soluble to SolubleStrong hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble to Moderately SolubleStrong dipole moment and hydrogen bond accepting capability.
Polar Aprotic Acetone, Ethyl AcetateSparingly Soluble to InsolubleModerate polarity but weaker hydrogen bonding capability.
Nonpolar Hexane, Toluene, Diethyl EtherInsolubleLack of favorable intermolecular interactions.[5][6]

Note: The hydrochloride salt of L-Lysine shows solubility in the order of water > dimethyl sulfoxide > glycol > methanol > ethanol.[7]

Quantitative Solubility Data (L-Lysine Analogs)

Direct quantitative solubility data for L-Lysinol is sparse in publicly accessible literature. However, data for the closely related L-Lysine and its hydrochloride salt provide a useful proxy for understanding its behavior.

SoluteSolventTemperature (°C)Solubility
L-LysineWater20100 mg/mL (Highly Soluble)[8]
L-Lysine HClWater283 K (10°C) - 323 K (50°C)Increases with temperature
L-Lysine HClMethanol283 K (10°C) - 323 K (50°C)Increases with temperature
L-Lysine HClEthanol283 K (10°C) - 323 K (50°C)Increases with temperature, but less soluble than in Methanol
L-LysineEthanol-Insoluble[5][6]

Generally, for amino acids and their derivatives, solubility in aqueous alcohol mixtures decreases as the concentration of the alcohol increases.[9][10]

Experimental Determination of Solubility

To obtain precise solubility data for L-Lysinol in a specific organic solvent, empirical determination is necessary. The shake-flask method is a widely recognized and robust technique for this purpose, as outlined in OECD Guideline 105.[11][12][13][14]

The Shake-Flask (Static Equilibrium) Method

This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the solution. It is considered a "gold standard" for determining the solubility of substances.[11][15]

Causality Behind Experimental Choices:

  • Use of Excess Solute: Ensures that the solution reaches true thermodynamic equilibrium and saturation.

  • Constant Temperature: Solubility is temperature-dependent; a constant temperature bath is crucial for reproducibility.

  • Prolonged Agitation (24-72 hours): Guarantees that the system has reached equilibrium. A preliminary test can help determine the necessary time.[12][14]

  • Phase Separation (Centrifugation/Filtration): It is critical to separate the saturated solution from the undissolved solid without altering the temperature or composition. Centrifugation is often preferred to avoid potential adsorption of the solute onto filter materials.[12]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of L-Lysinol to a known volume of the chosen organic solvent in a sealed, thermostated vessel.

  • Equilibration: Agitate the mixture (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature water bath (e.g., 25 °C ± 0.5 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand in the temperature bath to let undissolved solids settle. Centrifuge an aliquot of the mixture at the same temperature to ensure complete separation of the solid phase.[12]

  • Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase.

  • Analysis: Accurately determine the concentration of L-Lysinol in the sample using a suitable analytical method (e.g., HPLC, GC-MS after derivatization, or quantitative NMR).

  • Calculation: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of the Shake-Flask Method

Shake_Flask_Method A 1. Preparation Add excess L-Lysinol to solvent B 2. Equilibration Agitate at constant T (24-72h) A->B Establish Equilibrium C 3. Phase Separation Settle & Centrifuge at constant T B->C Achieve Saturation D 4. Sampling Withdraw clear supernatant C->D Isolate Saturated Solution E 5. Analysis Quantify concentration (e.g., HPLC, qNMR) D->E Measure Solute Amount F 6. Calculation Report solubility (g/100mL or mol/L) E->F Determine Final Value

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Applications & Implications

The solubility profile of L-Lysinol is not merely academic; it has direct consequences for its application in research and industry.

  • Reaction Medium Selection: Choosing a solvent in which reactants are sufficiently soluble is key to achieving optimal reaction rates and yields. For reactions involving L-Lysinol, polar protic solvents are often a good starting point.

  • Crystallization and Purification: The differential solubility of L-Lysinol in various solvents is exploited during purification. A solvent in which L-Lysinol is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for recrystallization. Conversely, an "anti-solvent" (in which it is insoluble) can be used to precipitate the product from a reaction mixture.

  • Formulation Development: In pharmaceutical applications, understanding solubility is fundamental for developing stable and bioavailable drug formulations.

Conclusion

This compound is a highly polar molecule whose solubility is dominated by its capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents and is largely insoluble in nonpolar organic solvents. While precise quantitative data across a wide range of organic solvents requires empirical determination, the principles outlined in this guide provide a robust framework for solvent selection and experimental design. The standardized shake-flask method remains the most reliable approach for generating the high-quality data needed by researchers, scientists, and drug development professionals to effectively leverage the synthetic potential of this versatile chiral building block.

References

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). (n.d.).
  • Solubility of Things. (n.d.). L-Lysine.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK.
  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI.
  • Regulations.gov. (2014). Water Solubility (Flask Method).
  • ChemicalBook. (n.d.). L-Lysine hydrochloride | 657-27-2.
  • OECD. (1995). Test No. 105: Water Solubility.
  • Legislation.gov.uk. (n.d.). a.6. water solubility.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. (n.d.). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K.
  • ChemicalBook. (n.d.). L-Lysine CAS#: 56-87-1.
  • FooDB. (2010). Showing Compound L-Lysine (FDB000474).
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  • Sigma-Aldrich. (n.d.). L-Lysine (L5501) - Product Information Sheet.
  • NIH. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine.
  • ACS Publications. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data.
  • ChemicalBook. (n.d.). L-Lysine | 56-87-1.
  • Wikipedia. (n.d.). Lysine.
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • ACS Omega. (n.d.). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes.
  • Creative Proteomics. (n.d.). Lysine: Roles, Applications & Quantification in Biotech and Research.
  • PubChem. (n.d.). (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-2-propylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide.
  • PubChem. (n.d.). (R)-2,6-Diaminohexan-1-ol.

Sources

Spectroscopic Characterization of (2S)-2,6-Diaminohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its structure, featuring two primary amine groups and a primary alcohol, makes it a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and chiral ligands. The precise characterization of L-Lysinol is paramount for its application in these fields, ensuring purity, confirming identity, and understanding its chemical behavior. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a six-carbon aliphatic chain with a primary amine group at the C2 and C6 positions, and a primary alcohol group at the C1 position. The chirality of the molecule is centered at the C2 carbon.

L_Lysinol_Structure mol H₂N-CH₂-CH₂-CH₂-CH₂-CH(NH₂)-CH₂OH C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 N_alpha α-NH₂ N_epsilon ε-NH₂ OH OH

Figure 1: Chemical structure of this compound with key positions labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of L-Lysinol in a solvent like D₂O would exhibit distinct signals for the protons on the carbon backbone and those attached to heteroatoms.

Predicted ¹H NMR Data
Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignmentRationale
~3.5-3.7dd2HH-1Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom.
~3.0-3.2m1HH-2The methine proton at the chiral center is coupled to the adjacent methylene protons.
~2.7-2.9t2HH-6Protons adjacent to the ε-amino group are deshielded.
~1.3-1.8m6HH-3, H-4, H-5Overlapping signals for the methylene protons in the aliphatic chain.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical as labile protons (from -OH and -NH₂) will exchange with deuterium in D₂O, causing their signals to disappear.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or a residual solvent peak).

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of L-Lysinol is expected to be more complex than that of a simple alkane due to the presence of multiple functional groups. The protons on C1, being adjacent to the electron-withdrawing hydroxyl group, will appear at the most downfield chemical shift among the backbone protons. The proton on the chiral center (C2) will be a multiplet due to coupling with the protons on C1 and C3. The protons on C6, adjacent to the terminal amino group, will also be shifted downfield. The methylene protons at C3, C4, and C5 will likely appear as a complex, overlapping multiplet in the aliphatic region of the spectrum. In a protic solvent like CD₃OD, the amine and alcohol protons would appear as broad singlets, which would disappear upon addition of D₂O.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve L-Lysinol in Deuterated Solvent acquire Acquire Spectrum on High-Field NMR dissolve->acquire process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Chemical Shifts, Multiplicities, and Integrals process->analyze

Figure 2: Workflow for acquiring and analyzing a ¹H NMR spectrum of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in L-Lysinol is expected to give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~65C-1The carbon atom bonded to the hydroxyl group is significantly deshielded.
~55C-2The carbon atom at the chiral center, bonded to an amino group.
~40C-6The carbon atom adjacent to the terminal amino group.
~34C-3Aliphatic methylene carbon.
~28C-5Aliphatic methylene carbon.
~23C-4Aliphatic methylene carbon.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of L-Lysinol in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly dependent on the electronic environment of each carbon atom. The C1 carbon, attached to the electronegative oxygen of the alcohol, will be the most downfield signal. The C2 and C6 carbons, bonded to nitrogen atoms, will also be deshielded compared to the other aliphatic carbons. The remaining methylene carbons (C3, C4, and C5) will appear in the typical aliphatic region of the spectrum, with their specific chemical shifts influenced by their proximity to the functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)IntensityVibrationFunctional Group
3400-3200Strong, BroadO-H stretchAlcohol
3350-3250MediumN-H stretchPrimary Amine
2960-2850StrongC-H stretchAliphatic
1650-1580MediumN-H bendPrimary Amine
1470-1430MediumC-H bendAliphatic
1050-1150StrongC-O stretchPrimary Alcohol
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Interpretation of the Predicted IR Spectrum

The IR spectrum of L-Lysinol is expected to be dominated by the characteristic absorptions of the alcohol and amine functional groups. A very broad and strong band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The N-H stretching vibrations of the two primary amine groups will appear as medium intensity peaks in the 3350-3250 cm⁻¹ region. Strong C-H stretching bands will be observed just below 3000 cm⁻¹. The N-H bending vibration of the primary amines will give rise to a medium band around 1600 cm⁻¹. A strong band in the 1050-1150 cm⁻¹ region will confirm the presence of a primary alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z (Predicted)Interpretation
132Molecular Ion [M]⁺ (if observed)
115[M - NH₃]⁺
101[M - CH₂OH]⁺
84[M - CH(NH₂)CH₂OH]⁺
30[CH₂NH₂]⁺ (base peak)
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively volatile compound like L-Lysinol, GC-MS could be a suitable technique after derivatization.

  • Ionization: A "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to observe the molecular ion, as Electron Ionization (EI) might cause extensive fragmentation.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides clues about the molecule's structure.

Interpretation of the Predicted Mass Spectrum

In an EI mass spectrum, the molecular ion peak at m/z 132 may be weak or absent due to the molecule's instability under high-energy ionization. The fragmentation pattern will be characteristic of an amino alcohol. Common fragmentation pathways include the loss of ammonia (NH₃) to give a peak at m/z 115, and the loss of the hydroxymethyl radical (•CH₂OH) to give a peak at m/z 101. Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the formation of the iminium ion [CH₂NH₂]⁺ at m/z 30, which is often the base peak in the spectrum.

MS_Fragmentation M This compound [M]⁺• (m/z 132) frag1 [M - NH₃]⁺• (m/z 115) M:f1->frag1 - NH₃ frag2 [M - •CH₂OH]⁺ (m/z 101) M:f1->frag2 - •CH₂OH frag3 [CH₂=NH₂]⁺ (m/z 30) (Base Peak) M:f1->frag3 α-cleavage

Figure 3: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound is crucial for its application in research and development. This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of L-Lysinol, based on its molecular structure and a comparative analysis with its parent compound, L-lysine. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. By understanding the expected spectral features and the principles behind them, researchers and scientists can confidently identify and characterize this important chiral building block, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem - L-Lysine. National Center for Biotechnology Information. [Link][1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of L-Lysinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Lysinol, a chiral amino alcohol derived from the essential amino acid L-lysine, is a valuable building block in pharmaceutical and polymer sciences. Its bifunctional nature, possessing both a primary amine and a primary alcohol, imparts unique chemical reactivity. However, the successful application of L-Lysinol in processes that involve elevated temperatures, such as melt polymerization or certain pharmaceutical formulations, is contingent on a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the thermal behavior of L-Lysinol, drawing upon established principles of organic chemistry and thermal analysis of related compounds. While direct, comprehensive experimental data for L-Lysinol is not extensively available in peer-reviewed literature, this guide will establish a predictive framework based on the known thermal properties of L-lysine and other amino alcohols. Furthermore, it will detail the requisite experimental protocols for a robust characterization of L-Lysinol's thermal stability, empowering researchers and drug development professionals to confidently assess its suitability for their specific applications.

Introduction: The Significance of L-Lysinol in Thermally Demanding Applications

L-Lysinol, systematically named (S)-2,6-diaminohexan-1-ol, is a derivative of L-lysine where the carboxylic acid group has been reduced to a primary alcohol. This structural modification retains the chiral center and the two amine functionalities of the parent amino acid while introducing a hydroxyl group, thereby expanding its utility as a versatile chemical intermediate.[1] Its applications span from being a precursor in the synthesis of active pharmaceutical ingredients (APIs) to serving as a monomer in the production of specialty polyamides and polyurethanes.

In many of these applications, L-Lysinol may be subjected to significant thermal stress. For instance, in polymer synthesis, melt processing conditions can expose the monomer to high temperatures for extended periods. Similarly, in pharmaceutical manufacturing, processes such as drying, granulation, and sterilization can involve elevated temperatures. Under such conditions, the thermal stability of L-Lysinol becomes a critical parameter influencing not only the integrity of the final product but also the formation of potentially undesirable degradation products.

A comprehensive understanding of the temperature at which L-Lysinol begins to degrade, the rate of its decomposition, and the chemical nature of its degradants is therefore paramount for:

  • Process Optimization: Defining safe operating temperature ranges for synthesis and formulation.

  • Product Quality and Purity: Preventing the formation of impurities that could affect the performance, safety, and regulatory compliance of the final product.

  • Stability and Shelf-life Assessment: Predicting the long-term stability of L-Lysinol and its formulations under various storage conditions.

This guide will delve into the theoretical aspects of L-Lysinol's thermal stability and provide practical, field-proven methodologies for its empirical determination.

Predicted Thermal Degradation Profile of L-Lysinol

Direct experimental data on the thermal decomposition of L-Lysinol is scarce. However, by examining the known thermal behavior of its parent compound, L-lysine, and the general principles of amino alcohol chemistry, we can construct a logical, predictive framework for its degradation profile.

Insights from the Thermal Degradation of L-Lysine

Studies on the thermal decomposition of L-lysine have shown that it undergoes a multi-stage degradation process. Thermogravimetric analysis (TGA) of L-lysine typically reveals an initial weight loss corresponding to dehydration, followed by more significant decomposition at higher temperatures. The decomposition of L-lysine is complex, with studies identifying a variety of degradation products upon pyrolysis, including nitrogen-containing heterocycles such as pyridines and piperidines, as well as amides and lactams. The formation of these products is attributed to intricate intramolecular and intermolecular reactions, including cyclization, decarboxylation, and deamination.

The Influence of the Hydroxyl Group in L-Lysinol

The primary structural difference between L-lysine and L-Lysinol is the replacement of the carboxylic acid group with a primary alcohol. This modification is expected to significantly influence the thermal degradation pathway. While L-lysine's degradation is heavily influenced by the reactivity of the carboxylic acid, L-Lysinol's decomposition will be governed by the interplay between its two amine groups and the primary alcohol.

General degradation pathways for amino alcohols can include dehydration, deamination, and oxidation.[2] Given the structure of L-Lysinol, the following degradation mechanisms can be postulated:

  • Intramolecular Cyclization: The presence of a primary amine and a primary alcohol at opposite ends of a flexible six-carbon chain makes intramolecular cyclization a highly probable degradation pathway. This could lead to the formation of substituted piperidine derivatives through the loss of a water molecule.

  • Intermolecular Condensation: At elevated temperatures, intermolecular reactions between L-Lysinol molecules can occur. This could involve the reaction between an amine group of one molecule and the alcohol group of another, leading to the formation of ether-amines and, with further reaction, polymeric structures.

  • Deamination: The loss of one or both of the amine groups as ammonia is another potential degradation route, which would lead to the formation of unsaturated or hydroxylated hydrocarbons.

The following diagram illustrates the potential initial degradation pathways of L-Lysinol.

G cluster_0 L-Lysinol cluster_1 Degradation Pathways cluster_2 Potential Products LL L-Lysinol (S)-2,6-diaminohexan-1-ol IC Intramolecular Cyclization (-H2O) LL->IC Heat IMC Intermolecular Condensation (-H2O) LL->IMC Heat DA Deamination (-NH3) LL->DA Heat CP Substituted Piperidines IC->CP PP Polymeric Structures (Ether-amines) IMC->PP HP Unsaturated/Hydroxylated Hydrocarbons DA->HP G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Degradation Product Identification Prep L-Lysinol Sample TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Prep->PyGCMS TGA_Data Mass vs. Temperature DTG Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data TGA_Data->PyGCMS Inform Pyrolysis Temperature DSC_Data->PyGCMS Inform Pyrolysis Temperature PyGCMS_Data Identification of Volatile Degradants PyGCMS->PyGCMS_Data

Caption: Experimental workflow for the thermal characterization of L-Lysinol.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. [3][4][5]The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of L-Lysinol Degradation Products

  • Instrument Setup: Interface a pyrolyzer unit with a GC-MS system.

  • Sample Preparation: Place a small, accurately weighed amount of L-Lysinol (typically in the microgram range) into a pyrolysis tube or on a filament.

  • Pyrolysis Conditions: Based on the TGA data, select one or more pyrolysis temperatures corresponding to the observed degradation stages. A typical starting point would be the temperature of the maximum rate of decomposition (DTG peak). Heat the sample rapidly to the set temperature and hold for a short period (e.g., 10-30 seconds).

  • GC Separation:

    • Transfer the pyrolysis products to the GC column.

    • Use a suitable capillary column (e.g., a mid-polar or polar column) to separate the degradation products.

    • Employ a temperature gradient program to elute compounds with a wide range of boiling points.

  • MS Detection and Identification:

    • Acquire mass spectra of the eluting compounds.

    • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.

Summary of Key Thermal Properties and Data Presentation

To facilitate a clear understanding and comparison of the thermal stability of L-Lysinol, all quantitative data should be summarized in a structured table. The following table provides a template for presenting the key thermal properties that would be determined from the aforementioned analytical techniques.

Thermal PropertyAnalytical TechniquePredicted/Expected ValueExperimental Value
Melting Point (Tm)DSC-To be determined
Enthalpy of Fusion (ΔHf)DSC-To be determined
Onset of Decomposition (Tonset)TGA> 200 °CTo be determined
Temperature of Max. Decomposition Rate (Tpeak)TGA (DTG)-To be determined
Mass Loss at Stage 1 (%)TGA-To be determined
Mass Loss at Stage 2 (%)TGA-To be determined
Major Degradation ProductsPy-GC-MSSubstituted piperidines, ether-aminesTo be determined

Conclusion and Future Work

This technical guide has provided a foundational understanding of the thermal stability and degradation profile of L-Lysinol. By leveraging data from the parent compound, L-lysine, and the principles of amino alcohol chemistry, a predictive framework for the thermal behavior of L-Lysinol has been established. The detailed experimental protocols for TGA, DSC, and Py-GC-MS offer a clear roadmap for researchers and drug development professionals to rigorously characterize this important molecule.

The primary avenue for future work is the systematic execution of these analytical methodologies to generate robust, empirical data for L-Lysinol. Such data will be invaluable for optimizing manufacturing processes, ensuring product quality and stability, and expanding the applications of this versatile, bio-derived chemical.

References

  • Alkanolamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Thermal and Physical Properties of L-Lysine Based Deep Eutectic Solvents. (2019). International Journal of Advanced Scientific Research and Management, 4(Special Issue), 100-106. Retrieved from [Link]

  • Detection of Silylated Amino Acids and Nucleobases via Pyrolysis-Gas Chromatography-Triple Quadrupole Mass Spectrometry Multiple Reaction Monitoring. (n.d.). Universities Space Research Association. Retrieved from [Link]

  • l-lysine (CAS 56-87-1) Properties. (n.d.). Chemcasts. Retrieved from [Link]

  • Pyrolysis Analysis Py-GC/MS. (n.d.). YesWeLab. Retrieved from [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2022). Green Energy & Environment, 7(5), 829-844.
  • Hydrothermal Degradation of Amino Acids. (2021). ChemSusChem, 14(22), 4947-4971.
  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Catalysis Science & Technology, 3(11), 2854-2860.
  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). (n.d.). EAG Laboratories. Retrieved from [Link]

  • Thermodynamic and thermal properties of the C60-L-lysine derivative. (2012). The Journal of Chemical Thermodynamics, 54, 237-243.
  • Pyrolysis-gas chromatography–mass spectrometry of the 20 protein amino acids in the presence of TMAH. (2007). Journal of Analytical and Applied Pyrolysis, 78(1), 61-71.
  • Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). (2009).
  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. (2003). Analytical Chemistry, 75(20), 5576-5583.
  • Thermal study of simple amino-alcohol solutions. (1996). Cryobiology, 33(3), 331-341.
  • Pyrolysis Gas Chromatography of Amino Acids. (n.d.). CDS Analytical. Retrieved from [Link]

  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • L-lysine Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. (n.d.). eThermo Thermodynamics & Transport Properties Calculation. Retrieved from [Link]

  • L-Lysine. (n.d.). PubChem. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2022). Green Energy & Environment, 7(5), 829-844.
  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. (2003). Analytical Chemistry, 75(20), 5576-5583.
  • Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). Industrial & Engineering Chemistry Research, 53(18), 7464-7472.
  • Thermal degradation of 18 amino acids during pyrolytic processes. (2021). Atmospheric Chemistry and Physics, 21(16), 12651-12665.

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natural occurrence and biological role of (2s)-2,6-Diaminohexan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S)-2,6-Diaminohexan-1-ol (L-Lysinol): Synthesis, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, commonly known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. While its natural occurrence is not extensively documented, its significance as a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals and chiral ligands, is well-established. This technical guide provides a comprehensive overview of L-Lysinol, focusing on its synthesis from L-lysine, its key physicochemical properties, and its diverse applications in research and drug development. The guide also details established analytical methodologies for its characterization and quantification, offering a valuable resource for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction to this compound (L-Lysinol)

L-Lysinol is a diamino alcohol that retains the stereochemistry of its parent amino acid, L-lysine. Its structure features a primary alcohol at the C-1 position and amino groups at the C-2 and C-6 positions. This unique arrangement of functional groups, combined with its chirality, makes L-Lysinol a valuable synthon for the construction of complex molecules with specific stereochemical requirements. Its applications span from being a precursor for pharmacologically active compounds to a component of chiral catalysts and a building block for novel polymers.

Synthesis of this compound from L-Lysine

The primary route to obtaining L-Lysinol is through the reduction of the carboxylic acid group of L-lysine. This transformation can be achieved through both chemical and chemoenzymatic methods.

Chemical Synthesis

The chemical reduction of L-lysine to L-Lysinol typically involves the use of powerful reducing agents. A common laboratory-scale procedure involves the following conceptual steps:

  • Protection of Amino Groups: The α- and ε-amino groups of L-lysine are first protected to prevent side reactions with the reducing agent. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

  • Activation of the Carboxylic Acid: The carboxylic acid is often converted to a more reactive derivative, such as an ester or an acid chloride, to facilitate reduction.

  • Reduction: The protected and activated L-lysine derivative is then treated with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with a Lewis acid, to reduce the carboxyl group to a primary alcohol.

  • Deprotection: The protecting groups are subsequently removed under appropriate conditions (e.g., acidic conditions for Boc groups) to yield L-Lysinol.

Chemoenzymatic Synthesis

Chemoenzymatic approaches offer a greener and often more selective alternative to traditional chemical synthesis. These methods can involve the use of enzymes to catalyze specific steps in the synthetic pathway. For instance, lipases can be used for the selective protection or deprotection of functional groups under mild conditions. While direct enzymatic reduction of the carboxylic acid of lysine is not a standard method, enzymatic reactions can be integrated into the overall synthetic scheme to improve efficiency and reduce environmental impact. Chemoenzymatic polymerization using enzymes like papain has been explored for the synthesis of L-lysine-containing oligopeptides, showcasing the potential of enzymatic methods in manipulating lysine and its derivatives.[1]

Diagram of L-Lysine to L-Lysinol Conversion:

G Lysine L-Lysine ProtectedLysine Protected L-Lysine (e.g., Boc-Lys-OH) Lysine->ProtectedLysine Protection of Amino Groups ActivatedLysine Activated L-Lysine (e.g., Ester or Acid Chloride) ProtectedLysine->ActivatedLysine Activation of Carboxylic Acid ProtectedLysinol Protected L-Lysinol ActivatedLysine->ProtectedLysinol Reduction (e.g., LiAlH4) Lysinol L-Lysinol (this compound) ProtectedLysinol->Lysinol Deprotection

Caption: Chemical synthesis workflow from L-Lysine to L-Lysinol.

Physicochemical Properties

Understanding the physicochemical properties of L-Lysinol is crucial for its application in various fields.

PropertyValue
Chemical Formula C₆H₁₆N₂O
Molar Mass 132.20 g/mol
Appearance White to off-white solid
Chirality (S)-configuration at C-2
Solubility Soluble in water and polar organic solvents
Reactivity The primary alcohol and two primary amino groups are available for a wide range of chemical modifications.

Biological Role and Potential Applications

While L-lysine is an essential amino acid with numerous biological functions, including protein synthesis and collagen formation[2][3][4], the specific biological role of naturally occurring L-Lysinol is not well-defined in the scientific literature. Its primary significance lies in its use as a synthetic intermediate and a building block in various applications.

Pharmaceutical Drug Development

L-Lysinol serves as a key chiral precursor in the synthesis of a variety of pharmacologically active molecules. The presence of two amino groups and a hydroxyl group provides multiple points for modification, allowing for the creation of diverse chemical libraries for drug screening. Derivatives of L-lysine and its peptides have shown antibacterial activity, suggesting that L-Lysinol could be a valuable scaffold for the development of new antimicrobial agents.[5] Furthermore, lysine derivatives are utilized in drug design to enhance efficacy, stability, and delivery of therapeutic agents.[]

Chiral Ligands and Catalysis

The chiral nature of L-Lysinol makes it an excellent candidate for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to form catalysts that facilitate stereoselective reactions, which are of paramount importance in the synthesis of enantiomerically pure pharmaceuticals.

Material Science

The difunctional nature of L-Lysinol (two amino groups and one hydroxyl group) makes it a suitable monomer for the synthesis of novel polymers, such as polyamides and polyurethanes. These polymers may possess unique properties due to the inherent chirality and functionality of the L-Lysinol building block.

Analytical Methodologies

Accurate detection and quantification of L-Lysinol and its precursor, L-lysine, are essential for process monitoring in synthesis and for various research applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of amino acids and their derivatives.[7][8]

  • Protocol for L-Lysine Quantification (Precursor to L-Lysinol):

    • Sample Preparation: Biological samples are typically deproteinized using sulfosalicylic acid.[9]

    • Derivatization: To enhance UV detection or fluorescence, amino groups are derivatized. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[9][10]

    • Chromatographic Separation: A reversed-phase column (e.g., C18) is commonly used.[10]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is employed for elution.[10]

    • Detection: The derivatized analyte is detected using a UV detector (e.g., at 265 nm for FMOC derivatives) or a fluorescence detector.[10][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the quantification of L-lysine and its metabolites, and can be adapted for L-Lysinol analysis.[12][13]

  • Protocol for L-Lysine Metabolite Analysis:

    • Sample Preparation: Plasma or tissue samples are extracted, and proteins are precipitated.

    • Chromatographic Separation: A suitable column, such as a pentafluorophenyl (PFP) column, can be used to retain polar analytes.[12]

    • Mobile Phase: A gradient of water with a small percentage of formic acid and acetonitrile is typically used.[12]

    • Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection of the target analyte and its fragments.[12]

Diagram of Analytical Workflow:

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Quantification BiologicalSample Biological Sample Deproteinization Deproteinization BiologicalSample->Deproteinization Derivatization Derivatization (optional) Deproteinization->Derivatization HPLC HPLC Derivatization->HPLC LCMS LC-MS Derivatization->LCMS UVDetector UV/Fluorescence Detector HPLC->UVDetector MassSpec Mass Spectrometer LCMS->MassSpec

Caption: General analytical workflow for L-Lysinol and its precursor.

Conclusion

This compound (L-Lysinol), as a readily accessible chiral building block derived from L-lysine, holds significant potential in synthetic organic chemistry and drug development. Its unique structural features provide a versatile platform for the synthesis of complex molecules with defined stereochemistry. The synthetic routes from L-lysine are well-established, and robust analytical methods are available for its characterization. As the demand for enantiomerically pure compounds in the pharmaceutical and chemical industries continues to grow, the importance of chiral synthons like L-Lysinol is expected to increase, paving the way for the development of novel drugs and materials.

References

  • Dąbrowska, M., Kupryszewski, G., Muzalewski, F., & Kochanowski, J. (1976). Derivatives of the L-lysine-peptides with antibacterial activity. Polish Journal of Pharmacology and Pharmacy, 28(1), 77–88.
  • Folia Microbiologica. (1982). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. Folia Microbiologica, 27(6), 382-389.
  • Gao, X., He, C., Lin, H., Wan, D., & Ye, T. (2014). Short one-pot chemo-enzymatic synthesis of L-lysine and L-alanine diblock co-oligopeptides. Journal of the American Chemical Society, 136(10), 3836-3842.
  • Google Patents. (n.d.). Method for quantification of l-lysine in biological sample.
  • IOSR Journal. (2022). Synthesis, & Characterization of “2,6-diamino-1- (anilinooxy)hexan-1-ol” &their imine derivatives. IOSR Journal of Applied Chemistry, 15(8), 25-27.
  • J-Stage. (n.d.). Enzymatic Approach to the Synthesis of a Lysine-containing Sweet Peptide, TV-Acetyl-L-phenylalanyl-L-lysine. Retrieved from [Link]

  • MDPI. (2023). Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy. International Journal of Molecular Sciences, 24(15), 12267.
  • PubMed. (2014). Short one-pot chemo-enzymatic synthesis of L-lysine and L-alanine diblock co-oligopeptides. PubMed.
  • PubMed Central. (n.d.). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Rapid Determination of Lysine in Biological Samples by Isocratic Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Lysine. Retrieved from [Link]

  • Wikipedia. (n.d.). Lysine. Retrieved from [Link]

Sources

A Technical Guide to the Stereochemistry of (2S)-2,6-Diaminohexan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its stereochemical integrity is paramount, as it serves as a critical building block (chiral synthon) in the development of pharmaceuticals and other complex molecular architectures. The precise three-dimensional arrangement of its atoms, defined by the (S) configuration at its C2 stereocenter, dictates its biological interactions and synthetic utility. This guide provides an in-depth examination of the stereochemical core of L-Lysinol, outlines robust protocols for its synthesis with retention of configuration, and details validated analytical methodologies for its stereochemical verification. By integrating foundational principles with field-proven experimental protocols, this document serves as a comprehensive resource for professionals engaged in asymmetric synthesis and drug development.

Chapter 1: Introduction to this compound (L-Lysinol)

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC conventions, which precisely describe its structure. The "(2S)" prefix designates the absolute configuration at the second carbon atom, the sole stereocenter in the molecule. It is the reduction product of the carboxyl group of L-lysine, an essential proteinogenic amino acid.[1][2] This structural relationship is the foundation of its chirality and its common name, L-Lysinol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for designing synthetic transformations, purification procedures, and analytical methods.

PropertyValueSource
Molecular Formula C₆H₁₆N₂OPubChem
Molecular Weight 132.20 g/mol [3]
Appearance White to yellow crystalline powder[4]
Solubility Highly soluble in water[5]
Stereochemistry (S)-configuration at C2IUPAC
Synonyms L-Lysinol, H-L-Lys-ol[3]
Significance in Medicinal Chemistry and Asymmetric Synthesis

The utility of L-Lysinol in drug development is multifaceted. Its two primary amino groups and a primary alcohol offer multiple points for chemical modification, making it a versatile scaffold.[] In medicinal chemistry, lysine and its derivatives are used to enhance drug efficacy, improve solubility, and optimize pharmacokinetic profiles.[][7][8] As a chiral building block, L-Lysinol introduces a defined stereocenter into a target molecule, which is a critical requirement for achieving selectivity in biological systems. Enantiomeric purity is non-negotiable in this context, as different enantiomers of a drug can have vastly different pharmacological—and toxicological—profiles.

Chapter 2: The Stereochemical Core of this compound

Identification of the Chiral Center

The stereochemistry of L-Lysinol is defined by the carbon atom at position 2 (C2). This carbon is a chiral center because it is bonded to four distinct substituent groups:

  • An amino group (-NH₂)

  • A hydroxymethyl group (-CH₂OH)

  • A 4-aminobutyl side chain (-(CH₂)₄NH₂)

  • A hydrogen atom (-H)

The tetrahedral arrangement of these four different groups around C2 results in two non-superimposable mirror images, or enantiomers: this compound and (2R)-2,6-diaminohexan-1-ol.

Assignment of Absolute Configuration (Cahn-Ingold-Prelog Rules)

The "(S)" designation is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The causality behind this assignment is a systematic ranking of the substituents attached to the chiral center based on atomic number.

  • Priority Assignment:

    • Priority 1: The amino group (-NH₂) has the highest priority because Nitrogen (atomic number 7) is higher than Carbon (atomic number 6).

    • Priority 2: The hydroxymethyl group (-CH₂OH) takes precedence over the aminobutyl chain. Although both are attached via a carbon, the next atoms are (O, H, H) for the hydroxymethyl group and (C, H, H) for the aminobutyl chain. Oxygen has a higher atomic number than carbon.

    • Priority 3: The 4-aminobutyl group (-(CH₂)₄NH₂).

    • Priority 4: The hydrogen atom (-H) has the lowest atomic number and thus the lowest priority.

  • Spatial Orientation: To determine the configuration, the molecule is oriented so that the lowest-priority group (H) points away from the viewer. The path from priority 1 to 2 to 3 is then traced. For L-Lysinol, this path is counter-clockwise, which defines the S (sinister) configuration.

Caption: CIP priority assignment for the C2 stereocenter of L-Lysinol.

Chapter 3: Synthesis and Chiral Control

Overview of Synthetic Routes from L-Lysine

The most direct and economically viable synthesis of L-Lysinol involves the reduction of the carboxylic acid moiety of L-lysine.[9] This approach is advantageous because L-lysine is a readily available, inexpensive, and enantiomerically pure starting material. The key challenge is to selectively reduce the carboxylic acid without affecting the two amino groups, which necessitates the use of protecting groups. A common strategy involves the protection of the amino groups, esterification of the carboxylic acid, and subsequent reduction of the ester.

Detailed Protocol: Reduction of L-Lysine Methyl Ester

This protocol describes a field-proven method for synthesizing L-Lysinol with high fidelity of stereochemical retention. The causality for the multi-step process lies in the need to manage the reactivity of the different functional groups.

Step 1: Protection of Amino Groups

  • Rationale: The amino groups are nucleophilic and would react with the reducing agent. Protection, typically with the tert-butyloxycarbonyl (Boc) group, renders them inert to the reduction conditions.

  • Protocol:

    • Suspend L-lysine monohydrochloride in a 1:1 mixture of dioxane and water.

    • Cool the mixture to 0°C in an ice bath.

    • Add sodium hydroxide (NaOH) solution to adjust the pH to ~10.

    • Add Di-tert-butyl dicarbonate (Boc)₂O (2.2 equivalents) portion-wise while maintaining the pH at ~10 with NaOH.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the mixture with citric acid and extract the Nα,Nε-di-Boc-L-lysine with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Esterification

  • Rationale: Esters are more readily reduced by hydride reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) than carboxylic acids.

  • Protocol:

    • Dissolve the di-Boc-L-lysine in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool, neutralize with sodium bicarbonate, and concentrate to yield the methyl ester.

Step 3: Reduction

  • Rationale: A strong reducing agent like LAH is required to reduce the ester to a primary alcohol.

  • Protocol:

    • Dissolve the di-Boc-L-lysine methyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Slowly add a solution of lithium aluminum hydride (LAH) in THF (1.5 equivalents).

    • Stir at 0°C for 2 hours, then allow to warm to room temperature.

    • Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the filtrate to obtain di-Boc-L-Lysinol.

Step 4: Deprotection

  • Rationale: The Boc groups must be removed to yield the final product. This is achieved under acidic conditions.

  • Protocol:

    • Dissolve the purified di-Boc-L-Lysinol in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v).[10]

    • Stir at room temperature for 1-2 hours until TLC indicates complete reaction.

    • Evaporate the solvent and excess TFA under reduced pressure to yield the crude L-Lysinol as a TFA salt.

    • Purify by ion-exchange chromatography or crystallization.

Mechanism of Stereochemical Retention

The reduction of the ester at the C1 position does not involve breaking any bonds at the C2 chiral center. The hydride attack occurs at the carbonyl carbon, and the stereochemical configuration at C2 remains undisturbed throughout the reaction sequence. This ensures that the enantiopurity of the starting L-lysine is transferred directly to the this compound product.

Synthesis_Workflow Start L-Lysine (Enantiopure) Protect Step 1: Amino Group Protection (Boc)₂O Start->Protect Esterify Step 2: Esterification (MeOH, H⁺) Protect->Esterify Reduce Step 3: Reduction (LiAlH₄ in THF) Esterify->Reduce Deprotect Step 4: Deprotection (TFA in DCM) Reduce->Deprotect End This compound (L-Lysinol) Deprotect->End

Caption: Synthetic workflow for L-Lysinol from L-Lysine.

Chapter 4: Analytical Techniques for Stereochemical Verification

Verifying the enantiomeric purity of the final product is a non-negotiable step. A multi-pronged approach using orthogonal techniques provides the highest level of confidence.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Principle and Causality of Separation: Chiral HPLC is the gold standard for quantifying enantiomeric excess.[11] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[11] The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. For amino alcohols like L-Lysinol, CSPs based on macrocyclic glycopeptides (e.g., Teicoplanin-based phases) are particularly effective due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, steric).[12]

Detailed Protocol for Enantiomeric Purity Assessment:

  • Column Selection: Astec CHIROBIOTIC T (Teicoplanin-based) or a Crown ether-based column (e.g., Crownpak CR(+)).[11][12]

  • Sample Preparation:

    • Accurately weigh ~10 mg of L-Lysinol and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a racemic (50:50) standard of L-Lysinol and D-Lysinol to verify peak identification and resolution.

  • HPLC Conditions:

    • Mobile Phase: A typical mobile phase for a CHIROBIOTIC T column is a mixture of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v). The acidic and basic additives are crucial for controlling the ionization state of the analyte and stationary phase, which directly impacts chiral recognition.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) if UV chromophore is weak.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Inject the racemic standard. The resolution factor (Rs) between the two enantiomer peaks should be greater than 1.5.

  • Analysis and Data Interpretation:

    • Inject the synthesized L-Lysinol sample.

    • Integrate the peak areas for both the (S)-enantiomer and the (R)-enantiomer (if any is detected).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

    • For drug development applications, a % ee of >99.5% is often required.

Polarimetry

Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the molecule's structure and concentration. The (S)-enantiomer will rotate light in one direction, while the (R)-enantiomer will rotate it by an equal magnitude in the opposite direction.

Protocol for Measuring Specific Rotation:

  • Calibration: Calibrate the polarimeter using a standard quartz plate or a known sucrose solution.

  • Sample Preparation: Prepare a solution of L-Lysinol of a precisely known concentration (c, in g/mL) in a specified solvent (e.g., 1N HCl).[4] For L-lysine, a standard condition is c=2 in 6.0N HCl.[1][2]

  • Measurement:

    • Fill a polarimeter cell of a known path length (l, in decimeters).

    • Measure the observed optical rotation (α_obs) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula:

    • [α]ᵀλ = α_obs / (c * l)

  • Interpretation: Compare the measured specific rotation to the literature value for enantiopure this compound. A significantly lower value suggests the presence of the (R)-enantiomer. While polarimetry is excellent for confirming the bulk stereochemical identity, it lacks the sensitivity of chiral HPLC for accurately quantifying high enantiomeric excesses.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Mechanism of Chiral Discrimination: In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by adding a chiral solvating agent or a chiral derivatizing agent, a pair of diastereomeric complexes or compounds is formed.[13] These diastereomers have different magnetic environments, leading to distinct chemical shifts in their ¹H or ¹³C NMR spectra, allowing for quantification.[14] For amines, chiral acids like (18-crown-6)-2,3,11,12-tetracarboxylic acid can be used to generate diastereomeric salts that are distinguishable by NMR.[14]

Experimental Considerations:

  • This is a specialized technique often used for structural confirmation or when HPLC methods are unavailable.

  • The choice of chiral agent is critical and often requires screening.

  • Peak overlap can be a challenge, but high-field NMR instruments can often resolve these issues.

  • Integration of the distinct signals for the two diastereomers allows for the determination of the enantiomeric ratio.

Verification_Workflow cluster_main Stereochemical Verification Workflow cluster_primary Primary Quantitative Analysis cluster_confirmatory Confirmatory Analysis Sample Synthesized L-Lysinol Sample HPLC Chiral HPLC (Quantify % ee) Sample->HPLC Polarimetry Polarimetry (Confirm Bulk Rotation) Sample->Polarimetry NMR Chiral NMR (Orthogonal Confirmation) Sample->NMR Result Verified Enantiopure This compound HPLC->Result Polarimetry->Result NMR->Result

Caption: Logical workflow for the stereochemical verification of L-Lysinol.

Chapter 5: Applications in Drug Development

L-Lysinol's value is realized when it is incorporated into larger, more complex molecules. Its bifunctional nature (amino and hydroxyl groups) and defined stereochemistry make it an ideal chiral building block.

5.1. As a Chiral Building Block L-Lysinol can be used to synthesize chiral ligands for asymmetric catalysis or as a starting material for multi-step drug syntheses. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the amino groups can be acylated, alkylated, or used in peptide couplings. Each of these transformations can be carried out without disturbing the C2 stereocenter, thus preserving the chiral information throughout the synthetic sequence. This is a cornerstone of modern drug design, where controlling stereochemistry is essential for optimizing target binding and minimizing off-target effects.[]

5.2. Case Study Example: Synthesis of Chiral Ligands L-Lysinol is frequently used to create "pincer" ligands for transition metal catalysts. For example, the two amino groups can be functionalized to create a tridentate ligand that coordinates to a metal center. The chirality at the C2 position creates a chiral pocket around the metal, enabling it to catalyze reactions (e.g., hydrogenations, C-C bond formations) with high enantioselectivity. The products of these reactions are themselves valuable chiral intermediates for the pharmaceutical industry.

Conclusion

The stereochemistry of this compound is not merely a structural descriptor but the very foundation of its utility in advanced chemical synthesis and drug development. Its synthesis from the chiral pool, specifically from L-lysine, provides a reliable and economic route to an enantiomerically pure product, provided that robust synthetic and purification protocols are followed. The verification of its stereochemical integrity through orthogonal analytical techniques, with chiral HPLC as the primary quantitative tool, is a critical quality control measure. For researchers and drug development professionals, a thorough understanding and rigorous control of L-Lysinol's stereochemistry are indispensable for the successful development of stereochemically pure, safe, and effective new chemical entities.

References

  • Gau, D., & Wenzel, T. J. (n.d.). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Retrieved from [Link]

  • Kusano, E., et al. (2011). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2,6-Diaminohexan-1-ol. PubChem. Retrieved from [Link]

  • Lysine. (n.d.). The Merck Index Online. Retrieved from [Link]

  • Lysine in Pharmaceutical Applications: From Intermediates to Active Ingredients. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Efficient and scalable synthesis of 1,5-diamino-2-hydroxy-pentane from l-lysine via cascade catalysis using engineered Escherichia coli. Microbial Cell Factories, BioMed Central. Retrieved from [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, SpringerLink. Retrieved from [Link]

Sources

Methodological & Application

The Versatility of (2S)-2,6-Diaminohexan-1-ol: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological systems targeted by pharmaceuticals are inherently chiral, and as such, the three-dimensional arrangement of a molecule is critical to its efficacy and safety.[1][2] Chiral building blocks, which are enantiomerically pure molecules with versatile functional groups, serve as foundational components for the construction of complex molecular architectures.[1][3] Their use accelerates research and development by enabling the rapid and predictable synthesis of target molecules with specific stereochemistry, thereby minimizing the need for challenging chiral separations of final products.[1][4]

(2S)-2,6-Diaminohexan-1-ol, also known as L-lysinol, is a prime example of a versatile chiral building block derived from the natural amino acid L-lysine. Possessing a primary alcohol and two primary amine groups at the C1, C2, and C6 positions, this trifunctional molecule offers a rich platform for a multitude of chemical transformations. Its inherent chirality, stemming from the stereocenter at the C2 position, makes it an invaluable starting material for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, peptidomimetics, and chiral ligands for asymmetric catalysis.[5] This application note provides a comprehensive guide to the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols for its preparation and subsequent use in the synthesis of a chiral piperidinone derivative.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The following table summarizes its key properties and provides representative spectroscopic data.

PropertyValue
Molecular Formula C₆H₁₆N₂O
Molecular Weight 132.20 g/mol
Appearance Varies (often a solid or viscous oil)
Solubility Soluble in water and polar organic solvents like methanol and ethanol.
¹H NMR (D₂O, 400 MHz) Predicted δ (ppm): 3.55-3.65 (m, 2H, -CH₂OH), 3.00-3.10 (m, 1H, -CH(NH₂)-), 2.70-2.80 (t, 2H, -CH₂NH₂), 1.30-1.80 (m, 6H, -(CH₂)₃-)
¹³C NMR (D₂O, 100 MHz) Predicted δ (ppm): 65.0 (-CH₂OH), 56.0 (-CH(NH₂)-), 40.0 (-CH₂NH₂), 32.0, 28.0, 23.0 (-(CH₂)₃-)
IR (KBr, cm⁻¹) Typical Peaks: 3300-3500 (O-H, N-H stretch), 2850-2950 (C-H stretch), 1590 (N-H bend), 1050 (C-O stretch)
Mass Spec (ESI-MS) m/z: 133.13 [M+H]⁺

Note: Spectroscopic data is representative and may vary based on solvent and experimental conditions.

Synthesis of this compound from L-Lysine

The most direct and stereospecific route to this compound is the reduction of the carboxylic acid moiety of L-lysine. This can be achieved through various methods, with the use of borane complexes being a common and effective approach. The following protocol is adapted from established procedures for the reduction of amino acids.

Protocol 1: Reduction of L-Lysine Monohydrochloride

This protocol details the reduction of commercially available L-lysine monohydrochloride to this compound dihydrochloride using borane-tetrahydrofuran complex.

Materials:

  • L-Lysine monohydrochloride

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide (for neutralization, if required)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend L-lysine monohydrochloride (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add borane-tetrahydrofuran complex (approx. 3.0 eq) dropwise via a syringe or an addition funnel. Caution: Borane reacts with moisture and liberates hydrogen gas. The reaction should be performed in a well-ventilated fume hood under an inert atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC (a suitable staining method for amino alcohols, such as ninhydrin, should be used).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Acidification and Isolation: To the resulting residue, add a solution of hydrochloric acid in diethyl ether. The dihydrochloride salt of this compound will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the product as a white to off-white solid.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product Lysine L-Lysine Monohydrochloride Reduction Reduction with Borane-THF in Anhydrous THF Lysine->Reduction Quench Quench with Methanol Reduction->Quench Evaporation Solvent Removal Quench->Evaporation Precipitation Precipitation with HCl/Ether Evaporation->Precipitation Lysinol This compound Dihydrochloride Precipitation->Lysinol G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product Lysinol This compound MonoBoc Mono-N-Boc-L-lysinol Lysinol->MonoBoc Protocol 2: Selective N-Boc Protection Acylated N-Acylated Intermediate MonoBoc->Acylated N-Acylation Piperidinone Chiral Piperidinone Derivative Acylated->Piperidinone Intramolecular Cyclization

Sources

Application Notes and Protocols for the Incorporation of L-Lysinol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of peptides with modified C-termini is a crucial strategy in drug discovery and chemical biology for enhancing biological activity, improving pharmacokinetic properties, and increasing stability against enzymatic degradation. Replacing the C-terminal carboxylic acid with a primary alcohol, yielding a peptide alcohol, is a common and effective modification. L-Lysinol, a derivative of L-lysine containing a C-terminal hydroxymethyl group, serves as a valuable building block for introducing this functionality while retaining the lysine side-chain for further modification or interaction. This guide provides a comprehensive protocol for the efficient incorporation of L-Lysinol at the C-terminus of a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, strategic considerations for resin and protecting groups, detailed step-by-step protocols, and troubleshooting advice to ensure successful synthesis.

Introduction: The Significance of Peptide Alcohols

Standard peptides possess a C-terminal carboxyl group, which is often a target for rapid degradation by carboxypeptidases in biological systems. The conversion of this carboxyl group to a more stable primary alcohol can significantly prolong the peptide's half-life. Furthermore, the C-terminal alcohol can alter the molecule's hydrogen bonding capacity and overall polarity, potentially leading to enhanced receptor binding affinity and improved cell permeability. L-Lysinol is an ideal precursor for this modification, providing not only the C-terminal alcohol but also the ε-amino group of the lysine side chain, which can be used for creating branched peptides, attaching labels, or conjugating payloads.[1][2]

The core challenge in incorporating L-Lysinol via SPPS lies in anchoring its primary hydroxyl group to the solid support, a departure from the standard esterification of a C-terminal carboxylic acid.[3] This guide outlines a robust methodology to achieve this, enabling researchers to seamlessly integrate peptide alcohol synthesis into their standard SPPS workflows.

Chapter 1: Foundational Principles and Strategy

The successful incorporation of L-Lysinol requires a strategy that is orthogonal to the standard Fmoc/tBu chemistry used for peptide elongation.[4] This involves the careful selection of a resin and linker system that facilitates the attachment of the alcohol moiety and its subsequent cleavage under desired conditions.

1.1 The Starting Material: Protected L-Lysinol

The key building block for this procedure is a differentially protected L-Lysinol derivative. For compatibility with Fmoc-SPPS, the required starting material is Nα-Fmoc-Nε-Boc-L-Lysinol .

  • Nα-Fmoc group: This is the temporary protecting group for the alpha-amine, removed at each cycle of peptide elongation using a mild base like piperidine.[4]

  • Nε-Boc group: This is a semi-permanent, acid-labile protecting group for the side-chain amine. It remains intact during the Fmoc deprotection steps but is removed during the final acidolytic cleavage from the resin.[5]

  • Primary Hydroxyl (-CH₂OH): This is the functional group that will be anchored to the solid support.

1.2 Resin and Linker Selection

The choice of resin is critical. Unlike standard SPPS where the first amino acid is linked via an ester bond to resins like Wang or PAM, L-Lysinol's hydroxyl group is attached via an ether linkage. The 2-Chlorotrityl chloride (2-CTC) resin is exceptionally well-suited for this purpose.

Why 2-CTC Resin?

  • Steric Hindrance: The bulky trityl group reacts readily with the primary hydroxyl of L-Lysinol but prevents side reactions.

  • Acid Labile Linkage: The ether bond formed is highly acid-labile, allowing the final peptide alcohol to be cleaved under mild acidic conditions (e.g., using dilute trifluoroacetic acid), which helps preserve sensitive protecting groups if needed for further solution-phase modification.[6]

  • Suppression of Racemization: Attachment to the trityl linker is known to prevent racemization of the C-terminal residue.

Chapter 2: Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for the entire synthesis process, from resin preparation to the final purified peptide alcohol.

Overall Synthesis Workflow

The process follows a logical sequence of loading the L-Lysinol, elongating the peptide chain, and finally cleaving and purifying the product.

G cluster_prep Phase 1: Preparation cluster_load Phase 2: Loading cluster_spps Phase 3: Elongation (SPPS Cycles) cluster_cleave Phase 4: Cleavage & Purification Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Loading Couple L-Lysinol to Resin (DIEA, DCM) Swell->Loading Lysinol Nα-Fmoc-Nε-Boc-L-Lysinol Lysinol->Loading Capping Cap Unreacted Sites (MeOH, DIEA) Loading->Capping Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., HATU/DIEA) Fmoc_Deprotection->Coupling Wash Wash Steps (DMF, DCM) Coupling->Wash Wash->Fmoc_Deprotection Repeat for n cycles Final_Wash Final Wash & Dry Wash->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Purification Precipitation & HPLC Cleavage->Purification Product Purified Peptide Alcohol Purification->Product

Caption: High-level workflow for SPPS of peptide alcohols using L-Lysinol.

Protocol 1: Loading of Nα-Fmoc-Nε-Boc-L-Lysinol onto 2-Chlorotrityl Chloride Resin

This protocol describes the covalent attachment of the protected L-Lysinol to the solid support.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 100-200 mesh, 1% DVB, loading capacity ~1.0-1.6 mmol/g)

  • Nα-Fmoc-Nε-Boc-L-Lysinol

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1.0 eq) in the synthesis vessel. Add DCM (15-20 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DCM.[7]

  • Coupling Solution Preparation: In a separate flask, dissolve Nα-Fmoc-Nε-Boc-L-Lysinol (1.5 eq relative to resin capacity) in DCM. Add DIEA (3.0 eq relative to resin capacity).

  • Loading Reaction: Add the coupling solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring (Optional): To check for unreacted chlorotrityl groups, take a small sample of resin beads, wash them with DCM, and add a drop of 10% piperidine in MeOH. A bright yellow color in the solution indicates the presence of the trityl cation, suggesting the reaction is incomplete.

  • Capping: After the coupling is complete, drain the reaction solution. To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIEA (80:15:5 v/v/v) and agitate for 30 minutes. This step is crucial to prevent the formation of deletion sequences with a methyl ester C-terminus.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying and Substitution Calculation: Dry a small sample of the resin in vacuo and calculate the final substitution level (loading) via Fmoc quantification (by measuring the absorbance at ~301 nm of the dibenzofulvene-piperidine adduct after Fmoc removal).

Protocol 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

Once the L-Lysinol is loaded, the peptide chain is extended using standard automated or manual SPPS protocols.[8] The following is a representative cycle for adding one amino acid.

Materials:

  • L-Lysinol-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA

  • Deprotection solution: 20% Piperidine in DMF

  • Solvents: DMF, DCM

Procedure for One Cycle:

  • Resin Swelling: Swell the L-Lysinol-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for another 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 45-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test (ninhydrin test) on a few beads.[9] A blue color indicates the presence of free primary amines and an incomplete reaction. If the test is positive, a second coupling may be required.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

Protocol 3: Final Cleavage and Deprotection

This final step liberates the fully deprotected peptide alcohol from the solid support.

Materials:

  • Peptidyl-resin (fully synthesized and dried)

  • Cleavage Cocktail: Reagent K or a standard TFA/Scavenger mix. A common non-odorous cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .

  • Cold diethyl ether

  • Centrifuge tubes

Chemical Rationale for the Cleavage Cocktail:

G TFA TFA (Trifluoroacetic Acid) Resin Cleaves Peptide from Resin TFA->Resin PG Removes Side-Chain Protecting Groups (e.g., Boc, tBu) TFA->PG Water Water (H₂O) Protonation Aids in Hydrolysis and Solubilizing Scavengers Water->Protonation TIS TIS (Triisopropylsilane) Scavenger Quenches Reactive Cations (e.g., t-butyl cations) TIS->Scavenger

Caption: Components and functions of a standard SPPS cleavage cocktail.

Procedure:

  • Preparation: Place the dried peptidyl-resin in a reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of starting resin). Ensure the resin is fully submerged. Agitate at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate (which contains the peptide) into a clean centrifuge tube. Wash the resin beads with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Allow the peptide to precipitate at -20°C for at least 30 minutes. Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes). Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: Dissolve the crude peptide in a suitable aqueous buffer (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide alcohol by mass spectrometry (MS) and analytical HPLC.

Chapter 3: Data Summary and Troubleshooting

Success in SPPS relies on optimizing key parameters and quickly identifying and resolving common issues.

Table 1: Key Quantitative Parameters for L-Lysinol SPPS
ParameterRecommended ValueRationale & Notes
Resin Type 2-Chlorotrityl ChlorideProvides acid-labile ether linkage ideal for alcohols.[3]
L-Lysinol Loading 1.5 eq (vs. resin capacity)Drives the initial coupling reaction to completion.
Loading Base DIEA (3.0 eq)Non-nucleophilic base to activate the resin without side reactions.
Amino Acid Coupling 4.0 eq (vs. resin loading)Ensures high coupling efficiency during elongation.
Coupling Reagent HATU (3.9 eq)Fast and efficient coupling reagent, minimizes racemization.[10]
Cleavage Cocktail TFA/H₂O/TIS (95:2.5:2.5)Effective for most peptides; TIS scavenges cations from Boc/tBu groups.
Cleavage Time 2-3 hoursSufficient for complete deprotection and cleavage from 2-CTC resin.
Table 2: Troubleshooting Common Problems
ProblemPotential Cause(s)Recommended Solution(s)
Low Loading of L-Lysinol 1. Inactive resin. 2. Insufficient reaction time. 3. Wet reagents/solvents.1. Use fresh, high-quality 2-CTC resin. 2. Increase coupling time to 4-6 hours. 3. Use anhydrous DCM and fresh DIEA.
Peptide Deletion Sequences 1. Incomplete Fmoc deprotection. 2. Incomplete amino acid coupling (steric hindrance).1. Increase piperidine treatment time or use a stronger base like DBU for difficult sequences. 2. Perform a second coupling (double couple) or increase coupling time.[11]
Low Cleavage Yield 1. Incomplete cleavage from the resin. 2. Peptide precipitation on resin beads.1. Increase cleavage time to 4 hours. 2. After initial filtration, wash resin with a small amount of acetic acid to dissolve any adsorbed peptide.
Side Product Formation Reaction of scavenged cations with sensitive residues (Trp, Met, Cys).Use a more comprehensive cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT). Ensure Trp is protected with a Boc group (Fmoc-Trp(Boc)-OH).

Conclusion

The incorporation of L-Lysinol to generate C-terminal peptide alcohols is a powerful and accessible modification for peptide chemists. By employing a 2-chlorotrityl chloride resin for initial anchoring and following standard Fmoc-SPPS protocols for elongation, high-quality peptide alcohols can be synthesized efficiently and reliably. The protocols and guidelines presented here provide a robust framework for researchers to expand their synthetic repertoire, enabling the exploration of novel peptide analogs with potentially superior therapeutic properties.

References

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

  • de la Torre, B. G., & Albericio, F. (2020). A Sustainable Approach to ε-Lys Branched GLP-1 Analogs: Integrating Green SPPS, Metal-free Alloc Removal, Waste Minimization and TFA/PFAS-free Resin Cleavage. Organic Process Research & Development.

  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Source: Provided via search, specific publisher not listed].

  • van den Berg, R. J. B. H. N., et al. (2009). Reductive Amination of the Lysine N-epsilon-Amino Group Leads to a Bivalent Glyco-Amino Acid Building Block Suited for SPPS. Journal of Carbohydrate Chemistry.

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal.

  • Numata, K., et al. (2022). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Omega.

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Farrer, B. T., et al. (2009). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton Transactions.

  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

  • Kumar, K. S., et al. (2015). Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol. Methods in Enzymology.

  • Baril, C., et al. (2021). Solid-Phase Peptide Modification via Deaminative Photochemical Csp3-Csp3 Bond Formation Using Katritzky Salts. Angewandte Chemie International Edition.

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

  • Mas-Bagà, M., et al. (2019). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal.

  • de la Torre, B. G., & Albericio, F. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem.

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

Application Notes and Protocols: (2S)-2,6-Diaminohexan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of L-Lysine-Derived Chiral Ligands

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity. Nature provides a rich chiral pool, and among its constituents, amino acids offer a versatile and readily available source of stereochemical information. L-lysine, with its distinct diamine functionality and inherent chirality, is a particularly attractive starting material for the synthesis of novel chiral ligands. Reduction of the carboxylic acid moiety of L-lysine affords (2S)-2,6-diaminohexan-1-ol, a chiral diamino alcohol scaffold. This molecule preserves the crucial stereocenter at the C2 position while introducing a hydroxyl group, which, along with the two amino groups, provides multiple coordination sites for metal catalysts.

These structural features make this compound and its derivatives promising candidates for ligands in a variety of asymmetric transformations, most notably in transfer hydrogenation reactions. The presence of both a hydroxyl and two amino functionalities allows for the formation of stable chelate complexes with transition metals such as ruthenium, rhodium, and iridium, creating a well-defined and sterically hindered chiral environment around the metal center. This controlled environment is the cornerstone of enforcing enantioselectivity in the reduction of prochiral substrates like ketones.

This application note will delve into the practical applications of ligands derived from this compound in asymmetric catalysis, with a focus on the asymmetric transfer hydrogenation of ketones. We will provide detailed protocols for the synthesis of a representative ligand and its application in a catalytic system, alongside data interpretation and mechanistic insights.

Featured Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

The asymmetric transfer hydrogenation of ketones to chiral secondary alcohols is a fundamental and widely utilized transformation in synthetic organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. The use of chiral ligands to modulate the catalytic activity of transition metal complexes, particularly those of ruthenium, has proven to be a highly effective strategy for achieving excellent enantioselectivity.

Here, we propose the application of a novel chiral ligand, (1S)-1-((6-amino-1-hydroxyhexan-2-yl)amino)-1,2-diphenylethan-2-ol, conceptually derived from this compound, in the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone as a model reaction. The ligand design is inspired by the successful application of similar amino alcohol-based ligands in this transformation.

Proposed Catalytic System and Mechanism

The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which is the active reducing agent. The chiral ligand, coordinated to the ruthenium center, creates a chiral pocket that dictates the facial selectivity of hydride delivery to the prochiral ketone.

Asymmetric Transfer Hydrogenation cluster_0 Catalytic Cycle Ru_cat [Ru]-Ligand Complex Ru_H [Ru]-H (Active Hydride) Ru_cat->Ru_H iPrOH, Base Transition_State Chiral Transition State Ru_H->Transition_State Ketone Ketone Prochiral Ketone (R1COR2) Transition_State->Ru_cat - Acetone Alcohol Chiral Alcohol (R1CH(OH)R2) Transition_State->Alcohol Product Isolation Product Isolation Alcohol->Product Isolation iPrOH Isopropanol (H-source) Acetone Acetone (by-product) Workflow cluster_0 Ligand Development cluster_1 Catalyst Formulation & Application cluster_2 Analysis & Optimization A Chiral Precursor (this compound) B Ligand Synthesis A->B C Ligand Characterization (NMR, MS, etc.) B->C E In situ Catalyst Formation C->E D Catalyst Precursor ([RuCl2(p-cymene)]2) D->E F Asymmetric Transfer Hydrogenation E->F G Product Analysis (Yield, ee) F->G H Reaction Optimization (Solvent, Base, Temp.) G->H

Application Note: Derivatization Strategies for the Analytical Quantification of (2S)-2,6-Diaminohexan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S)-2,6-Diaminohexan-1-ol, also known as L-lysinol, is a chiral amino alcohol with significant applications in synthetic chemistry and as a building block in pharmaceutical development. Its inherent chemical properties—high polarity, low volatility, and lack of a native chromophore—present substantial challenges for direct analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC). This application note provides a comprehensive guide to robust derivatization methodologies designed to overcome these analytical hurdles. We present detailed, field-proven protocols for three distinct analytical objectives: (1) high-sensitivity quantification via HPLC with fluorescence detection (FLD), (2) structural confirmation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS), and (3) enantiomeric purity assessment via chiral derivatization followed by HPLC analysis. Each protocol is accompanied by an explanation of the underlying chemical principles, step-by-step procedures, and the necessary tools for successful implementation.

Introduction: The Analytical Challenge of L-Lysinol

L-Lysinol is a trifunctional molecule possessing two primary amine groups (at C2 and C6) and a primary hydroxyl group (at C1).[1][2] This structure renders the molecule highly polar and non-volatile, making it unsuitable for direct GC analysis without chemical modification. Furthermore, its lack of a UV-absorbing chromophore results in poor sensitivity with HPLC-UV, the most common liquid chromatography detector.

Derivatization is a chemical modification technique that converts an analyte into a derivative with properties more suitable for a given analytical method.[3] For L-Lysinol, the goals of derivatization are:

  • To introduce a chromophore or fluorophore: This enables highly sensitive detection by HPLC-UV or HPLC-FLD.

  • To increase volatility and thermal stability: This allows for analysis by GC.

  • To create diastereomers from enantiomers: This permits the separation and quantification of chiral isomers on standard, achiral HPLC columns.

This guide details validated protocols to achieve these goals, empowering researchers to accurately and reliably quantify L-Lysinol in various matrices.

High-Sensitivity Analysis by HPLC with Fluorescence Detection (HPLC-FLD)

For trace-level quantification, converting the non-fluorescent L-Lysinol into a highly fluorescent derivative is the strategy of choice. 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent derivatizing agent that reacts with primary and secondary amines under mild conditions to form stable, intensely fluorescent adducts.[4][5][6]

Principle of FMOC Derivatization

FMOC-Cl reacts with the nucleophilic primary amine groups of L-Lysinol in a basic environment (typically a borate buffer, pH > 8) to form a stable carbamate linkage. Since L-Lysinol has two primary amine groups, the reaction can yield a di-substituted derivative, significantly enhancing the fluorescence signal. The resulting FMOC-lysinol derivative is more hydrophobic than the parent molecule, allowing for excellent retention and separation on a reversed-phase C18 column.

Experimental Workflow: FMOC Derivatization

cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis reagent_prep Prepare Borate Buffer & FMOC-Cl Reagent mix Mix Sample, Buffer, & FMOC-Cl Reagent reagent_prep->mix sample_prep Prepare L-Lysinol Standard/Sample Solution sample_prep->mix react Incubate at Room Temp (e.g., 15 min) mix->react quench Quench with Primary Amine (e.g., Glycine) react->quench inject Inject onto RP-HPLC quench->inject detect Fluorescence Detection (Ex: 265 nm, Em: 310 nm) inject->detect

Caption: Workflow for L-Lysinol derivatization with FMOC-Cl for HPLC-FLD analysis.

Protocol 2.1: FMOC-Cl Derivatization for HPLC-FLD

Materials and Reagents:

  • This compound (L-Lysinol)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

  • Glycine (for quenching)

  • Methanol, HPLC Grade

  • 0.45 µm Syringe Filters

Reagent Preparation:

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH and bring the final volume to 1 L.

  • FMOC-Cl Reagent (3 mg/mL): Dissolve 15 mg of FMOC-Cl in 5 mL of acetonitrile. This solution is light-sensitive and should be prepared fresh daily.

  • Quenching Solution (0.1 M Glycine): Dissolve 0.75 g of glycine in 100 mL of HPLC-grade water.

Derivatization Procedure:

  • Pipette 100 µL of the L-Lysinol sample (or standard) into a clean microcentrifuge tube.

  • Add 200 µL of 0.1 M Borate Buffer (pH 9.0). Vortex briefly to mix.

  • Add 200 µL of the FMOC-Cl reagent (3 mg/mL in ACN). Vortex immediately for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes in the dark.

  • Add 100 µL of 0.1 M Glycine solution to quench the reaction by consuming excess FMOC-Cl. Vortex for 10 seconds.

  • Let the quenching reaction proceed for 5 minutes.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10 µL into the HPLC system.

Table 1: HPLC-FLD Analytical Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Sodium Acetate Buffer, pH 4.2
Mobile Phase B Acetonitrile (ACN)
Gradient 30% B to 90% B over 20 min; hold at 90% B for 5 min; re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector Fluorescence Detector (FLD)
Excitation λ 265 nm
Emission λ 310 nm
Injection Vol. 10 µL

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For definitive identification and quantification, GC-MS is a powerful technique. Derivatization is mandatory to convert the polar, non-volatile L-Lysinol into a thermally stable and volatile compound. Silylation, which replaces active hydrogens on amine (-NH₂) and hydroxyl (-OH) groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, is the most effective method. We recommend using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which produces TBDMS derivatives that are significantly more stable and less sensitive to moisture than their TMS counterparts.[7][8]

Principle of Silylation with MTBSTFA

MTBSTFA reacts with all three active hydrogen sites on L-Lysinol (two -NH₂ groups and one -OH group) to form a tri-substituted TBDMS-lysinol derivative. This reaction masks the polar functional groups, drastically reducing the boiling point of the analyte and making it suitable for volatilization in the GC inlet without thermal degradation. The resulting derivative can be separated by GC and detected by MS, which provides both quantitative data and structural information from its mass fragmentation pattern.

Chemical Reaction: MTBSTFA Derivatization

cluster_reactants cluster_products Lysinol L-Lysinol (2 -NH₂, 1 -OH) Deriv Tri-TBDMS-Lysinol (Volatile & Stable) Lysinol->Deriv  +   MTBSTFA MTBSTFA (3 equivalents) MTBSTFA->Deriv Pyridine, 70°C

Caption: Silylation of L-Lysinol with MTBSTFA to form a volatile derivative for GC-MS.

Protocol 3.1: MTBSTFA Derivatization for GC-MS

Materials and Reagents:

  • L-Lysinol

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) catalyst

  • Pyridine, Anhydrous

  • Ethyl Acetate, GC Grade

  • Nitrogen gas supply for evaporation

  • Heating block or oven

Derivatization Procedure:

  • Transfer an aliquot of the sample containing L-Lysinol into a 2 mL GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen gas at 50-60 °C. The absence of water is critical for successful silylation.[8]

  • To the dry residue, add 50 µL of anhydrous pyridine to act as a solvent and acid scavenger.

  • Add 50 µL of MTBSTFA (+1% TBDMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 60 minutes to ensure complete derivatization of all three functional groups.

  • Cool the vial to room temperature. The sample is now ready for injection. If needed, the sample can be diluted with ethyl acetate.

  • Inject 1 µL into the GC-MS system.

Table 2: GC-MS Analytical Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Splitless (or Split 10:1 depending on concentration)
Oven Program 100 °C hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) for trace analysis

Enantiomeric Purity Analysis by Chiral Derivatization

As L-Lysinol is a chiral molecule, determining its enantiomeric purity is often a critical requirement in pharmaceutical applications. While chiral HPLC columns can be used, an alternative and highly effective strategy is derivatization with a chiral reagent to create a pair of diastereomers.[9] These diastereomers have different physicochemical properties and can be readily separated on a standard achiral reversed-phase column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a classic choice for this purpose.

Principle of Chiral Derivatization with Marfey's Reagent

The L-FDAA reagent reacts with the primary amine groups of both the (2S)-lysinol (L-lysinol) and any contaminating (2R)-lysinol (D-lysinol). The reaction forms diastereomeric adducts: L-FDAA-L-lysinol and L-FDAA-D-lysinol. Because these diastereomers are no longer mirror images, they exhibit different interactions with the stationary phase of a C18 column, allowing for their chromatographic separation and quantification. The dinitrophenyl group provides a strong chromophore for sensitive UV detection.

Experimental Workflow: Chiral Derivatization

cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis reagent_prep Prepare Marfey's Reagent & Bicarbonate Buffer mix Mix Sample, Buffer, & Marfey's Reagent reagent_prep->mix sample_prep Prepare Lysinol Enantiomer Mixture (Sample) sample_prep->mix react Incubate at 40°C for 60 min mix->react quench Quench with Acid (e.g., HCl) react->quench inject Inject onto RP-HPLC quench->inject detect UV Detection (e.g., 340 nm) inject->detect

Caption: Workflow for chiral derivatization of L-Lysinol using Marfey's reagent.

Protocol 4.1: Chiral Derivatization with Marfey's Reagent

Materials and Reagents:

  • L-Lysinol sample

  • Marfey's Reagent (L-FDAA)

  • Sodium Bicarbonate

  • Acetone

  • Hydrochloric Acid (HCl), 2 M

  • Acetonitrile (ACN), HPLC Grade

  • Trifluoroacetic Acid (TFA)

  • Water, HPLC Grade

Reagent Preparation:

  • Bicarbonate Buffer (1 M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of water.

  • Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of L-FDAA in 1 mL of acetone. Prepare fresh before use.

Derivatization Procedure:

  • In a microcentrifuge tube, dissolve ~0.1 mg of the L-Lysinol sample in 50 µL of water.

  • Add 100 µL of 1 M Sodium Bicarbonate buffer.

  • Add 200 µL of the 1% Marfey's Reagent solution.

  • Vortex the mixture and incubate in a heating block at 40 °C for 60 minutes.

  • After incubation, cool the tube to room temperature.

  • Quench and acidify the reaction by adding 50 µL of 2 M HCl.

  • Evaporate the acetone under a gentle stream of nitrogen or by centrifugation under vacuum.

  • Dilute the remaining aqueous solution with 500 µL of the mobile phase (e.g., 50:50 ACN:Water) and filter into an HPLC vial.

  • Inject 20 µL into the HPLC system.

Table 3: HPLC-UV Conditions for Diastereomer Separation

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Isocratic 35% B for 30 min, or a shallow gradient (e.g., 25-45% B over 40 min)
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detector UV/Vis Detector
Detection λ 340 nm
Injection Vol. 20 µL

Summary and Method Comparison

The choice of derivatization method depends directly on the analytical goal. Each protocol offers distinct advantages and is tailored for specific instrumentation and research questions.

Table 4: Comparison of Derivatization Methods for L-Lysinol Analysis

FeatureHPLC-FLD (FMOC-Cl)GC-MS (MTBSTFA)Chiral HPLC (Marfey's)
Primary Goal High-sensitivity quantificationDefinitive identification & quantificationEnantiomeric purity determination
Detection FluorescenceMass SpectrometryUV-Vis Absorbance
Sensitivity Very High (low µg/L to ng/L)High (ng/L to µg/L)Moderate (mg/L)
Selectivity HighVery High (based on mass fragmentation)High (separates stereoisomers)
Key Advantage Excellent for trace analysis in complex matrices.Provides structural confirmation (mass spectrum).Resolves enantiomers on standard equipment.
Key Consideration Reagent can hydrolyze and cause interference.Sample must be completely dry; derivatives are robust.Reaction can be slow; requires method development for optimal separation.

Conclusion

The analytical quantification of this compound requires a tailored derivatization strategy to overcome its inherent physicochemical limitations. For high-sensitivity detection, derivatization with FMOC-Cl followed by HPLC-FLD analysis is recommended. For unambiguous identification and robust quantification, silylation with MTBSTFA and subsequent GC-MS analysis is the gold standard. Finally, for the critical assessment of enantiomeric purity, chiral derivatization with Marfey's reagent provides a reliable method for separating diastereomers on conventional HPLC systems. The detailed protocols provided in this application note serve as a validated starting point for researchers, enabling accurate and reproducible analysis of this important chemical entity.

References

  • Vertex AI Search Result[10]. (Source details not fully provided)

  • Villa, J. A., et al. (2013). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 3(3), 631-654. [Link]

  • ResearchGate. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Retrieved from ResearchGate. [Link]

  • Kawasaki, T., et al. (n.d.). Trace biogenic-amine analysis with pre-column derivatization and with fluorescent and chemi-luminescent detection in HPLC. Semantic Scholar. [Link]

  • Novikova, I. V., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. [Link]

  • ResearchGate. (n.d.). Analytical characteristics for amino acid derivatives using GC-MS... Retrieved from ResearchGate. [Link]

  • Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(24), 2279-2287. [Link]

  • Vertex AI Search Result[11]. (Source details not fully provided)

  • Ahuja, A., et al. (2022). Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. IOSR Journal of Applied Chemistry, 15(8), 25-27. [Link]

  • Nakao, H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(9), 807. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from Acta Scientific website. [Link]

  • YSU Journals. (2023). CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R). [Link]

  • PubChem. (n.d.). (R)-2,6-Diaminohexan-1-ol. Retrieved from PubChem. [Link]

  • ResearchGate. (2023). (PDF) CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R, 9R). [Link]

Sources

L-Lysinol as a ligand in the synthesis of coordination compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Chiral Amino Alcohols (Featuring L-Lysinol) as Ligands for Coordination Compounds: A Guide to Synthesis and Application

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This document serves as a comprehensive guide to the synthesis and application of coordination compounds derived from chiral amino alcohols. While the literature specifically detailing the coordination chemistry of L-Lysinol, ((S)-2,6-diaminohexan-1-ol), is notably sparse, its structure represents a compelling scaffold for the design of novel chiral catalysts and bioactive molecules. Therefore, this guide will focus on the broader, well-established class of chiral amino alcohols as ligands. We will use L-Lysinol as a primary conceptual model to illustrate key principles and provide a generalized, field-proven protocol based on the synthesis of complexes with structurally analogous amino alcohols. This approach is designed to empower researchers to explore the potential of L-Lysinol and similar ligands by providing a solid theoretical and practical foundation.

The Chemistry of Chiral Amino Alcohols as Ligands

Chiral amino alcohols are a privileged class of ligands in coordination chemistry. Their value stems from the presence of at least two distinct donor groups—an amino group (-NH₂) and a hydroxyl group (-OH)—and a stereogenic center. This bifunctionality allows them to form stable chelate rings with metal ions, while the inherent chirality provides a mechanism for inducing stereoselectivity in metal-catalyzed reactions.[1][2]

L-Lysinol, derived from the reduction of the essential amino acid L-lysine, is an excellent conceptual model. It possesses three potential donor sites: the α-amino group, the ε-amino group, and the primary hydroxyl group. This structure offers the potential for versatile coordination modes, which is a key determinant of the resulting complex's geometry and reactivity.

Potential Coordination Modes of L-Lysinol

The coordination behavior of amino alcohols is highly dependent on reaction conditions, the nature of the metal ion, and the ligand's structure. For a ligand like L-Lysinol, several binding modes can be envisioned. The most common mode for simple amino alcohols involves chelation through the amino nitrogen and the hydroxyl oxygen, often with deprotonation of the hydroxyl group to form a more stable alkoxide-metal bond.[3][4] Given L-Lysinol's two amino groups, it could act as a bidentate or a tridentate ligand.

Caption: Conceptual coordination modes of L-Lysinol with a metal center (M).

General Synthetic Considerations

The synthesis of metal-amino alcohol complexes is generally straightforward, but success depends on the careful selection of precursors and conditions to favor the desired coordination geometry.

  • Choice of Metal Precursor: The metal salt's counter-ion can influence the reaction's outcome. Acetates (e.g., Cu(OAc)₂) are often used because the acetate ion can act as a base to facilitate the deprotonation of the ligand's hydroxyl group.[1] Chlorides (e.g., CoCl₂) and perchlorates (e.g., Cu(ClO₄)₂) are also common and may result in complexes where the counter-ion is incorporated into the coordination sphere or remains as a charge-balancing ion.

  • Solvent Selection: Alcohols, such as methanol or ethanol, are typically the solvents of choice. They readily dissolve both the amino alcohol ligand and many transition metal salts. Furthermore, they are relatively inert and can be easily removed during work-up.

  • Control of Stoichiometry: The molar ratio of ligand to metal is a critical parameter. A 1:1 or 2:1 ligand-to-metal ratio is often targeted to produce simple mononuclear complexes. For instance, a 2:1 ratio with a divalent metal like Cu(II) can yield a neutral [Cu(L)₂] complex if the ligands are deprotonated, or a cationic [Cu(L)₂]²⁺ complex if they remain neutral. A 3:1 ratio has also been reported to be effective.[1]

  • Temperature and Reaction Time: Heating the reaction mixture under reflux is a common practice to ensure the reaction goes to completion. Reaction times can vary significantly, from a few hours to 48 hours or more, depending on the kinetic lability of the chosen metal ion and the ligand's steric bulk.[1]

Generalized Protocol for Synthesis of a Transition Metal-Amino Alcohol Complex

Disclaimer: The following is a generalized protocol based on established procedures for chiral amino alcohols.[1] It should be considered a starting point and may require optimization for L-Lysinol or other specific ligands. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
  • Chiral Amino Alcohol (e.g., L-Lysinol): 2.0 mmol

  • Transition Metal Salt (e.g., Copper(II) Acetate Monohydrate, Cu(OAc)₂·H₂O): 1.0 mmol

  • Methanol (Anhydrous): 50 mL

  • Diethyl Ether (Anhydrous): For precipitation/washing

  • Schlenk Flask or Round-Bottom Flask with Reflux Condenser

  • Magnetic Stirrer and Heat Plate

  • Inert Gas Supply (Nitrogen or Argon), optional but recommended

Step-by-Step Procedure

G start Start: Prepare Reactants dissolve_ligand 1. Dissolve 2.0 mmol of chiral amino alcohol in 25 mL of methanol in flask. start->dissolve_ligand dissolve_metal 2. Dissolve 1.0 mmol of metal salt in 25 mL of methanol (may require warming). dissolve_ligand->dissolve_metal combine 3. Add metal salt solution to the ligand solution dropwise with vigorous stirring. dissolve_metal->combine reflux 4. Heat the mixture to reflux (approx. 65°C for methanol) for 4-24 hours. combine->reflux cool 5. Cool the reaction mixture to room temperature. reflux->cool filter 6. Filter off any precipitate formed. (If product is soluble, proceed to next step). cool->filter reduce_volume 7. Reduce solvent volume in vacuo to concentrate the solution. filter->reduce_volume precipitate 8. Add diethyl ether to precipitate the solid complex. reduce_volume->precipitate isolate 9. Isolate the solid by vacuum filtration, wash with cold diethyl ether. precipitate->isolate dry 10. Dry the complex in a vacuum oven at low heat (e.g., 40-50°C). isolate->dry end End: Characterize Product dry->end

Caption: General workflow for the synthesis of a metal-amino alcohol complex.

  • Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add the chiral amino alcohol (2.0 mmol).

  • Dissolution: Add 25 mL of anhydrous methanol and stir until the ligand is fully dissolved.

  • Metal Salt Addition: In a separate beaker, dissolve the metal salt (1.0 mmol) in 25 mL of anhydrous methanol. Gentle warming may be necessary. Once dissolved, add this solution dropwise to the stirring ligand solution over 10-15 minutes. A color change is typically observed upon addition, indicating complex formation.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Allow the reaction to proceed for 4 to 24 hours. The optimal time should be determined by monitoring the reaction, for example, by thin-layer chromatography (TLC) if the components are UV-active.

  • Isolation: After cooling to room temperature, reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.

  • Precipitation: Slowly add anhydrous diethyl ether to the concentrated solution with stirring until a precipitate forms. Continue adding ether until precipitation appears complete.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with several small portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a vacuum oven at a modest temperature (40-50 °C) overnight. The final product is typically a stable, colored powder.

Characterization of Amino Alcohol Complexes

Confirmation of coordination and elucidation of the complex's structure requires a combination of spectroscopic and analytical techniques.

TechniquePurpose & Expected Observations
FT-IR Spectroscopy Confirm Coordination: Look for a shift and broadening of the O-H and N-H stretching bands (typically 3200-3500 cm⁻¹). The disappearance of the ligand's O-H stretch can indicate deprotonation. Appearance of new low-frequency bands (400-600 cm⁻¹) can be assigned to M-O and M-N vibrations.[5]
UV-Vis Spectroscopy Probe Electronic Structure: For d-block metals like Cu(II) or Co(II), the appearance of new absorption bands in the visible region (400-800 nm) corresponds to d-d electronic transitions, which are characteristic of the complex's coordination geometry (e.g., octahedral, tetrahedral).[6]
Elemental Analysis Determine Empirical Formula: Provides the percentage composition (C, H, N) of the complex, which is used to confirm the ligand-to-metal stoichiometry and the presence of any solvent or counter-ions in the final product.[7]
X-ray Crystallography Definitive Structure Elucidation: Single-crystal X-ray diffraction provides unambiguous information on bond lengths, bond angles, coordination geometry, and the overall molecular structure in the solid state.[7]
Magnetic Susceptibility Determine Electronic Configuration: Measures the magnetic properties of the complex, allowing for the determination of the number of unpaired electrons on the metal center. This helps confirm the metal's oxidation state and spin state.[6]

Applications in Asymmetric Catalysis and Drug Development

The primary motivation for synthesizing chiral coordination compounds is often their application in asymmetric catalysis, a cornerstone of modern drug development.

  • Asymmetric Catalysis: Chiral metal complexes are widely used to catalyze reactions that produce one enantiomer of a product in excess over the other. The chiral environment created by the ligand around the metal center directs the approach of the substrate, favoring one reaction pathway. Complexes of chiral amino alcohols have shown promise in various transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[1]

  • Bioinorganic Chemistry and Drug Development: Transition metal complexes are known to possess a wide range of biological activities. The coordination of a metal to an organic ligand can enhance its therapeutic properties or reduce its toxicity. Amino alcohol complexes of metals like copper and zinc have been investigated for their anticancer and antimicrobial activities.[1] The design of L-Lysinol-based complexes could offer a novel route to bioactive compounds, leveraging the biocompatibility of the lysine backbone.

References

  • Majid, K., & Younus, H. (2012). ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. ResearchGate. Retrieved from [Link]

  • Woodruff, D. N., et al. (2013). The coordination chemistry and magnetism of some 3d–4f amino-polyalcohol compounds. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 371(1992), 20120248. Available at: [Link]

  • El-Gahami, M. A., & El-Said, F. A. (1993). Synthesis and Characterization of Amino Alcohol Complexes. ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2015). Synthesis, Characterization of Some Complexes of Copper (II) with L-Asparginine, L-Histidine, L-Lysine. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 121-128. Available at: [Link]

  • Thebo, K. H., et al. (2014). Synthesis and structural characterization of copper(II) complex of 2,2′-bipyridyl and L-lysine. Crystallography Reports, 59, 978-982. Available at: [Link]

  • Al-Jibouri, M. N. A. (2011). Synthesis and characterization of mixed ligand complexes of some metal chlorides with 8-hydroxyquinoline and amino acid (L-lysine). Journal of Al-Nahrain University, 14(4), 67-74. Available at: [Link]

  • Mohammed, A. H., et al. (2021). Preparation and characterization of some complexes obtained by reactions between glutamine and some metal ions (Fe 3+ , Cr 3+ and Mn 2+ ). International Journal of Multidisciplinary Sciences and Advanced Technology, Special Issue 1, 186-194. Available at: [Link]

  • Hashemian, Z. (2012). Synthesis and Characterization of Mixed Ligands Complexes of Copper(II) Ion with Nitrilotriacetic Acid and Amino Acids. Asian Journal of Chemistry, 24(10), 4581-4583. Available at: [Link]

  • Hazra, M., et al. (2014). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2014, 104046. Available at: [Link]

  • Xu, Y., et al. (2022). Fabrication and characterization of lysine hydrochloride Cu(II) complexes and their potential for bombing bacterial resistance. Journal of the Chinese Chemical Society, 69(3), 448-455. Available at: [Link]

  • Mohammed, A. H. (2014). Effect Of Solvents and IR characterization of Complexes Prepared by Direct Reactions between Lysine and Metal ions of Cr (III). Semantic Scholar. Retrieved from [Link]

  • Ivanova, S., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Open Journal of Physical Chemistry, 3(2), 85-91. Available at: [Link]

  • Refat, M. S., et al. (2015). Comparative, synthesis and characterization studies of some metal complexes derived from L-lysine·HCl and L-lysine·2HCl by tribochemical reactions. Inorganic Chemistry: An Indian Journal, 10(4), 135-141. Available at: [Link]

  • Ivanova, S., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. ResearchGate. Retrieved from [Link]

  • Hillairet, M., et al. (2022). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Coordination Chemistry Reviews, 455, 214361. Available at: [Link]

Sources

Application Notes and Protocols for the Enzymatic Synthesis of L-Lysine-Containing Peptides Using L-Lysinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Lysine Peptide Synthesis

L-lysine, an essential amino acid, is a cornerstone in modern drug design and the development of advanced biomaterials.[][2] Its primary ε-amino group provides a reactive handle for chemical modifications, enabling the enhancement of therapeutic peptide stability, solubility, and targeted delivery.[][] Traditional chemical peptide synthesis, however, often involves complex protection and deprotection steps, leading to potential side reactions and the generation of significant chemical waste.[4][5]

Chemoenzymatic peptide synthesis (CEPS) offers a milder, more selective, and environmentally sustainable alternative.[6][7] By harnessing the catalytic power of proteases in reverse, peptide bonds can be formed with high stereoselectivity under aqueous conditions.[6][8] This guide focuses on a specific and elegant enzymatic strategy: the use of L-lysinol as a nucleophilic acceptor in the synthesis of L-lysine-containing peptides. This approach offers the potential for direct C-terminal functionalization with an amino alcohol, a moiety of interest in various pharmaceutical contexts.

This document provides a comprehensive overview of the principles, experimental protocols, and analytical validation for the enzymatic synthesis of L-lysine-containing peptides utilizing L-lysinol, tailored for researchers, scientists, and professionals in drug development.

The Enzymatic Mechanism: Reversing Proteolysis with L-Lysinol

The core principle of this method is the reversal of the natural hydrolytic function of proteases.[8] In a typical enzymatic peptide synthesis, an N-terminally protected amino acid ester (the acyl donor) reacts with an amino acid or peptide (the nucleophile) to form a new peptide bond. In our targeted application, L-lysinol serves as the nucleophile, attacking the acyl-enzyme intermediate.

The reaction proceeds in two main stages:

  • Acyl-Enzyme Intermediate Formation: The protease (e.g., papain or thermolysin) reacts with the N-protected amino acid or peptide ester to form a covalent acyl-enzyme intermediate, releasing the alcohol from the ester.

  • Nucleophilic Attack by L-Lysinol: The amino group of L-lysinol attacks the carbonyl carbon of the acyl-enzyme intermediate, leading to the formation of a new peptide bond and the release of the newly synthesized peptide from the enzyme.

This process is governed by the specificities of the chosen enzyme and the reaction conditions, which can be optimized to favor synthesis over hydrolysis.

Experimental Workflow and Key Considerations

The successful enzymatic synthesis of L-lysine-containing peptides with L-lysinol hinges on the careful selection and optimization of several key parameters. The general workflow is depicted below.

Enzymatic_Peptide_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis & Purification P1 Select & Prepare Acyl Donor (N-protected amino acid ester) R1 Combine Reactants & Enzyme in Buffer P1->R1 P2 Prepare L-Lysinol (Nucleophile) P2->R1 P3 Select & Prepare Enzyme (e.g., Papain, Thermolysin) P3->R1 R2 Incubate under Optimal Conditions (pH, Temp, Time) R1->R2 A1 Monitor Reaction Progress (HPLC) R2->A1 A2 Purify Product (e.g., Chromatography) A1->A2 Upon completion A3 Characterize Product (MS, NMR) A2->A3

Caption: General workflow for the enzymatic synthesis of L-lysine-containing peptides.

Enzyme Selection: A Critical Choice

The choice of enzyme is paramount and depends on the desired peptide sequence.

  • Papain: A cysteine protease with broad substrate specificity, often used for synthesizing peptides containing hydrophobic or basic amino acid residues like lysine and arginine.[6][9] It is active over a wide pH range.[10]

  • Thermolysin: A thermostable metalloprotease that preferentially catalyzes the formation of peptide bonds involving hydrophobic or bulky amino acid residues at the N-terminal side of the scissile bond.[11][12][13]

  • Bromelain: A cysteine protease found in pineapple that has shown activity in the oligomerization of L-lysine ethyl ester.[14]

  • Subtilisin Carlsberg: An alkaline protease from Bacillus licheniformis capable of synthesizing high molecular weight poly-L-lysine.[15][16]

Reaction Conditions: Optimizing for Yield and Purity

The following table summarizes key reaction parameters and their typical ranges for optimization.

ParameterTypical RangeRationale & Considerations
pH 6.0 - 9.5The optimal pH is a compromise between enzyme activity and the protonation state of the nucleophile (L-lysinol). For papain-catalyzed reactions, a slightly alkaline pH (8-9.5) can be beneficial.[10]
Temperature 25 - 50 °CHigher temperatures can increase reaction rates, but may also lead to enzyme denaturation or increased hydrolysis. Thermolysin is notably thermostable.
Solvent System Aqueous buffer, low-water organic media, deep eutectic solventsLow-water systems can suppress the competing hydrolysis reaction and improve yields.[8][15]
Substrate Concentration 0.05 - 1.0 MHigher concentrations can drive the reaction towards synthesis, but solubility may become a limiting factor.
Enzyme Concentration 10 µM - 50 mg/mLDependent on the specific activity of the enzyme preparation. Higher concentrations can reduce reaction times.[9][11]

Detailed Protocols

Protocol 1: Papain-Catalyzed Synthesis of N-α-Benzoyl-L-arginine-L-lysinol

This protocol describes the synthesis of a model dipeptide amide using L-lysinol as the nucleophile.

Materials:

  • N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)

  • L-Lysinol

  • Papain (from papaya latex)

  • Tris-HCl buffer (0.2 M, pH 8.5)

  • L-Cysteine (for papain activation)

  • EDTA

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Procedure:

  • Enzyme Activation: Prepare an activation buffer containing 0.2 M Tris-HCl (pH 8.5), 5 mM L-cysteine, and 2 mM EDTA. Dissolve papain in this buffer to a final concentration of 10 mg/mL. Incubate at 37°C for 30 minutes.

  • Reaction Setup: In a reaction vessel, dissolve BAEE to a final concentration of 0.1 M and L-lysinol to a final concentration of 0.2 M in the activation buffer.

  • Initiation of Synthesis: Add the activated papain solution to the reaction mixture to initiate the synthesis. The final enzyme concentration should be approximately 1 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitoring the Reaction: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction by adding an equal volume of 1% TFA in acetonitrile. Analyze the sample by HPLC to monitor the formation of the product and consumption of the substrates.

  • Purification: Upon completion, the product can be purified from the reaction mixture using reversed-phase preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18]

Protocol 2: Analytical Characterization by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Gradient Program:

Time (min)% B
05
2060
2595
305

Flow Rate: 1.0 mL/min Detection Wavelength: 220 nm Injection Volume: 10 µL

This method allows for the separation and quantification of the starting materials and the synthesized peptide product.[18][19]

Troubleshooting and Advanced Considerations

  • Low Yield: If the yield is low, consider increasing the concentration of L-lysinol, using a low-water organic solvent system to reduce hydrolysis, or optimizing the pH.[8]

  • Side Reactions: The primary side reaction is the hydrolysis of the acyl donor. This can be minimized by the strategies mentioned above.

  • Enzyme Inhibition: Ensure that the reaction components do not inhibit the enzyme. Product inhibition can sometimes occur at high concentrations.

  • Scale-Up: For larger-scale synthesis, consider using immobilized enzymes to facilitate catalyst recovery and reuse.

Conclusion

The enzymatic synthesis of L-lysine-containing peptides using L-lysinol as a nucleophile represents a powerful and elegant approach for creating novel peptide structures. This method leverages the high selectivity of enzymes to produce C-terminally functionalized peptides under mild conditions. By carefully selecting the enzyme and optimizing the reaction parameters, researchers can achieve high yields and purity, opening new avenues for the development of peptide-based therapeutics and advanced biomaterials.

References

  • Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery. (n.d.). Google Cloud.
  • Lysine: Roles, Applications & Quantification in Biotech and Research - Creative Proteomics. (n.d.). Creative Proteomics.
  • Ravikrishna, L., Tamilarasan, K., Mariappanadar, V., & Kapila, S. (2018). Papain-Catalyzed Synthesis of Oligolysine in Low-Water Organic Reaction Media. Industrial & Engineering Chemistry Research, 57(48), 16327–16336.
  • Isowa, Y., Ohmori, M., Ichikawa, T., Mori, K., Nonaka, Y., Kihara, K., & Oyama, K. (1979). Peptide bond synthesis catalyzed by thermolysin. Tetrahedron Letters, 20(28), 2611-2612.
  • Yazawa, K., & Numata, K. (2014). Recent Advances in Chemoenzymatic Peptide Syntheses.
  • Wayne, S. I., & Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 80(11), 3241-3244.
  • Fruton, J. S. (1982). Thermolysin-catalyzed peptide bond synthesis. FEBS Letters, 141(1), 1-5.
  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • Kuhl, P., Könnecke, A., Döring, G., Däumer, H., & Jakubke, H. D. (1984). Peptide synthesis catalyzed by papain at alkaline pH values. International Journal of Peptide and Protein Research, 23(5), 528-534.
  • Yazawa, K., Fagerland, J., Finne-Wistrand, A., & Numata, K. (2014). Short one-pot chemo-enzymatic synthesis of L-lysine and L-alanine diblock co-oligopeptides. Biomacromolecules, 15(3), 735-743.
  • Castillo, E., et al. (2021). Protease-catalyzed synthesis of α-poly-L-Lysine and amphiphilic poly(L-lysine-co-L-phenylalanine) in a neat non-toxic organic solvent. Bioprocess and Biosystems Engineering, 44(12), 2619-2628.
  • Wikipedia. (2023). Peptide synthesis. In Wikipedia.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Li, Y., et al. (2021). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Pharmaceuticals, 14(9), 888.
  • Ganesan, A., & Salisbury, C. M. (2002). Thermolysin catalysed amino acid transfer on a gold surface.
  • BOC Sciences. (n.d.). Lysine in Protein Labeling and Analysis Research.
  • Castillo, E., et al. (2023). Protease-catalyzed synthesis of α-poly-L-Lysine and amphiphilic poly(L-lysine-co-L-phenylalanine) in a neat non-toxic organic solvent. Bioprocess and Biosystems Engineering, 46(4), 515-522.
  • So, J., & Gross, R. A. (2015). Protease-Catalyzed Oligomerization of l-Lysine Ethyl Ester in Aqueous Solution.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
  • Numata, K., et al. (2022). Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. Macromolecules, 55(16), 7244–7252.

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Application Notes: L-Lysinol as a Bio-derived Monomer for the Development of Novel Functional Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Functional, Bio-Based Polyamides

Polyamides, a cornerstone of the polymer industry, are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] Traditionally synthesized from petroleum-based feedstocks, there is a growing imperative to develop high-performance polyamides from renewable resources. L-lysine, an essential amino acid produced efficiently via fermentation, represents a key bio-based platform chemical for creating such polymers.[2] While L-lysine itself has been explored in the synthesis of poly(ester amides), its derivative, L-Lysinol , presents a unique and compelling opportunity for innovation.[3][4]

L-Lysinol, obtained by the reduction of the carboxylic acid group of L-lysine, is a chiral molecule featuring three reactive sites: an α-amino group, an ε-amino group, and a primary hydroxyl group. This trifunctional nature makes it an ideal candidate for producing novel polyamides with pendant hydroxyl groups directly incorporated into the polymer backbone. These hydroxyl moieties can significantly alter the polymer's properties—enhancing hydrophilicity, improving dyeability, and offering reactive sites for post-polymerization modification—thereby unlocking a new generation of functional materials for advanced applications.[5][6]

This guide provides a detailed framework for the synthesis, characterization, and potential applications of L-Lysinol-based polyamides, offering field-proven insights and robust protocols for researchers venturing into this promising area.

Part 1: Synthesis of L-Lysinol-Based Polyamides

The synthesis of polyamides from L-Lysinol hinges on the classic condensation reaction between its two amine groups and a suitable dicarboxylic acid derivative.[7][8] The presence of the hydroxyl group, however, requires careful consideration to prevent unwanted side reactions, such as esterification, which could lead to cross-linking. Here, we present a robust protocol for synthesizing a linear, hydroxyl-functionalized polyamide via a low-temperature solution polycondensation, a method that minimizes side reactions and allows for controlled polymerization.

Experimental Protocol: Synthesis of Poly(adipoyl L-Lysinol)

This protocol details the synthesis of a novel polyamide from L-Lysinol and adipoyl chloride.

Causality Behind Experimental Choices:

  • Low-Temperature Polycondensation: This method is chosen to favor the faster amidation reaction over the slower esterification, preventing cross-linking and ensuring a linear, soluble polymer.

  • Adipoyl Chloride: As a highly reactive diacyl chloride, it allows the polymerization to proceed at low temperatures, preserving the integrity of the hydroxyl group.

  • N-methyl-2-pyrrolidone (NMP) with LiCl: This solvent system is excellent for dissolving both the monomers and the resulting polyamide, preventing premature precipitation and allowing for the formation of higher molecular weight chains.[6]

  • Triethylamine (TEA): Acts as an acid scavenger to neutralize the HCl gas produced during the reaction, which would otherwise protonate the amine monomers and halt the polymerization.

Materials:

  • L-Lysinol (≥98%)

  • Adipoyl chloride (≥98%)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Triethylamine (TEA), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Monomer Solution Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet, dissolve L-Lysinol (e.g., 1.46 g, 10 mmol) and anhydrous LiCl (0.42 g, 10 mmol) in 40 mL of anhydrous NMP. Stir the mixture under a gentle argon flow until all solids are completely dissolved.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Acid Scavenger: Add anhydrous triethylamine (2.79 mL, 20 mmol) to the cooled solution and stir for 10 minutes.

  • Monomer Addition: Slowly add a solution of adipoyl chloride (1.83 g, 10 mmol) dissolved in 10 mL of anhydrous NMP to the reaction flask dropwise over 30 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under argon. The solution will become progressively more viscous as the polymer forms.

  • Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of rapidly stirring methanol. A white, fibrous precipitate will form.

  • Purification: Continue stirring for 30 minutes. Collect the polymer by vacuum filtration.

  • Washing: Wash the collected polymer thoroughly with copious amounts of deionized water to remove LiCl and triethylamine hydrochloride, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 48 hours to yield the final product, Poly(adipoyl L-Lysinol).

// Nodes for Reactants Lysinol [label="L-Lysinol\n(in NMP/LiCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adipoyl [label="Adipoyl Chloride\n(in NMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; TEA [label="Triethylamine (TEA)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Process Steps Reactor [label="Reactor Flask\n0°C, Argon atm.", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Polymerization [label="Stir at Room Temp.\n24 hours", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Precipitation [label="Precipitate in Methanol", shape=invhouse, fillcolor="#E6F4EA", fontcolor="#202124"]; Purification [label="Filter & Wash\n(Water & Methanol)", shape=invhouse, fillcolor="#E6F4EA", fontcolor="#202124"]; Drying [label="Vacuum Oven\n60°C, 48h", shape=invhouse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Node for Product FinalPolymer [label="Final Product:\nPoly(adipoyl L-Lysinol)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Lysinol -> Reactor; TEA -> Reactor; Adipoyl -> Reactor [label="Dropwise\naddition"]; Reactor -> Polymerization; Polymerization -> Precipitation; Precipitation -> Purification; Purification -> Drying; Drying -> FinalPolymer; }

Fig. 1: Workflow for the synthesis of Poly(adipoyl L-Lysinol).

Part 2: Characterization of L-Lysinol Polyamides

Thorough characterization is essential to confirm the successful synthesis and understand the material properties of the novel polyamide.

1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of amide bonds and the presence of the pendant hydroxyl group.

    • Expected Peaks: A broad peak around 3300-3500 cm⁻¹ (N-H and O-H stretching), a strong peak at ~1640 cm⁻¹ (Amide I, C=O stretch), and a peak at ~1540 cm⁻¹ (Amide II, N-H bend).

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides detailed structural confirmation of the polymer repeat unit.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). This is crucial for correlating mechanical and thermal properties with polymer chain length.

3. Thermal Properties Analysis:

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature. Polyamides are expected to be stable up to 300-350 °C.[6]

  • Differential Scanning Calorimetry (DSC): Determines key thermal transitions, including the glass transition temperature (Tg) and the melting temperature (Tm), which define the polymer's processing window and service temperature.

PropertyAnalytical TechniqueExpected Outcome for Poly(adipoyl L-Lysinol)
Structure Confirmation FTIR, ¹H & ¹³C NMRVerification of amide bond formation and presence of -OH group.
Molecular Weight (Mn) GPC15,000 - 30,000 g/mol (typical for solution polycondensation).
Polydispersity (PDI) GPC1.8 - 2.5.
Glass Transition (Tg) DSC60 - 90 °C, expected to be higher than Nylon 6 due to H-bonding from OH.
Thermal Stability (T₅%) TGA> 320 °C, indicating good thermal stability.

Part 3: Unique Properties and Potential Applications

The introduction of pendant hydroxyl groups along the polyamide backbone imparts unique characteristics that distinguish these materials from conventional nylons.

Key Properties:

  • Enhanced Hydrophilicity: The hydroxyl groups can form hydrogen bonds with water, increasing moisture absorption and surface wettability. This is advantageous for applications in textiles (improved comfort and dyeability) and biomedical membranes.[5]

  • Chemical Reactivity: The hydroxyl group serves as a versatile handle for post-polymerization modification. It can be functionalized with other molecules, such as drugs for controlled release systems, or used as an initiation site for grafting other polymer chains to create advanced copolymer architectures.[9]

  • Biocompatibility and Biodegradability: Derived from a natural amino acid, L-Lysinol-based polyamides are expected to exhibit excellent biocompatibility. The presence of ester-like character from the hydroxyl group, particularly in poly(ester-amide) variants, may also enhance susceptibility to hydrolytic or enzymatic degradation, a desirable trait for biomedical applications.[9][10]

// Core Structure Structure [label="L-Lysinol Polyamide Structure\n(Pendant -OH Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Properties Hydrophilicity [label="Enhanced Hydrophilicity\n(H-Bonding)", fillcolor="#FBBC05", fontcolor="#202124"]; Reactivity [label="Chemical Reactivity\n(Functional Handle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biocompatibility [label="Biocompatibility &\nBiodegradability", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Applications Textiles [label="Advanced Textiles\n(Improved Dyeing, Comfort)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biomedical [label="Biomedical Devices\n(Sutures, Scaffolds)", fillcolor="#F1F3F4", fontcolor="#202124"]; DrugDelivery [label="Drug Delivery Systems\n(Polymer-Drug Conjugates)", fillcolor="#F1F3F4", fontcolor="#202124"]; Membranes [label="Functional Membranes\n(Water Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Structure -> {Hydrophilicity, Reactivity, Biocompatibility} [color="#5F6368"]; Hydrophilicity -> {Textiles, Membranes} [color="#5F6368"]; Reactivity -> DrugDelivery [color="#5F6368"]; Biocompatibility -> {Biomedical, DrugDelivery} [color="#5F6368"]; }

Fig. 2: Structure-Property-Application relationship for L-Lysinol polyamides.

Potential Applications:

  • Biomedical Materials: The inherent biocompatibility makes these polyamides suitable for tissue engineering scaffolds, biodegradable sutures, and implantable devices.[9]

  • Drug Delivery: The pendant hydroxyl groups can be conjugated with therapeutic agents to create targeted drug delivery systems, where the polymer acts as a carrier.[11]

  • Specialty Fibers: In textiles, the increased moisture regain and reactive sites for dyeing can lead to high-performance fabrics with enhanced comfort and vibrant, lasting colors.

  • Functional Coatings and Adhesives: The polar hydroxyl groups can improve adhesion to various substrates, making these polymers excellent candidates for specialty coatings and adhesives.

References

  • Zou, Y., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Angewandte Chemie International Edition, 50(9), 2011-2014. [Link]

  • Bou, J. J., & Muñoz-Guerra, S. (2005). Poly(amide-ester)s derived from dicarboxylic acid and aminoalcohol. Journal of Applied Polymer Science, 95(2), 362-368. [Link]

  • Yushkin, A. A., et al. (2023). Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides. Polymers, 15(15), 3291. [Link]

  • Atkins, K. E., et al. (2009). A versatile approach for the syntheses of poly(ester amide)s with pendant functional groups. Macromolecules, 42(18), 6939-6947. [Link]

  • Gaina, V., & Gaina, C. (2015). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 7(5), 875-908. [Link]

  • Wei, X., et al. (2017). Simple Synthesis of Hydroxyl and Ethylene Functionalized Aromatic Polyamides as Sizing Agents to Improve Adhesion Properties of Aramid Fiber/Vinyl Epoxy Composites. Polymers, 9(4), 143. [Link]

  • Bettinger, C. J., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. Biomaterials, 29(33), 4347-4356. [Link]

  • Pérez-Madrigal, M. M., et al. (2015). Biodegradable Poly(ester amide)s: Synthesis and Applications. InTech. [Link]

  • Ho, C., et al. (2008). Ways of selective polycondensation of L-lysine towards linear α- and ε-poly-L-lysine. Journal of Polymer Science Part A: Polymer Chemistry, 46(18), 6165-6176. [Link]

  • De la Hoz, A., et al. (2010). Synthesis of poly(ester amide)s containing α-amino acids from a thermal polycondensation of a diol and a diamide-diester. Journal of Polymer Science Part A: Polymer Chemistry, 48(3), 629-639. [Link]

  • Gaina, C., & Gaina, V. (2014). Synthesis of poly(ester amide)s derived from glycolic acid and L-lysine ethyl ester by a thermal polycondensation reaction induced by the formation of metal halide salts. High Performance Polymers, 26(6), 721-730. [Link]

  • Study Mind. (n.d.). Polyamide Formation (A-Level Chemistry). Study Mind. [Link]

  • Britannica. (n.d.). Carboxylic acid - Polyamides, Synthesis, Esters. Britannica. [Link]

  • Odrobińska, J., et al. (2023). Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. Materials, 16(6), 2314. [Link]

  • Higashi, F., & Ishikawa, T. (1998). (a) The formation of a polyamide with hydroxyl groups via an amidation reaction. (b) The formation of a polyesteramide with hydroxyl and amino groups via amidation and esterification reactions. ResearchGate. [Link]

  • Chemistry For Everyone. (2025, July 29). What Are Polyamide Properties? YouTube. [Link]

  • Zhang, Y., et al. (2022). Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers. Catalysts, 13(1), 39. [Link]

Sources

Application Notes and Protocols for Creating Peptidomimetics with (2S)-2,6-Diaminohexan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful class of therapeutics.[1][2] They are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability, low bioavailability, and susceptibility to proteolytic degradation.[1][3] By incorporating non-natural amino acids or modifying the peptide backbone, researchers can develop peptidomimetics with enhanced therapeutic properties, including improved potency, selectivity, and stability.[3][4]

One such valuable building block in the design of peptidomimetics is (2S)-2,6-diaminohexan-1-ol, a chiral amino alcohol derived from L-lysine.[5] Its unique structure, featuring a primary alcohol and two primary amine functionalities, offers a versatile scaffold for creating diverse peptidomimetic structures. The primary alcohol can act as a surrogate for the C-terminal carboxyl group of a peptide, forming more stable ester or ether linkages. The two amine groups provide handles for peptide chain extension or for the introduction of other functional groups, enabling the construction of linear, branched, or cyclic peptidomimetics. The incorporation of this building block can impart resistance to enzymatic degradation and allow for the exploration of novel three-dimensional conformations that can lead to enhanced biological activity.[3]

This guide provides a comprehensive overview of the methods for creating peptidomimetics using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their peptidomimetic design and synthesis workflows. We will cover the synthesis of the key building block, its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and detailed protocols for creating both linear and cyclic peptidomimetics.

Synthesis of this compound Building Block

The synthesis of this compound is a critical first step. A common and efficient method involves the reduction of the carboxylic acid of a suitably protected L-lysine derivative.

Workflow for Synthesis of Protected this compound

G L-Lysine L-Lysine Protected L-Lysine Protected L-Lysine L-Lysine->Protected L-Lysine Protected this compound Protected this compound Protected L-Lysine->Protected this compound Reducing Agent (e.g., LiAlH4, BH3) Purification Purification Protected this compound->Purification Characterization Characterization Purification->Characterization NMR, MS

Caption: Synthesis of protected this compound.

Detailed Protocol: Synthesis of Boc-protected this compound

This protocol describes the synthesis of Nα,Nε-di-Boc-(2S)-2,6-diaminohexan-1-ol, a commonly used protected form for solid-phase peptide synthesis.

Materials:

  • Nα,Nε-di-Boc-L-lysine

  • Anhydrous Tetrahydrofuran (THF)

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution: Dissolve Nα,Nε-di-Boc-L-lysine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add borane dimethyl sulfide complex (BH3·SMe2) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess borane by slowly adding methanol at 0 °C.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3 solution. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain Nα,Nε-di-Boc-(2S)-2,6-diaminohexan-1-ol as a white solid.

  • Characterization: Confirm the structure and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7][8]

Parameter Value
Starting MaterialNα,Nε-di-Boc-L-lysine
Reducing AgentBorane dimethyl sulfide complex
SolventAnhydrous THF
Typical Yield80-90%
Purification MethodSilica gel chromatography

Table 1. Summary of synthesis parameters for Boc-protected this compound.

Incorporation of this compound into Peptides via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for incorporating unnatural amino acids into peptides.[4][9][10] The protected this compound can be incorporated at the C-terminus or within the peptide sequence.

General SPPS Workflow for Peptidomimetic Synthesis

G Resin Resin Resin-Amino Acid Resin-Amino Acid Resin->Resin-Amino Acid C-terminal Amino Acid Attachment Deprotection Deprotection Resin-Amino Acid->Deprotection Fmoc Removal Coupling Coupling Deprotection->Coupling Next Fmoc-Amino Acid Washing Washing Coupling->Washing Final Deprotection Final Deprotection Coupling->Final Deprotection After Last Amino Acid Washing->Deprotection Repeat Cycle Cleavage Cleavage Final Deprotection->Cleavage Cleavage from Resin Purification Purification Cleavage->Purification HPLC Characterization Characterization Purification->Characterization MS, NMR

Caption: General workflow for Solid-Phase Peptide Synthesis.

Protocol 1: C-Terminal Incorporation of this compound

This protocol details the attachment of the protected amino alcohol to the solid support, effectively making it the C-terminal residue of the peptidomimetic.

Materials:

  • 2-Chlorotrityl chloride resin

  • Nα,Nε-di-Boc-(2S)-2,6-diaminohexan-1-ol

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in an SPPS reaction vessel for 30 minutes.

  • Attachment: Drain the DCM and add a solution of Nα,Nε-di-Boc-(2S)-2,6-diaminohexan-1-ol and DIPEA in DCM to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: After the attachment is complete, add methanol to the resin and agitate for 30 minutes to cap any unreacted chlorotrityl groups.

  • Washing: Wash the resin thoroughly with DCM, DMF, and methanol, and dry under vacuum. The resin is now ready for peptide chain elongation using standard Fmoc-SPPS protocols.[9]

Protocol 2: Internal Incorporation of this compound

For internal incorporation, the protected amino alcohol is treated as a di-functional building block. One amine is used for peptide bond formation, while the other can be used for branching or further modification.

Materials:

  • Fmoc-protected amino acid resin

  • Nα-Fmoc-Nε-Boc-(2S)-2,6-diaminohexan-1-ol (requires separate synthesis/procurement)

  • Standard SPPS reagents (coupling agents like HBTU/HATU, base like DIPEA, deprotection solution like 20% piperidine in DMF)

Procedure:

  • Deprotection: Start with a resin-bound peptide chain. Perform the standard Fmoc deprotection of the N-terminal amino acid.

  • Coupling: Dissolve Nα-Fmoc-Nε-Boc-(2S)-2,6-diaminohexan-1-ol and a coupling agent (e.g., HBTU) in DMF. Add DIPEA and then add the solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: The Nα-Fmoc group can be removed to continue peptide chain elongation. The Nε-Boc group can be deprotected later for side-chain modification.

Creating Cyclic Peptidomimetics

Cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity and stability. This compound provides two amine functionalities that can be utilized for macrocyclization.[11]

Protocol 3: Head-to-Side-Chain Cyclization via Reductive Amination

This protocol describes the on-resin cyclization of a linear peptide precursor containing this compound.

Materials:

  • Resin-bound linear peptide with a C-terminal aldehyde and an N-terminally deprotected this compound residue.

  • Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)[12]

  • 1% Acetic acid in DMF

Procedure:

  • Preparation: Synthesize the linear peptide precursor on a solid support. The C-terminal amino acid should be one that can be readily converted to an aldehyde (e.g., by oxidation of a C-terminal alcohol). The this compound residue should have its Nα-amine deprotected.

  • Cyclization: Swell the resin in 1% acetic acid in DMF. Add a solution of the reducing agent (e.g., sodium cyanoborohydride) in the same solvent.[13]

  • Reaction: Agitate the reaction mixture at room temperature. Monitor the progress of the cyclization by cleaving a small amount of the resin and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF, DCM, and methanol.

  • Cleavage and Purification: Cleave the cyclic peptidomimetic from the resin, purify by HPLC, and characterize by MS.

Method Description Key Reagents
C-Terminal IncorporationAttachment of the amino alcohol to the resin as the first building block.2-Chlorotrityl chloride resin, DIPEA
Internal IncorporationCoupling of the amino alcohol as a di-functional unit within the peptide chain.Fmoc-protected amino alcohol, HBTU/HATU
Head-to-Side-Chain CyclizationOn-resin cyclization via reductive amination between a C-terminal aldehyde and an amino group of the incorporated building block.NaBH3CN, Acetic acid

Table 2. Summary of methods for creating peptidomimetics with this compound.

Characterization of Peptidomimetics

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetics.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the final product and to confirm the success of each synthetic step.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptidomimetic in solution.[6]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptidomimetic and for purification.[6][7]

  • Circular Dichroism (CD) Spectroscopy: Can be used to study the secondary structure of the peptidomimetics.[6]

Conclusion

This compound is a highly versatile and valuable building block for the design and synthesis of novel peptidomimetics. Its unique structural features allow for the creation of a wide range of modified peptides with potentially enhanced therapeutic properties. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this building block into their peptidomimetic discovery programs. By leveraging these methods, scientists can explore new chemical space and develop next-generation peptide-based therapeutics.

References

  • Benchchem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • PMC - NIH. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • American Chemical Society. Accelerated solid-phase synthesis of post-translationally modified peptides.
  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • PMC - NIH. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications.
  • ResearchGate. Incorporation of non-natural amino acids into proteins.
  • PMC - NIH. Introduction to Peptide Synthesis.
  • Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis.
  • ChemistryViews. Solid-Phase Peptide Modification.
  • ChemRxiv. Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters.
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Wikipedia. Reductive amination.
  • ACS Omega. Visualized and Quantitative Conformational Analysis of Peptidomimetics.
  • ACS Combinatorial Science. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
  • PubMed. New and Evolving Techniques for the Characterization of Peptide Therapeutics.
  • Longdom Publishing. Peptidomimetic Drug Design.
  • ResearchGate. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination | Request PDF.
  • RSC Publishing. Peptide macrocyclisation via late-stage reductive amination.
  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • PMC. Peptidomimetic therapeutics: scientific approaches and opportunities.
  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Drug Design Org. Peptidomimetics.
  • IOSR Journal. Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives.
  • Life Chemicals. Peptidomimetics in Modern Drug Discovery | Computational Chemistry.
  • PMC - PubMed Central. Peptidomimetics, a synthetic tool of drug discovery.
  • ResearchGate. (PDF) Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics.
  • PMC - NIH. Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson's Treatment.
  • Google Patents. Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • Peptidomimetics as next – generation therapeutic applications.
  • PMC - PubMed Central. Lipidated Peptidomimetics with Improved Antimicrobial Activity.
  • lookchem. Cas 110690-36-3,1-HEXANOL, 2,6-DIAMINO-, (2S)-.
  • PubChem. (R)-2,6-Diaminohexan-1-ol.
  • ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF.

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Application Notes & Protocols: The Synthesis and Application of Lysine-Based Cationic Polymers for Drug & Gene Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Cationic Polymers in Modern Therapeutics

The development of effective drug and gene delivery vectors is a cornerstone of modern pharmaceutical science. Cationic polymers, which possess a positive charge under physiological conditions, have emerged as a leading class of non-viral vectors.[1] Their primary advantage lies in their ability to electrostatically interact with and condense negatively charged macromolecules like plasmid DNA (pDNA) and small interfering RNA (siRNA) into nanoparticles, known as polyplexes.[2] These polyplexes protect the nucleic acid cargo from enzymatic degradation and facilitate its entry into cells.[3]

Among the myriad of available cationic polymers, poly(L-lysine) (PLL) is a biocompatible, biodegradable, and widely studied polypeptide that serves as a benchmark material in the field.[4][5] It is composed of the essential amino acid L-lysine, making its degradation products naturally occurring and well-tolerated.

This guide provides a comprehensive overview of the synthesis of poly(L-lysine) and related polymers for drug delivery applications. A central focus is placed on the established and highly efficient method of Ring-Opening Polymerization (ROP) of L-lysine N-carboxyanhydride (NCA) monomers.[4][6] Additionally, we will explore the use of L-Lysinol , a renewable amino alcohol derived from the reduction of L-lysine, as a versatile building block for novel drug delivery vectors like biodegradable polyurethanes.[7][8] This dual approach provides researchers with both the foundational protocols for a gold-standard polymer (PLL) and insights into creating next-generation materials using bio-derived monomers.

Section 1: Synthesis of Poly(L-lysine) via Ring-Opening Polymerization (ROP)

Principle and Rationale

The most robust and widely adopted method for synthesizing high-molecular-weight polypeptides with narrow molecular weight distributions is the Ring-Opening Polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[4] This method offers excellent control over the final polymer's chain length, which is critical for its performance as a gene vector.

The synthesis involves three key stages, as illustrated in the workflow below:

  • Monomer Synthesis: The ε-amino group of L-lysine is first protected, typically with a benzyloxycarbonyl (Z) group, to prevent unwanted side reactions. This protected L-lysine is then reacted with an activating agent like triphosgene to form the cyclic NCA monomer, Nε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-Lys-NCA).[6] The protection step is crucial as it ensures that polymerization occurs exclusively through the α-amino group, leading to the desired α-linked polypeptide backbone.

  • Polymerization: The Z-Lys-NCA monomer is polymerized using a primary amine initiator (e.g., n-hexylamine). The initiator attacks the carbonyl group of the NCA ring, initiating a chain reaction that propagates until all the monomer is consumed. The ratio of monomer to initiator ([M]/[I]) is the primary determinant of the final polymer's degree of polymerization and molecular weight.[6]

  • Deprotection: The resulting poly(Nε-benzyloxycarbonyl-L-lysine) (P[K(Z)]) is a protected, neutral polymer. To create the final cationic vector, the Z protecting groups are removed under mild acidic conditions, typically using hydrobromic acid (HBr) in acetic acid, to yield the water-soluble poly(L-lysine) hydrobromide salt.

Experimental Workflow: From L-Lysine to Poly(L-lysine)

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Deprotection Lysine L-Lysine Protect Protect ε-Amine (e.g., Cbz-Cl) Lysine->Protect Z_Lys Nε-Z-L-Lysine Protect->Z_Lys Cyclize Cyclization (Triphosgene) Z_Lys->Cyclize Z_Lys_NCA Z-Lys-NCA Monomer Cyclize->Z_Lys_NCA ROP Ring-Opening Polymerization (ROP) Z_Lys_NCA->ROP Initiator Primary Amine Initiator Initiator->ROP PKZ Poly(Z-L-lysine) (Protected Polymer) ROP->PKZ Deprotect Remove Z-Group (HBr/Acetic Acid) PKZ->Deprotect PLL Poly(L-lysine) HBr (Final Cationic Vector) Deprotect->PLL

Caption: Workflow for Poly(L-lysine) Synthesis via ROP.

Protocol 1.1: Synthesis of Nε-Z-L-lysine N-carboxyanhydride (Z-Lys-NCA)

This protocol describes the conversion of protected L-lysine into its reactive NCA monomer.

Materials:

  • Nε-benzyloxycarbonyl-L-lysine (Nε-Z-L-lysine)

  • Triphosgene

  • Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF)

  • Dry Argon or Nitrogen gas supply

  • Anhydrous Hexane or Petroleum Ether

  • Schlenk flask and standard glassware (dried overnight at 120°C)

Procedure:

  • Under a positive pressure of dry argon, add Nε-Z-L-lysine (1 equivalent) to a Schlenk flask containing anhydrous dioxane (to achieve a concentration of ~5-10% w/v).

  • Stir the suspension at 50-60°C to dissolve the amino acid.

  • Once dissolved, add triphosgene (0.4 equivalents, dissolved in a small amount of anhydrous dioxane) dropwise to the solution over 30 minutes. CAUTION: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Continue stirring the reaction mixture at 50-60°C for 2-3 hours. The reaction progress can be monitored by the evolution of HCl gas (bubbled through a mineral oil bubbler) and the clarification of the solution.

  • After the reaction is complete, cool the solution to room temperature. Precipitate the crude Z-Lys-NCA monomer by adding the reaction mixture dropwise into a vigorously stirred flask of anhydrous hexane (approx. 10 volumes).

  • Filter the white precipitate under a dry argon atmosphere and wash it several times with anhydrous hexane.

  • Recrystallize the crude product from a mixture of anhydrous dioxane and hexane to obtain pure Z-Lys-NCA crystals. Dry the final product under high vacuum.

  • Validation: Confirm the structure and purity using ¹H NMR spectroscopy and FTIR. The formation of the NCA ring is indicated by the disappearance of the carboxylic acid proton in NMR and the appearance of characteristic anhydride carbonyl peaks (~1850 and 1780 cm⁻¹) in the IR spectrum. Store the purified monomer at -20°C under an inert atmosphere.

Protocol 1.2: Ring-Opening Polymerization of Z-Lys-NCA

This protocol details the polymerization of the NCA monomer to form the protected polypeptide.

Materials:

  • Purified Z-Lys-NCA monomer

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • n-Hexylamine (or other primary amine initiator)

  • Anhydrous Diethyl Ether

  • Dry Argon or Nitrogen gas supply

Procedure:

  • Calculate the required amounts of monomer and initiator based on the desired degree of polymerization (DP). For example, for a target DP of 100, a monomer-to-initiator ratio ([M]/[I]) of 100 is used.

  • In a flame-dried Schlenk flask under argon, dissolve the Z-Lys-NCA monomer in anhydrous DMF to a concentration of 5-10% (w/v).

  • Add the calculated amount of n-hexylamine initiator via syringe to the stirring monomer solution.

  • Seal the flask and allow the reaction to proceed at room temperature for 48-72 hours.

  • Monitor the polymerization by periodically taking small aliquots and analyzing them via FTIR. The disappearance of the NCA anhydride peaks indicates the reaction is progressing.

  • Once the polymerization is complete, precipitate the polymer by adding the reaction solution dropwise into a large volume of vigorously stirred anhydrous diethyl ether (approx. 10-20 volumes).

  • Collect the white, fibrous precipitate by filtration or centrifugation.

  • Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and residual solvent.

  • Dry the resulting poly(Nε-Z-L-lysine) under high vacuum to a constant weight.

  • Validation: Characterize the polymer using Gel Permeation Chromatography (GPC) to determine its molecular weight (Mw) and polydispersity index (PDI). A PDI value below 1.3 is indicative of a well-controlled polymerization.

Protocol 1.3: Deprotection to Yield Poly(L-lysine)

This protocol describes the final step to generate the cationic polymer.

Materials:

  • Poly(Nε-Z-L-lysine)

  • Trifluoroacetic acid (TFA)

  • 33% Hydrobromic acid (HBr) in glacial acetic acid

  • Anhydrous Diethyl Ether

  • Dialysis tubing (appropriate MWCO, e.g., 1-3 kDa)

  • Deionized water

Procedure:

  • Dissolve the protected polymer in TFA.

  • Add HBr in acetic acid (approx. 2-3 mL per gram of polymer) to the solution. The solution may change color.

  • Stir the reaction at room temperature for 1-2 hours. The cleavage of the Z group releases toluene and CO₂.

  • Precipitate the crude poly(L-lysine) hydrobromide by adding the reaction mixture to a large volume of cold, stirred diethyl ether.

  • Collect the precipitate by centrifugation, and wash it repeatedly with diethyl ether to remove residual acid and by-products.

  • Dry the crude product under vacuum, then dissolve it in a minimal amount of deionized water.

  • Transfer the aqueous solution to dialysis tubing and dialyze against deionized water for 48 hours, changing the water frequently to remove salts and low-molecular-weight impurities.

  • Lyophilize (freeze-dry) the dialyzed solution to obtain pure poly(L-lysine) hydrobromide as a white, fluffy solid.

  • Validation: Confirm complete deprotection using ¹H NMR by observing the disappearance of the aromatic protons from the Z group. The final product should be freely soluble in water.

Section 2: Synthesis of L-Lysinol-Based Polyurethanes

Principle and Rationale

L-Lysinol, with its two primary amine groups and one primary hydroxyl group, is an excellent monomer for creating novel biodegradable polymers such as polyurethanes.[8] While not a direct precursor to poly(L-lysine), it can be used to synthesize vectors with different backbone chemistry. For example, L-lysine derivatives can be converted into diisocyanates (e.g., L-lysine ethyl ester diisocyanate, LDI), which can then be polymerized with diols and chain extenders to form waterborne polyurethanes (WPUs).[7][9] These materials are attractive for tissue engineering and drug delivery due to their tunable mechanical properties, biocompatibility, and controlled degradation.[7]

Synthetic Workflow: Lysine-Based Waterborne Polyurethane

G LDI Lysine Diisocyanate (e.g., LDI) Prepolymer Isocyanate-Terminated Prepolymer LDI->Prepolymer Soft_Segment Soft Segment Diol (e.g., PCL, PEG) Soft_Segment->Prepolymer Dispersion Dispersion in Water Prepolymer->Dispersion Chain_Extender Chain Extender (e.g., L-Lysine, L-Lysinol) Chain_Extender->Dispersion LWPU Lysine-Based Waterborne Polyurethane (LWPU) Dispersion->LWPU

Caption: General workflow for synthesizing a Lysine-based WPU.

Protocol 2.1: Synthesis of a Lysine-Based Waterborne Polyurethane (LWPU)

This protocol provides a general method adapted from literature for preparing a biodegradable polyurethane using lysine-based monomers.[7][9]

Materials:

  • L-lysine ethyl ester diisocyanate (LDI)

  • Poly(ε-caprolactone) (PCL) diol (soft segment)

  • 1,3-propanediol (PDO) (chain extender)

  • L-lysine (as a chain extender and to introduce carboxyl groups for water dispersibility)

  • Triethylamine (TEA) (for neutralizing carboxyl groups)

  • Acetone

  • Deionized water

  • Dry Nitrogen gas supply

Procedure:

  • Dry PCL diol under vacuum at 100°C for several hours.

  • In a three-necked flask under a nitrogen atmosphere, add the dried PCL diol and LDI. Heat the mixture to 80°C with stirring.

  • After 2-3 hours of reaction to form the prepolymer, cool the system to 65°C.

  • Add the chain extenders (PDO and L-lysine) dissolved in a minimal amount of acetone. Note: L-Lysinol could be substituted here as a chain extender to introduce additional functionality.

  • Allow the chain extension reaction to proceed for 2-3 hours.

  • Add TEA to neutralize the carboxylic acid groups of the incorporated L-lysine, forming internal emulsifying centers.

  • Add deionized water dropwise under high-speed stirring to disperse the polyurethane, forming a stable emulsion.

  • Remove the acetone under reduced pressure to obtain the final aqueous LWPU dispersion.

  • Validation: The formation of the polyurethane can be confirmed by FTIR, observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1730 cm⁻¹). The particle size of the dispersion can be measured using Dynamic Light Scattering (DLS).

Section 3: Application Protocols for Drug & Gene Delivery

Principle of Polyplex Formation and Cellular Delivery

The positively charged amine groups on the synthesized poly(L-lysine) or other cationic vectors interact with the negatively charged phosphate backbone of nucleic acids (DNA/siRNA). This interaction leads to charge neutralization and the condensation of the nucleic acid into compact, stable nanoparticles (polyplexes), typically 100-300 nm in size.[3] The resulting nanoparticles have a net positive surface charge, which promotes interaction with the negatively charged cell membrane, triggering uptake via endocytosis. Once inside the cell, the vector must release its cargo into the cytoplasm for it to be effective. Bioreducible polymers, which contain disulfide bonds, are designed to be cleaved in the reducing environment of the cytoplasm, facilitating this release.[10]

Workflow: Polyplex Formation and In Vitro Transfection

G PLL Cationic Polymer (e.g., PLL) Mixing Mixing at N/P Ratio PLL->Mixing DNA Nucleic Acid (pDNA/siRNA) DNA->Mixing Polyplex Polyplex Nanoparticle Mixing->Polyplex Cell Cell Culture Polyplex->Cell Transfection Transfection & Incubation Cell->Transfection Assay Analysis (e.g., GFP Expression, Cell Viability) Transfection->Assay

Caption: Workflow for polyplex-mediated cell transfection.

Protocol 3.1: Formulation and Characterization of Polyplexes

Formulation:

  • Prepare a stock solution of the cationic polymer (e.g., 1 mg/mL poly(L-lysine)) in sterile, nuclease-free water.

  • Prepare a stock solution of plasmid DNA (e.g., 0.1 mg/mL) in the same buffer.

  • Calculate the volumes needed for different Nitrogen-to-Phosphate (N/P) ratios. The N/P ratio is the molar ratio of the polymer's amine nitrogens to the DNA's phosphate groups.

  • For each N/P ratio, dilute the required amount of polymer in a suitable buffer (e.g., 150 mM NaCl or HBS).

  • In a separate tube, dilute the required amount of DNA in the same buffer.

  • Add the polymer solution to the DNA solution dropwise while gently vortexing. Never add DNA to the polymer , as this can result in larger, less stable aggregates.

  • Incubate the mixture at room temperature for 30 minutes to allow for stable polyplex formation.

Characterization:

  • Size and Zeta Potential: Analyze the polyplex solution using a Dynamic Light Scattering (DLS) instrument to measure the average hydrodynamic diameter and surface charge (zeta potential). Ideal vectors form particles < 200 nm with a positive zeta potential (+15 to +30 mV).[3]

  • Gel Retardation Assay: To confirm DNA condensation, run the polyplexes on a 1% agarose gel. Uncomplexed DNA will migrate through the gel. Fully complexed DNA will be "retarded" and remain in the loading well. This assay helps determine the minimum N/P ratio required for complete condensation.[3]

Protocol 3.2: In Vitro Transfection Assay
  • Seed cells (e.g., HEK293T or HeLa) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, replace the old media with fresh, serum-free media.

  • Prepare polyplexes containing a reporter plasmid (e.g., pEGFP-N1) at various N/P ratios (e.g., 5, 10, 20).

  • Add the polyplex solution dropwise to each well.

  • Incubate the cells for 4-6 hours at 37°C.

  • After incubation, remove the transfection medium and replace it with fresh complete medium (containing serum).

  • Incubate for another 24-48 hours.

  • Assess transfection efficiency by observing the expression of the reporter gene (e.g., GFP) using fluorescence microscopy or by quantifying it with flow cytometry.

Protocol 3.3: Cytotoxicity (MTT) Assay
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare polyplexes at the same concentrations used for transfection. Also, include controls of polymer alone.

  • Expose the cells to the polyplexes or polymer alone for 24 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells. A good vector should exhibit high transfection efficiency with low cytotoxicity.[11][12]

Data Summary: Expected Performance Metrics
ParameterPoly(L-lysine) VectorL-Lysinol-Based WPUTarget Range / Goal
Synthesis
Polymer Mw (GPC)5 - 30 kDa10 - 50 kDaApplication-dependent
PDI (GPC)< 1.3Variable (Step-growth)< 1.5 for good control
Polyplex Properties
Hydrodynamic Diameter (DLS)100 - 250 nm120 - 300 nm< 200 nm for efficient uptake
Zeta Potential (DLS)+20 to +40 mV+15 to +30 mV> +15 mV for cell interaction
Condensation N/P Ratio2 - 54 - 8As low as possible
Biological Performance
Transfection EfficiencyModerate to HighCell-type dependentMaximize gene expression
Cytotoxicity (IC50)Mw-dependentGenerally lowerMaximize cell viability (>80%)

References

  • ResearchGate. Synthesis of poly‐l‐lysine (PLL). PLL was synthesized using the... Available from: [Link]

  • RCSI Repository. Poly(L-Lysine). Available from: [Link]

  • MDPI. Amphiphilic Polypeptides Obtained by Post-Polymerization Modification of Poly-l-Lysine as Systems for Combined Delivery of Paclitaxel and siRNA. Available from: [Link]

  • ACS Publications. Organocatalyzed Ring-Opening Polymerization of Cyclic Lysine Derivative: Sustainable Access to Cationic Poly(ε-lysine) Mimics. Available from: [Link]

  • Semantic Scholar. Phototriggered Ring-Opening Polymerization of a Photocaged l-Lysine N-Carboxyanhydride to Synthesize Hyperbranched and Linear Polypeptides. Available from: [Link]

  • PubMed Central. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives. Available from: [Link]

  • Frontiers. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications. Available from: [Link]

  • MDPI. Hyaluronic Acid-Graft-Poly(L-Lysine): Synthesis and Evaluation as a Gene Delivery System. Available from: [Link]

  • ScienceDirect. Purification and characterization of poly-ε-lysine from Streptomyces noursei NRRL 5126. Available from: [Link]

  • ResearchGate. Synthesis and ring-opening (Co) polymerization of L-lysine N-carboxyanhydrides containing labile side-chain protective groups. Available from: [Link]

  • National Institutes of Health. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications. Available from: [Link]

  • ResearchGate. Synthesis and characterization of Poly(L-lysine- co -L-proline) as a non-viral gene delivery vector. Available from: [Link]

  • PubMed. Novel reducible linear L-lysine-modified copolymers as efficient nonviral vectors. Available from: [Link]

  • Royal Society of Chemistry. Poly(l-lysine)-Based Copolymers: Synthetic Strategies and Biomedical Applications. Available from: [Link]

  • INIS-IAEA. Novel poly-L-lysine coated nanoparticles in a form of magnetic fluid designed for biomedical applications. Available from: [Link]

  • ResearchGate. New Bio-renewable Polyester with Rich Side Amino-groups from L-Lysine via Controlled Ring-opening Polymerization. Available from: [Link]

  • Royal Society of Chemistry. Agmatine-grafted bioreducible poly(l-lysine) for gene delivery with low cytotoxicity and high efficiency. Available from: [Link]

  • PubMed. Advanced Delivery Systems Based on Lysine or Lysine Polymers. Available from: [Link]

  • PubMed. Synthesis and characterization of biodegradable lysine-based waterborne polyurethane for soft tissue engineering applications. Available from: [Link]

  • Google Patents. A process for preparing polylysines.
  • ResearchGate. Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols. Available from: [Link]

  • PubMed. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles. Available from: [Link]

  • PubMed. ε-Poly-l-Lysine/plasmid DNA nanoplexes for efficient gene delivery in vivo. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-2,6-Diaminohexan-1-ol (L-Lysinol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S)-2,6-diaminohexan-1-ol, commonly known as L-Lysinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chiral building block. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for higher yields and purity.

I. Troubleshooting Guide: Low Yield & Impurities

Low yields are a frequent challenge in organic synthesis.[1] This section addresses the most common causes of diminished yields and the presence of impurities in the synthesis of L-Lysinol, typically prepared by the reduction of L-lysine or its ester derivatives.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Several factors can contribute to low yields in the reduction of L-lysine derivatives. The most common culprits are incomplete reaction, side reactions, and suboptimal reaction conditions.

A1: Common Causes and Solutions for Low Yield

Potential Cause Explanation Recommended Action
Incomplete Reduction of the Carboxylic Acid/Ester The carboxyl group of lysine is less reactive than aldehydes or ketones. Standard reducing agents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids and esters under mild conditions.[2][3][4]Use a stronger reducing agent: Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation.[4][5] Alternatively, borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) can be employed.[5]
Side Reactions Unprotected amino groups can react with the reducing agent or intermediates, leading to undesired byproducts. The nucleophilic ε-amino group of lysine is particularly susceptible to side reactions.[6][7]Employ protecting groups: Protect the α- and ε-amino groups of L-lysine before the reduction step. Common protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).[6]
Suboptimal Reaction Temperature Reduction reactions can be sensitive to temperature. Low temperatures may lead to slow or incomplete reactions, while excessively high temperatures can promote side reactions and decomposition.[1]Optimize the reaction temperature: For LiAlH₄ reductions, reactions are often started at 0°C and then allowed to warm to room temperature or refluxed.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal temperature profile.
Moisture in the Reaction Hydride-based reducing agents like LiAlH₄ and boranes react violently with water, which quenches the reagent and reduces its effective concentration.Ensure anhydrous conditions: Use oven-dried or flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these impurities is the first step toward eliminating them.

A2: Identifying and Mitigating Common Impurities

  • Unreacted Starting Material: If the reduction is incomplete, you will see a spot corresponding to your starting L-lysine derivative.

    • Solution: Increase the reaction time, temperature, or the equivalents of the reducing agent.

  • Aldehyde Intermediate: The reduction of a carboxylic acid or ester to an alcohol proceeds through an aldehyde intermediate. While typically transient, it can sometimes be isolated if the reaction stalls.

    • Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.

  • Over-reduction Products: While less common for the target synthesis, highly reactive conditions could potentially lead to the reduction of other functional groups if present.

  • Products from Side Reactions: As mentioned, unprotected amino groups can lead to various byproducts.

    • Solution: Implement an appropriate protection strategy for the amino groups.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of L-Lysinol.

Q3: Which is the most reliable method for reducing L-lysine to L-Lysinol?

A3: The reduction of a protected L-lysine ester with a powerful reducing agent is generally the most reliable approach. A common and effective method involves the following steps:

  • Protection of Amino Groups: Protect both the α- and ε-amino groups of L-lysine. The Boc group is a popular choice due to its stability and ease of removal under acidic conditions.[8]

  • Esterification: Convert the carboxylic acid of the protected lysine to a methyl or ethyl ester. This can be achieved using methods like thionyl chloride in methanol or trimethylchlorosilane in methanol.[9][10]

  • Reduction: Reduce the ester using LiAlH₄ or a borane complex in an anhydrous ether solvent like THF.[5]

  • Deprotection: Remove the protecting groups to yield L-Lysinol.

Q4: Can I use Sodium Borohydride (NaBH₄) to reduce the L-lysine ester?

A4: While NaBH₄ is a milder and safer reducing agent than LiAlH₄, it is generally not effective for the reduction of esters to alcohols under standard conditions.[2][3][4] However, the reactivity of NaBH₄ can be enhanced by using additives such as lithium chloride (LiCl) or calcium chloride (CaCl₂), or by conducting the reaction at elevated temperatures in a high-boiling solvent like diglyme.[11] These modified conditions may allow for the reduction of some esters, but LiAlH₄ or boranes remain the more universally reliable reagents for this transformation.

Q5: How can I purify the final L-Lysinol product?

A5: L-Lysinol is a polar and water-soluble compound, which can make purification challenging.

  • Crystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is a common technique. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, is typically required to prevent the product from streaking on the column.

  • Ion-Exchange Chromatography: Given the basic nature of the amino groups, ion-exchange chromatography can be a powerful purification method.

Q6: Why is the protection of the amino groups necessary?

A6: The two amino groups in lysine are nucleophilic and can react with various reagents.[6][7] During the reduction step with hydride reagents, the acidic protons of the ammonium salts (if the reaction is performed on the hydrochloride salt) will quench the reducing agent. Furthermore, the free amines can form complexes with the boron or aluminum species, potentially deactivating the reducing agent or leading to side reactions. Protecting the amino groups prevents these unwanted reactions, leading to a cleaner reaction and a higher yield of the desired product.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of L-Lysine Methyl Ester

A general procedure for the esterification of L-lysine using trimethylchlorosilane is as follows:[9]

  • Suspend L-lysine (1.0 eq) in methanol.

  • Slowly add trimethylchlorosilane (2.0 eq) to the stirred suspension at room temperature.

  • Continue stirring until the reaction is complete, as monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the L-lysine methyl ester hydrochloride salt.

Diagram 1: General Synthetic Pathway to L-Lysinol

Synthesis_Pathway Lysine L-Lysine Protected_Lysine Protected L-Lysine (e.g., Boc-Lys-OH) Lysine->Protected_Lysine Protection (e.g., Boc₂O) Protected_Ester Protected L-Lysine Ester (e.g., Boc-Lys-OMe) Protected_Lysine->Protected_Ester Esterification (e.g., TMSCl, MeOH) Protected_Lysinol Protected L-Lysinol Protected_Ester->Protected_Lysinol Reduction (e.g., LiAlH₄) Lysinol L-Lysinol (this compound) Protected_Lysinol->Lysinol Deprotection (e.g., TFA or HCl)

Caption: A typical synthetic route to L-Lysinol involving protection, esterification, reduction, and deprotection steps.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time_Temp Increase reaction time or temperature Incomplete->Increase_Time_Temp Add_Reagent Add more reducing agent Incomplete->Add_Reagent Check_Conditions Review Reaction Conditions Complete->Check_Conditions Anhydrous Were conditions anhydrous? Check_Conditions->Anhydrous Not_Anhydrous No Anhydrous->Not_Anhydrous Yes_Anhydrous Yes Anhydrous->Yes_Anhydrous Dry_Reagents Use dry solvents and glassware; run under inert atmosphere Not_Anhydrous->Dry_Reagents Check_Protection Are amino groups protected? Yes_Anhydrous->Check_Protection Not_Protected No Check_Protection->Not_Protected Yes_Protected Yes Check_Protection->Yes_Protected Protect_Amines Incorporate protection/deprotection steps Not_Protected->Protect_Amines Consider_Side_Reactions Investigate other side reactions Yes_Protected->Consider_Side_Reactions

Caption: A decision tree for troubleshooting low yields in the synthesis of L-Lysinol.

IV. References

  • Vertex AI Search. (n.d.). Sodium Borohydride - Common Organic Chemistry. Retrieved January 12, 2026, from

  • JoVE. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Retrieved January 12, 2026, from

  • ResearchGate. (2012). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Retrieved January 12, 2026, from

  • IOSR Journal. (2022). Synthesis, & Characterization of “2,6-diamino-1- (anilinooxy)hexan-1-ol” &their imine derivatives. Retrieved January 12, 2026, from

  • Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 12, 2026, from

  • Organic Syntheses. (n.d.). Procedure for the reduction of amino acids. Retrieved January 12, 2026, from

  • PubMed Central. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Retrieved January 12, 2026, from

  • BenchChem. (2025). A Researcher's Guide to Lysine Protecting Groups: A Comparative Study. Retrieved January 12, 2026, from _

  • Wikipedia. (n.d.). Lysine. Retrieved January 12, 2026, from

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 12, 2026, from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved January 12, 2026, from

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved January 12, 2026, from

  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4. Retrieved January 12, 2026, from

  • Reddit. (2024). How does NaBH4 reduce this ester?. Retrieved January 12, 2026, from

  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved January 12, 2026, from

  • PrepChem.com. (n.d.). Synthesis of L-lysine methyl ester dihydrochloride. Retrieved January 12, 2026, from

  • PubMed. (n.d.). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains. Retrieved January 12, 2026, from

  • PubMed. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Retrieved January 12, 2026, from

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  • Multiplex Group. (2024). Amino acids as chelating agents – a natural solution for better plant health. Retrieved January 12, 2026, from

  • ResearchGate. (n.d.). Proposed mechanism for the conversion of L-lysine to L-pipecolic acid.... Retrieved January 12, 2026, from

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  • LookChem. (n.d.). Cas 110690-36-3,1-HEXANOL, 2,6-DIAMINO-, (2S)-. Retrieved January 12, 2026, from

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  • PubChem. (n.d.). (R)-2,6-Diaminohexan-1-ol. Retrieved January 12, 2026, from

  • PubMed Central. (2021). Influence of the Chelation Process on the Stability of Organic Trace Mineral Supplements Used in Animal Nutrition. Retrieved January 12, 2026, from

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  • ResearchGate. (n.d.). Amino acid chelation in human and animal nutrition. Retrieved January 12, 2026, from

  • Google Patents. (n.d.). RU2223946C1 - Method for preparing l-lysine. Retrieved January 12, 2026, from

  • PubMed Central. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine. Retrieved January 12, 2026, from

  • ResearchGate. (2025). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Retrieved January 12, 2026, from

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Technical Support Center: Optimizing Reaction Conditions for L-Lysinol Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-Lysinol functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile chiral building block. L-Lysinol, with its primary amine, primary alcohol, and a stable chiral center, presents a unique chemoselectivity challenge. This resource provides field-proven insights and detailed protocols to help you navigate these challenges and achieve your synthetic goals efficiently.

Core Principles: Navigating the Chemoselectivity of L-Lysinol

The primary challenge in L-Lysinol chemistry is controlling functionalization at the nucleophilic amine (-NH₂) versus the hydroxyl (-OH) group. The amine is generally more nucleophilic and will react preferentially under many standard conditions. Achieving selective O-functionalization often requires N-protection.

Key factors influencing selectivity include:

  • Reagent Choice: Highly reactive electrophiles (e.g., acid chlorides, isocyanates) will almost always react with the amine first.

  • Solvent: The choice of solvent can influence the nucleophilicity of both groups.

  • Base: The type and stoichiometry of the base are critical for activating or deactivating the respective functional groups.

  • Protecting Groups: Orthogonal protecting groups are essential for directing reactivity to the desired site. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection due to its stability and ease of removal under acidic conditions that typically leave other functional groups intact[1][2][3].

Caption: Decision workflow for selective L-Lysinol functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to selectively protect the amine group of L-Lysinol?

A: The most common and robust method is protection with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically performed in a mixed solvent system like dioxane/water or THF/water with a mild base such as sodium bicarbonate[4]. The Boc group is highly effective, stable to a wide range of reaction conditions, and can be cleanly removed with acid (e.g., TFA in DCM or HCl in dioxane)[2][3].

Q2: How can I achieve selective functionalization of the hydroxyl group?

A: Direct O-functionalization is challenging due to the higher nucleophilicity of the amine. The standard and most reliable strategy is a two-step process:

  • Protect the amine group, typically as its Boc-carbamate.

  • Functionalize the free hydroxyl group. Common reactions include O-alkylation (e.g., Williamson ether synthesis), O-acylation, or conversion to a better leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic displacement.

Q3: My reaction is producing a mixture of N- and O-functionalized products. What went wrong?

A: This is a classic chemoselectivity issue. It typically occurs when attempting direct O-functionalization without adequate N-protection, or when using reaction conditions that activate both nucleophiles. To resolve this, you must protect the amine group first. If you are performing an N-functionalization and seeing O-functionalization, your conditions might be too harsh (e.g., excess reagent, high temperature), leading to a secondary, less favorable reaction.

Q4: What are the best methods for purifying L-Lysinol derivatives?

A: Purification strategies depend on the properties of your derivative.

  • For polar, charged compounds (like the parent L-Lysinol or deprotected derivatives): Ion-exchange chromatography is highly effective[5][6].

  • For protected, neutral compounds: Standard silica gel column chromatography is the method of choice. The polarity of the solvent system can be tuned based on the specific derivative.

  • Crystallization: If your product is a stable solid, crystallization can be an excellent method for achieving high purity.

Q5: How can I avoid racemization at the chiral center?

A: The chiral center in L-Lysinol is generally stable. Racemization is most likely to occur if the alpha-proton is abstracted under strongly basic conditions or at elevated temperatures. To mitigate this risk:

  • Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) where possible[7].

  • Run reactions at lower temperatures.

  • Avoid prolonged exposure to strong bases. For reactions like amide couplings, using additives such as HOBt or OxymaPure can help suppress racemization[7].

Troubleshooting Guides: In-Depth Scenarios

Scenario 1: Low Yield in N-Acylation

Problem: "I am trying to acylate the amine of L-Lysinol with an acid chloride and a base like triethylamine in DCM, but my yields are consistently low (<50%) and I see multiple spots on my TLC."

Causality & Analysis: Low yields in N-acylation reactions are often due to several factors:

  • Base-Induced Side Reactions: The base can react with your starting materials or product. Triethylamine, while common, is nucleophilic enough to sometimes cause issues.

  • Di-acylation: The initially formed amide can be N-acylated, but more commonly, the hydroxyl group is also acylated, especially if excess acid chloride and base are used.

  • Incomplete Reaction: Steric hindrance on either the L-Lysinol or the acylating agent can slow the reaction down[7][8].

  • Hydrolysis: The presence of water can hydrolyze the acid chloride, reducing the amount available for the reaction[7].

Solutions & Optimization Workflow:

  • Re-evaluate Your Base: Switch from triethylamine to a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA). Use a slight excess (1.1-1.2 equivalents) to scavenge the HCl byproduct.

  • Control Stoichiometry: Add the acid chloride (1.0-1.05 equivalents) slowly to a solution of L-Lysinol and DIPEA at 0 °C to control the reaction exotherm and minimize side reactions.

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DCM, THF) and perform the reaction under an inert atmosphere (N₂ or Argon).

  • Consider a Coupling Reagent: For less reactive carboxylic acids (instead of acid chlorides), use a standard peptide coupling reagent like HATU or HBTU. These reagents activate the carboxylic acid in situ under milder conditions, often leading to cleaner reactions and higher yields[7][9].

ParameterStandard Condition (Problematic)Recommended OptimizationRationale
Base Triethylamine (TEA)DIPEALess nucleophilic, reduces side reactions.
Temperature Room Temperature0 °C to Room TemperatureBetter control over reactivity, minimizes byproducts.
Reagent Addition All at onceSlow, dropwise addition of electrophilePrevents localized high concentrations and side reactions.
Alternative Acid ChlorideCarboxylic Acid + HATU/DIPEAMilder conditions, broader substrate scope, higher yields[7][9].
Scenario 2: Poor Selectivity in O-Alkylation

Problem: "I am trying to alkylate the hydroxyl group of L-Lysinol using sodium hydride and an alkyl halide, but I am getting a significant amount of N-alkylation and di-alkylation."

Causality & Analysis: This is a direct consequence of the relative nucleophilicity and acidity of the N-H and O-H protons. The amine is more nucleophilic, and while NaH will deprotonate the alcohol to form the more reactive alkoxide, it can also deprotonate the amine. The resulting species can all react with the alkyl halide, leading to a product mixture.

Solution: The Protective Group Strategy The authoritative approach is to use an orthogonal protecting group for the amine before attempting O-alkylation.

Caption: A robust workflow for selective O-alkylation of L-Lysinol.

Validated Experimental Protocols

Protocol 1: Selective N-Boc Protection of L-Lysinol

This protocol provides a reliable method for protecting the amine functionality, preparing the substrate for selective O-functionalization.

Materials:

  • L-Lysinol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve L-Lysinol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5-3.0 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve (Boc)₂O (1.1-1.2 eq) in a small amount of dioxane and add it dropwise to the stirring reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM with ninhydrin stain) until the starting material is consumed.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-L-Lysinol, which is often a viscous oil or a white solid. The product is typically pure enough for the next step without further purification.

References

  • Subiros-Funosas, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry, 14(1), 177-183. Available at: [Link]

  • Anaspec. Amino Acid Derivatives for Peptide Synthesis . Available at: [Link]

  • Reddit. r/Chempros - amide coupling help . Available at: [Link]

  • Reddit. r/Chempros - Tips and tricks for difficult amide bond formation? . Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information . Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis . Available at: [Link]

  • ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids? . Available at: [Link]

  • Fields, G. B. (2019). Amino Acid-Protecting Groups . Methods in Molecular Biology, 211, 1-19. Available at: [Link]

  • National Institutes of Health (NIH). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins . Available at: [Link]

  • ACS Publications. Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes . JACS Au. Available at: [Link]

  • National Institutes of Health (NIH). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine . Available at: [Link]

  • J-STAGE. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine . Available at: [Link]

  • National Institutes of Health (NIH). Direct N-alkylation of unprotected amino acids with alcohols . Available at: [Link]

  • ACS Publications. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach . Available at: [Link]

  • ResearchGate. How to selectively protect the e-amino group in lysine? . Available at: [Link]

  • Google Patents. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
  • PubMed. Chiral CE of aromatic amino acids by ligand-exchange with zinc(II)-L-lysine complex . Available at: [Link]

  • PubMed. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases . Available at: [Link]

  • Google Patents. WO2001027074A1 - Preparation of amino-protected lysine derivatives.
  • The Royal Society of Chemistry. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives . Available at: [Link]

  • ResearchGate. Separation and Purification of Amino Acids . Available at: [Link]

  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC*2580 . Available at: [Link]

  • ResearchGate. Synthetic procedure used to obtain Nα-acylation lysine based... . Available at: [Link]

  • ResearchGate. Reaction scheme of l-lysine oxidative deamination (oxidase) and... . Available at: [Link]

  • National Institutes of Health (NIH). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine . Available at: [Link]

  • CSB and SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method . Available at: [Link]

  • National Institutes of Health (NIH). Novel Chiral Self-Assembled Nano-Fluorescence Materials with AIE Characteristics for Specific Enantioselective Recognition of L-Lysine . Available at: [Link]

  • PubMed. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides . Available at: [Link]

  • PubMed. Protein lysine-Nζ alkylation and O-phosphorylation mediated by DTT-generated reactive oxygen species . Available at: [Link]

  • National Institutes of Health (NIH). Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells . Available at: [Link]

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  • National Institutes of Health (NIH). A l-Lysine Transporter of High Stereoselectivity of the Amino Acid-Polyamine-Organocation (APC) Superfamily: PRODUCTION, FUNCTIONAL CHARACTERIZATION, AND STRUCTURE MODELING . Available at: [Link]

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  • National Institutes of Health (NIH). Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex . Available at: [Link]

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purification strategies for (2s)-2,6-Diaminohexan-1-Ol from byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2S)-2,6-diaminohexan-1-ol, also known as L-lysinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this versatile chiral building block. The inherent polarity and multiple functional groups of L-lysinol present unique challenges in separating it from reaction byproducts and starting materials. This resource aims to provide not only procedural steps but also the underlying chemical principles to empower you to optimize your purification strategies.

I. Understanding the Challenge: Common Impurities

The purification strategy for this compound is fundamentally dictated by the impurities present. These are often products of the synthetic route employed. A common synthesis involves the reduction of L-lysine or its esters.

Potential Byproducts and Impurities:

  • Unreacted Starting Material: Residual L-lysine or its esters.

  • Over-reduction Products: While less common with selective reducing agents, the formation of 2,6-diaminohexane is a possibility.

  • Side-reaction Products: Impurities can arise from reactions involving the amino groups, such as the formation of secondary and tertiary amines like di-(5-amino-5-carboxypentyl)amine.[1]

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and workup.

  • Enantiomeric Impurities: Depending on the synthesis, the presence of the (2R)-enantiomer may be a concern.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a viscous oil that is difficult to handle and analyze. What are my initial purification options?

A1: Initial Workup and Potential for Direct Crystallization

A viscous, oily crude product is common for diamino alcohols due to their high polarity and hygroscopic nature.

  • Initial Approach: Acid-Base Extraction: A primary and effective step is a liquid-liquid extraction based on the basicity of the amino groups. Dissolve the crude oil in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. Subsequent washing with brine and drying over an anhydrous salt (e.g., Na2SO4 or MgSO4) can yield a cleaner, though likely still oily, product.

  • Crystallization as a Salt: Direct crystallization of the free base can be challenging. A highly effective strategy is to form a salt, which often has better-defined crystalline properties.

    • Protocol for HCl Salt Formation:

      • Dissolve the crude this compound in a minimal amount of a suitable alcohol (e.g., methanol or ethanol).

      • Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

      • Monitor for precipitation. If no precipitate forms, you can try cooling the solution or adding a less polar co-solvent (e.g., diethyl ether) to induce crystallization.

      • Collect the precipitated salt by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

    • Rationale: Salt formation increases the lattice energy of the solid, promoting crystallization. Different acids (e.g., HBr, sulfuric acid, or organic acids like fumaric acid) can be screened to find the optimal crystalline salt.

Q2: I'm struggling with streaking and poor separation on my silica gel column. What chromatographic techniques are more suitable for such a polar and basic compound?

A2: Advanced Chromatographic Strategies for Polar Amines

The highly polar and basic nature of this compound leads to strong interactions with the acidic silanol groups on standard silica gel, causing poor peak shape and irreversible adsorption.[2]

  • Reverse-Phase Chromatography: This is often a superior method for purifying highly polar compounds.[3]

    • Stationary Phase: A C18 or C8 column is a good starting point.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape by protonating the amines) and an organic solvent like methanol or acetonitrile.

    • Consideration: Removal of water from the collected fractions can be energy-intensive (e.g., requires lyophilization).

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is highly effective for amino compounds.[4][5]

    • Principle: At a pH below the pKa of the amino groups, L-lysinol will be protonated and carry a positive charge. It will bind to a cation-exchange resin. Impurities with different charge states can be washed away. The target compound is then eluted by increasing the salt concentration or changing the pH.

    • Workflow:

      • Choose a suitable cation-exchange resin (e.g., a sulfonic acid-based resin).

      • Equilibrate the column with a low ionic strength buffer at a suitable pH.

      • Load the sample.

      • Wash the column to remove neutral and anionic impurities.

      • Elute the bound this compound using a salt gradient (e.g., 0-2 M NaCl) or a pH gradient.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of very polar compounds that are poorly retained in reverse-phase chromatography.[6]

    • Mechanism: It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer.

    • Typical Conditions:

      • Stationary Phase: Silica, amide, or other polar bonded phases.

      • Mobile Phase: High percentage of acetonitrile with a small percentage of aqueous buffer.

Q3: My product appears pure by TLC and NMR, but I suspect the presence of an enantiomeric impurity. How can I resolve this?

A3: Chiral Purification Techniques

Ensuring enantiomeric purity is critical, especially in pharmaceutical applications.

  • Chiral Chromatography: The most direct method for analytical and preparative separation of enantiomers.

    • Stationary Phases: Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins are commonly used.

    • Method Development: Screening different chiral columns and mobile phases (both normal and reverse phase) is typically required to achieve baseline separation.

  • Diastereomeric Crystallization: A classical and scalable method for chiral resolution.

    • Principle: The enantiomeric mixture is reacted with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.

    • Workflow:

      • Select a chiral resolving agent (e.g., tartaric acid, mandelic acid, or a chiral sulfonic acid).

      • React the racemic or enantiomerically-enriched this compound with the resolving agent to form diastereomeric salts.

      • Perform fractional crystallization from a suitable solvent system to isolate one diastereomer.

      • Liberate the desired enantiomer from the purified diastereomeric salt by treatment with a base.

Q4: Can I use chemical derivatization to simplify the purification process?

A4: Purification via Chemical Derivatization

Yes, derivatization can be a powerful strategy to alter the physicochemical properties of your compound, making it more amenable to standard purification techniques like silica gel chromatography.[7][8]

  • Protecting Group Strategy: The amino and/or hydroxyl groups can be protected with groups that reduce polarity and eliminate the basicity of the amines.

    • Common Protecting Groups:

      • Boc (tert-butoxycarbonyl): Reacts with the amino groups to form carbamates. The resulting Boc-protected L-lysinol is significantly less polar and can often be purified on silica gel.

      • Cbz (carboxybenzyl): Another common amine protecting group.

      • Silyl ethers (e.g., TBDMS): Can be used to protect the primary alcohol.

    • Workflow:

      • Protect the functional groups of the crude this compound.

      • Purify the protected compound using standard silica gel chromatography.

      • Remove the protecting groups under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz) to yield the pure product.

  • Caution: This multi-step process can add complexity and potentially lower the overall yield. The protection and deprotection reactions must be high-yielding and clean to be effective.[2]

III. Data and Protocol Summaries

Table 1: Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile Phase PrincipleProsCons
Normal Phase Silica GelNon-polar solvent with polar modifierInexpensive, widely availablePoor peak shape, strong retention for polar bases[2]
Reverse Phase C18, C8Aqueous buffer with organic solventGood for polar compounds, excellent resolutionWater removal required, potential for poor retention of very polar compounds
Ion Exchange Cation/Anion Exchange ResinAqueous buffer with salt or pH gradientHighly selective for charged molecules, high capacitySalt removal required, buffer selection can be complex
HILIC Polar (Silica, Amide)High organic with low aqueous contentExcellent for very polar compounds[6]Column equilibration can be slow, sensitive to water content
Experimental Workflow: Purification via Boc-Protection

Purification_Workflow cluster_0 Protection cluster_1 Purification cluster_2 Deprotection Crude Crude this compound Protect React with Boc-anhydride Crude->Protect Boc_Protected Boc-Protected Intermediate Protect->Boc_Protected Crude Mixture Chromatography Silica Gel Chromatography Boc_Protected->Chromatography Pure_Protected Pure Boc-Protected Compound Chromatography->Pure_Protected Isolated Fraction Deprotect Treat with Acid (e.g., TFA/HCl) Pure_Protected->Deprotect Final_Product Pure this compound Deprotect->Final_Product

Caption: Workflow for purification via chemical derivatization.

IV. Concluding Remarks

The purification of this compound requires a thoughtful approach tailored to the specific impurities present and the desired final purity. While challenging due to its high polarity and basicity, a combination of techniques, including salt crystallization, appropriate chromatographic methods (particularly reverse-phase and ion-exchange), and chemical derivatization, can lead to a highly pure product. This guide serves as a starting point for troubleshooting and developing a robust purification strategy.

V. References

  • O'Neil, I. A. (1999). Isolation and chromatographic purification of reaction products from amino acids. In G. C. Barrett (Ed.), Amino Acid Derivatives: A Practical Approach. Oxford University Press. [Link]

  • Wankel, Z. D., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. [Link]

  • Primožič, M., et al. (2022). Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Hause, N. L., et al. (1959). Purification of lysine. U.S. Patent No. 2,894,026.

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. [Link]

  • Płotka-Wasylka, J., et al. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Semantic Scholar. [Link]

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Technical Support Center: Enhancing the Stability of L-Lysinol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with L-Lysinol. This resource is designed to provide in-depth technical guidance and troubleshooting support to address the challenges associated with the stability of L-Lysinol in aqueous solutions. Drawing upon established principles of amino acid and amino alcohol chemistry, this guide offers practical strategies to mitigate degradation and ensure the integrity of your experimental outcomes.

A Note on L-Lysinol and L-Lysine Analogy:

Direct and extensive stability data for L-Lysinol in aqueous solutions is not widely available in published literature. Therefore, this guide leverages the wealth of information available for its close structural analog, L-Lysine. The principles governing the stability of L-Lysine, particularly concerning pH, temperature, oxidation, and metal ion interactions, provide a strong foundational framework for understanding and mitigating the potential degradation of L-Lysinol. However, it is crucial to recognize that the presence of a primary alcohol group in L-Lysinol, in place of a carboxylic acid group in L-Lysine, may introduce unique degradation pathways. All recommendations and protocols provided herein should be considered as a starting point and must be validated through rigorous, compound-specific stability studies for your particular L-Lysinol formulation.

Section 1: Frequently Asked Questions (FAQs) on L-Lysinol Stability

This section addresses common questions and concerns regarding the handling and stability of L-Lysinol in aqueous solutions.

Q1: What are the primary factors influencing the stability of L-Lysinol in aqueous solutions?

A1: The stability of L-Lysinol in aqueous solutions is primarily influenced by several key factors, including pH, temperature, presence of oxidizing agents, and exposure to certain metal ions.[1] Similar to L-Lysine, higher temperatures can accelerate degradation reactions. The pH of the solution is also critical, as it can influence the rate of various degradation pathways.[1]

Q2: What are the likely degradation pathways for L-Lysinol in an aqueous environment?

A2: Based on the structure of L-Lysinol and knowledge of related compounds like L-Lysine, two primary degradation pathways are of concern:

  • Oxidation: The primary alcohol group in L-Lysinol is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid. This is a key differentiator from L-Lysine.

  • Intramolecular Cyclization (Lactam Formation): Under thermal stress, particularly in non-ideal pH conditions, the terminal amino group can potentially react with the carbon backbone, though the kinetics might differ from L-Lysine's lactam formation due to the absence of the carboxyl group activation. For L-Lysine, the main degradation product under thermal stress is lysine lactam.[1]

Q3: My L-Lysinol solution has developed a yellow or brownish tint. What could be the cause?

A3: A change in color, particularly to a yellow or brown hue, is often an indicator of degradation. This could be due to oxidative degradation or other complex reactions. It is crucial to investigate the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify any degradation products.

Q4: I'm observing a loss of L-Lysinol potency in my solution over time. How can I prevent this?

A4: A loss of potency is a direct consequence of L-Lysinol degradation. To mitigate this, it is essential to control the storage conditions meticulously. This includes:

  • pH Control: Buffering the solution to an optimal pH range (preliminarily suggested to be near neutral, but requires experimental validation).

  • Temperature Control: Storing solutions at refrigerated temperatures (2-8 °C) unless otherwise specified.

  • Protection from Light: Storing solutions in amber vials or otherwise protected from light to prevent photodegradation.

  • Use of Stabilizers: Incorporating antioxidants and chelating agents can significantly improve stability.

Q5: Are there any specific excipients you recommend for stabilizing L-Lysinol solutions?

A5: Yes, the inclusion of certain excipients can significantly enhance the stability of L-Lysinol in aqueous solutions. Consider the following:

  • Antioxidants: To prevent oxidative degradation, consider using antioxidants such as ascorbic acid, sodium metabisulfite, or N-acetylcysteine. The choice and concentration should be optimized for your specific formulation. L-lysine itself has been shown to have antioxidant properties by scavenging free radicals.[2][3]

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.[3] L-lysine has also demonstrated the ability to chelate ferrous ions.[2][3]

  • Buffers: Maintaining an optimal pH is critical. Common biological buffers like phosphate or citrate buffers can be used. The choice of buffer should be evaluated for compatibility with L-Lysinol and the overall formulation.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the preparation and storage of L-Lysinol aqueous solutions.

Issue Potential Cause Recommended Solution
Unexpected Precipitation pH Shift: The pH of the solution may have shifted outside the optimal solubility range.Measure and adjust the pH of the solution using a suitable acid or base. For L-Lysine monohydrochloride, a 10% solution typically has a pH of 5.0-6.5.[4]
Temperature Fluctuation: A decrease in temperature can reduce the solubility of L-Lysinol.Gently warm the solution while stirring to redissolve the precipitate. Avoid excessive heat to prevent degradation.
Contamination: Presence of insoluble impurities in the L-Lysinol powder or solvent.Filter the solution through a 0.22 µm filter to remove any particulate matter.
Discoloration (Yellowing/Browning) Oxidative Degradation: Exposure to oxygen, light, or catalytic metal ions.Prepare solutions using deoxygenated water (by sparging with nitrogen). Add an appropriate antioxidant and a chelating agent. Store the solution in a sealed, amber vial under an inert atmosphere (e.g., nitrogen).
Thermal Degradation: Storage at elevated temperatures.Store the solution at recommended cool temperatures (e.g., 2-8 °C).
Low Assay/Potency Chemical Degradation: Instability due to pH, temperature, or oxidation.Review and optimize the formulation and storage conditions. This includes pH adjustment, addition of stabilizers (antioxidants, chelating agents), and temperature control. Perform a stability study to determine the optimal conditions.
Inaccurate Preparation: Errors in weighing or dilution.Verify all calculations and ensure proper calibration and use of laboratory equipment. Prepare a fresh solution with careful attention to accuracy.
Appearance of Unknown Peaks in HPLC Formation of Degradation Products: L-Lysinol is degrading in the solution.Perform forced degradation studies to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.[1]
Contamination: Impurities in the starting material, solvent, or from the container.Analyze the starting material and solvents for purity. Ensure clean glassware and appropriate container closure systems are used.

Section 3: Experimental Protocols

These protocols provide a framework for assessing and improving the stability of your L-Lysinol solutions.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of L-Lysinol and to develop a stability-indicating analytical method.[1]

Objective: To intentionally degrade L-Lysinol under various stress conditions to identify potential degradation products.

Methodology:

  • Acid Hydrolysis: Dissolve L-Lysinol in 0.1 N HCl and incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[1]

  • Base Hydrolysis: Dissolve L-Lysinol in 0.1 N NaOH and incubate at 60°C for a specified period (e.g., 12 hours). Neutralize the solution before analysis.[1]

  • Oxidative Degradation: Dissolve L-Lysinol in a solution of 3% hydrogen peroxide and store at room temperature for a specified period (e.g., 24 hours).[1]

  • Thermal Degradation: Store a solution of L-Lysinol at an elevated temperature (e.g., 70°C) for a specified period.

  • Photostability: Expose a solution of L-Lysinol to light according to ICH Q1B guidelines.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with UV or Mass Spectrometric detection.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating L-Lysinol from its degradation products.

Starting Point for Method Development:

  • Column: A C18 reverse-phase column is a good starting point.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is a common approach for compounds with limited chromophores.[4][5] Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.[4]

  • Sample Preparation: Ensure samples are filtered and diluted appropriately in the mobile phase before injection.

Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Section 4: Visualizations

Diagram 1: Potential Degradation Pathways of L-Lysinol

LL L-Lysinol Ox Oxidation Products (Aldehyde, Carboxylic Acid) LL->Ox Oxidation (O2, Metal Ions, Light) Cyc Cyclized Products (e.g., Lactam-like structures) LL->Cyc Intramolecular Cyclization (Heat, pH extremes) Other Other Degradants LL->Other Other Reactions

Caption: Potential degradation pathways for L-Lysinol in aqueous solutions.

Diagram 2: Workflow for Stabilizing L-Lysinol Solutions

cluster_0 Formulation Development cluster_1 Stability Testing A Initial Formulation (L-Lysinol in Water) B Add Buffer (e.g., Phosphate, Citrate) A->B Control pH C Add Antioxidant (e.g., Ascorbic Acid) B->C Prevent Oxidation D Add Chelating Agent (e.g., EDTA) C->D Sequester Metal Ions E Optimized Formulation D->E F Forced Degradation Study (ICH Guidelines) E->F G Develop Stability-Indicating Analytical Method (e.g., HPLC) F->G H Long-Term & Accelerated Stability Studies G->H I Data Analysis & Shelf-Life Determination H->I

Caption: A systematic workflow for developing and testing a stable L-Lysinol aqueous formulation.

References

  • Yamazaki, T., Eyama, S., & Takatsu, A. (2012).
  • PALS. SAFETY DATA SHEET L-Lysine Monohydrochloride [Feed Grade (98.5%)]. Available from: [Link]

  • Majid, A., & Prati, L. (2013). ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. ChemInform, 44(32), no-no.
  • PharmaCompass.com. L-Lysine Excipient. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of L-Lysine and L-Arginine. Available from: [Link]

  • Yamazaki, T., Eyama, S., & Takatsu, A. (2012).
  • Carl ROTH. Safety Data Sheet: L-Lysine hydrochloride. Available from: [Link]

  • Prati, L., & Villa, A. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • Xu, P., Zheng, Y., Zhu, X., Li, S., & Zhou, C. (2018). L-lysine and L-arginine inhibit the oxidation of lipids and proteins of emulsion sausage by chelating iron ion and scavenging radical. Asian-Australasian journal of animal sciences, 31(6), 905–913.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 439.
  • Prati, L., & Villa, A. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • Jenkins, D. M., & Bamforth, C. W. (2018). The Influence of Heavy Metal Ions on Beer Flavour Stability. Journal of the Institute of Brewing, 124(4), 346-354.
  • Toyo'oka, T., Jin, D., Tomoi, N., & Hiranuma, H. (1997). Influences of metal ions on the reaction of amino and imino acids with fluorogenic reagents.
  • Xu, P., Zheng, Y., Zhu, X., Li, S., & Zhou, C. (2018). L-lysine and L-arginine inhibit the oxidation of lipids and proteins of emulsion sausage by chelating iron ion and scavenging radical. Asian-Australasian journal of animal sciences, 31(6), 905–913.
  • Kumar, P., & Kumar, A. (2017). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Journal of young pharmacists : JYP, 9(3), 369–374.
  • Gąsior, T., Flis, A., & Ghavami, A. (2022).
  • Luna, A., & Estévez, M. (2021). An in vitro assay of the effect of lysine oxidation end-product, α-aminoadipic acid, on the redox status and gene expression in probiotic Lactobacillus reuteri PL503.
  • Somtua, P., Top, A., & Cheirsilp, B. (2021). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC advances, 11(57), 36209–36220.
  • Google Patents. US6329548B1 - Aqueous stable lysine solution.
  • Myasnichenko, V. A., & Myasnichenko, D. V. (2017). The Effect of Temperature on the Volume Properties of L-Lysine in Aqueous and Aqueous Buffer Solutions. Russian Journal of Physical Chemistry A, 91(8), 1547-1552.
  • Guan, J., & Sacks, S. H. (2010). Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds.
  • Berthon-Gelloz, G., & Felpin, F. X. (2011). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. European Journal of Organic Chemistry, 2011(25), 4789-4792.
  • Linetsky, M., & Ortwerth, B. J. (2009). Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes. The Journal of biological chemistry, 284(25), 17134–17143.
  • Google Patents. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
  • Baskal, S., & Tsikas, D. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine. International journal of molecular sciences, 23(7), 3446.
  • Leclercq, L., Boustta, M., Rixte, J., & Vert, M. (2010). Degradability of poly(L-lysine) and poly(DL-aminoserinate) complexed with a polyanion under conditions modelling physico-chemical characteristics of body fluids. Journal of colloid and interface science, 350(2), 459–464.
  • Geng, Y., et al. (2023). The oxidation mechanism of lysine. In Food Chemistry (Vol. 405, p. 134903). Elsevier.
  • Google Patents. JP2000256290A - Stabilized aqueous solution of lysine.
  • Ferreira, L. A., & Macedo, E. A. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Baskal, S., & Tsikas, D. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N-Carboxymethyl-Lysine, N-Carboxyethyl-Lysine and N-Hydroxymethyl-Lysine. International journal of molecular sciences, 23(7), 3446.
  • Wang, Y., et al. (2021). Abnormalities in lysine degradation are involved in early cardiomyocyte hypertrophy development in pressure-overloaded rats. Journal of cellular and molecular medicine, 25(16), 7847–7858.
  • Baskal, S., & Tsikas, D. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε -Carboxymethyl-Lysine, N ε -Carboxyethyl-Lysine and N ε -Hydroxymethyl-Lysine. International Journal of Molecular Sciences, 23(7), 3446.
  • Tao, M., Zhu, M., Wu, C., & He, Z. (2014). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product. Journal of pharmaceutical and biomedical analysis, 96, 260–266.
  • Cen, R., et al. (2020). Topological analyses of the L-lysine exporter LysO reveal a critical role for a conserved pair of intramembrane solvent-exposed acidic residues. The Journal of biological chemistry, 295(16), 5283–5294.

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Technical Support Center: Synthesis of (2S)-2,6-Diaminohexan-1-Ol (L-Lysinol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S)-2,6-Diaminohexan-1-ol, commonly known as L-lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its bifunctional nature, possessing two primary amine groups and a primary alcohol, makes it a valuable chiral building block in the synthesis of pharmaceuticals, peptidomimetics, and complex ligands. The synthesis of L-lysinol, typically achieved through the reduction of an L-lysine derivative, appears straightforward but is often plagued by challenges related to selectivity, side reactions, and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, ensuring researchers can achieve high purity and yield.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing L-lysinol?

The most prevalent and scalable method for synthesizing L-lysinol is the chemical reduction of the carboxylic acid moiety of L-lysine. To prevent unwanted side reactions, the α- and ε-amino groups must first be protected. A typical synthetic workflow involves three key stages: protection, reduction, and deprotection.

  • Protection: Both amino groups of L-lysine are protected, often as tert-butoxycarbonyl (Boc) derivatives, to form Nα,Nε-di-Boc-L-lysine. This prevents the amines from reacting with the reagents used for carboxylic acid reduction.[1]

  • Reduction: The carboxylic acid of the protected lysine is reduced to a primary alcohol. Common reducing agents include borane complexes (e.g., BH₃·THF) or sodium borohydride (NaBH₄) in the presence of an activator like iodine or a Lewis acid. Lithium aluminum hydride (LiAlH₄) can also be used, but its high reactivity requires more stringent control of reaction conditions.

  • Deprotection: The protecting groups are removed, typically under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid), to yield the final product, L-lysinol, usually as a salt.[1]

Biocatalytic routes, using enzymes like decarboxylases and dioxygenases, are also emerging as a greener alternative, though they may present different impurity profiles and require specialized expertise to implement.[2][3]

L-Lysinol Synthesis Workflow Lysine L-Lysine Protected_Lysine Nα,Nε-di-Boc-L-lysine Lysine->Protected_Lysine Protection (e.g., Boc₂O) Protected_Lysinol Nα,Nε-di-Boc-L-lysinol Protected_Lysine->Protected_Lysinol Reduction (e.g., NaBH₄/I₂) Lysinol This compound (L-Lysinol) Protected_Lysinol->Lysinol Deprotection (e.g., TFA/HCl)

Caption: General workflow for chemical synthesis of L-lysinol.

Q2: My reaction yield is consistently low. What are the most probable causes and how can I fix them?

Low yield is a frequent issue that can often be traced back to one of several steps in the process. The key is to identify the specific stage where material is being lost.

Potential Cause Explanation Troubleshooting & Mitigation Protocol
Incomplete Reduction The reducing agent was not sufficiently active, was quenched prematurely, or was used in stoichiometric deficit. This leaves a significant amount of the protected L-lysine starting material.Verify Reagent Activity: Use freshly opened or properly stored reducing agents (e.g., NaBH₄, BH₃·THF). • Control Temperature: Some reductions require specific temperature profiles. For NaBH₄/I₂, the reaction is often started at 0°C and then allowed to warm to room temperature. • Monitor Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material before quenching the reaction.
Degradation during Deprotection Harsh acidic conditions, especially at elevated temperatures, can lead to side reactions and decomposition of the product.Optimize Deprotection: Use the mildest effective conditions. For Boc groups, treatment with 4M HCl in dioxane or 25-50% TFA in DCM at room temperature for 1-2 hours is typical.[1] • Maintain Low Temperature: Perform the deprotection at 0°C to minimize side reactions.
Product Loss during Workup/Purification L-lysinol is highly polar and water-soluble, especially in its salt form. It can be lost during aqueous extractions or adhere irreversibly to silica gel during chromatography.Avoid Aqueous Workup (if possible): After deprotection, evaporate the acid and solvent under reduced pressure. • Use Appropriate Chromatography: If silica gel chromatography is necessary, consider adding a baseline modifier like triethylamine or ammonia to the eluent to prevent streaking and irreversible binding. Reverse-phase or ion-exchange chromatography are often better alternatives.
Q3: I'm observing several unexpected spots on my TLC and peaks in my LC-MS. What are the most common side products and impurities?

The impurity profile of a L-lysinol synthesis is highly dependent on the starting materials, reagents, and conditions used. Below are the most frequently encountered impurities.

  • Unreacted Starting Material (Nα,Nε-di-Boc-L-lysine): Results from an incomplete reduction step. It is easily identified by its carboxylic acid group and distinct mass.

  • Mono-protected Intermediates: If the deprotection step is incomplete, you may find Nα-Boc-L-lysinol or Nε-Boc-L-lysinol. These are less polar than the final product.

  • Over-reduction Products: While reduction of the primary alcohol is unlikely, aggressive hydrides (like LiAlH₄) can sometimes cleave protecting groups or cause other structural changes if not properly controlled.

  • Epimerized Product (D-lysinol): Racemization at the α-carbon can occur if the reaction conditions involve harsh bases or high temperatures at any stage that could lead to the formation of an enolate or equivalent, though this is less common during the reduction itself. The primary source is often the purity of the starting L-lysine.

  • Cadaverine (1,5-diaminopentane): This impurity typically arises from the decarboxylation of the L-lysine starting material. Its presence is more common if the L-lysine is sourced from fermentation processes where enzymatic decarboxylation can occur.[4]

  • Diketopiperazine Derivatives: If the synthesis involves peptide coupling chemistry or if the starting material is contaminated with lysine dipeptides, cyclization can occur to form diketopiperazines, which are known impurities in related syntheses.[5]

Impurity Formation Pathways cluster_main Main Synthetic Pathway cluster_impurities Side Reactions & Impurities Protected_Lysine Nα,Nε-di-Boc-L-lysine Protected_Lysinol Protected L-lysinol Protected_Lysine->Protected_Lysinol Reduction Incomplete_Reduction Unreacted Starting Material Protected_Lysine->Incomplete_Reduction Incomplete Reaction Lysinol L-Lysinol (Product) Protected_Lysinol->Lysinol Deprotection Mono_Protected Mono-protected Lysinol Protected_Lysinol->Mono_Protected Partial Deprotection D_Lysinol D-Lysinol (Epimer) Lysinol->D_Lysinol Racemization (Harsh Conditions) Cadaverine Cadaverine (from Lysine)

Caption: Common side reactions in L-lysinol synthesis.

Q4: How can I minimize the formation of impurities during the synthesis?

Controlling impurity formation requires careful attention to detail at each stage of the synthesis.

  • Start with High-Purity L-Lysine: The quality of your starting material is critical. Use L-lysine with high enantiomeric purity (>99.5%) and low levels of related amino acids or biological byproducts like cadaverine.[4]

  • Ensure Complete Protection: Drive the protection reaction to completion. Monitor by TLC or LC-MS to ensure no mono-protected or unreacted lysine remains before proceeding to the reduction step.

  • Control the Reduction Reaction:

    • Temperature: Maintain the recommended temperature. For many borane reductions, this means starting at 0°C or below and warming slowly. Overheating can lead to side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the reducing agent by atmospheric moisture and oxygen.

    • Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can complicate the workup.

  • Optimize the Deprotection Step:

    • Scavengers: When removing Boc groups with strong acids like TFA, carbocations (tert-butyl) are formed. These can alkylate the product. Include a scavenger like triethylsilane (TES) or thioanisole in the reaction mixture to trap these cations.

    • Anhydrous Conditions: Ensure your solvents and reagents for deprotection are anhydrous to prevent unwanted hydrolysis reactions.

Q5: What is the most effective protocol for purifying the final L-lysinol product?

Due to its high polarity and the basicity of its two amino groups, L-lysinol purification can be challenging. A multi-step approach is often necessary.

Protocol: Purification of L-Lysinol Dihydrochloride
  • Post-Deprotection Workup:

    • After deprotection with HCl in an organic solvent (e.g., dioxane or methanol), remove the solvent and excess HCl under reduced pressure. This will typically yield a crude solid or oil of L-lysinol dihydrochloride.

    • Triturate the crude product with a non-polar solvent like diethyl ether or ethyl acetate to precipitate the salt and wash away organic-soluble impurities. Filter the resulting solid.

  • Recrystallization:

    • L-lysinol dihydrochloride can be recrystallized from alcohol/ether solvent systems.

    • Procedure: Dissolve the crude salt in a minimal amount of hot methanol or ethanol. If impurities remain undissolved, filter the hot solution. Slowly add diethyl ether or another non-polar solvent until the solution becomes turbid. Allow it to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the purified crystals by filtration.

  • Ion-Exchange Chromatography:

    • For very high purity requirements, ion-exchange chromatography is an excellent method.

    • Procedure: Use a strong cation-exchange resin (e.g., Dowex 50WX8). Load the crude L-lysinol onto a column packed with the resin in its acidic (H⁺) form. Wash the column with deionized water to remove neutral impurities. Elute the product using an aqueous ammonia gradient (e.g., 0.1 M to 2 M NH₄OH). The L-lysinol will elute as the free base. Collect the fractions containing the product (monitor by TLC), combine them, and evaporate the solvent. The free base can then be converted back to the desired salt by adding a stoichiometric amount of acid.

References

  • BenchChem. (2025). Comparing the performance of different 2,6-Diaminohexanamide synthesis routes.
  • IOSR Journal of Applied Chemistry. (2022). Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives.
  • National Center for Biotechnology Information. (n.d.). (R)-2,6-Diaminohexan-1-ol. PubChem. Available at: [Link]

  • Gong, J., et al. (2022). Efficient and scalable synthesis of 1,5-diamino-2-hydroxy-pentane from l-lysine via cascade catalysis using engineered Escherichia coli. Microbial Cell Factories. Available at: [Link]

  • Lee, J. W., et al. (2024). Novel Bioproduction of 1,6-Hexamethylenediamine from L‑Lysine Based on an Artificial One-Carbon Elongation Cycle. ACS Synthetic Biology. Available at: [Link]

  • Reddy, G. J., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Molecules. Available at: [Link]

  • Veeprho. (n.d.). Lysine Impurities and Related Compound. Available at: [Link]

  • SynZeal. (n.d.). Lysine Impurities. Available at: [Link]

  • Hider, R. C., & John, D. I. (1972). Synthesis of trans-4,5-didehydro-DL-lysine (2,6-diaminohex-4-enoic acid) and of 4-oxo-L-lysine (2,6-diamino-4-oxohexanoic acid). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Drugs.com. (2025). Lysine. Available at: [Link]

  • Renault, H., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments. Available at: [Link]

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Technical Support Center: Preventing Racemization of (2S)-2,6-Diaminohexan-1-Ol (L-Lysinol) in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (2S)-2,6-diaminohexan-1-ol, commonly known as L-Lysinol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. Racemization, the loss of stereochemical integrity, is a significant challenge that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth, field-proven insights and actionable protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of L-Lysinol.

Q1: What is this compound (L-Lysinol) and why is its stereochemistry critical?

A1: L-Lysinol is a chiral molecule derived from the natural amino acid L-lysine. It possesses a primary alcohol, a primary amine at the C6 position, and a chiral center at the C2 position, which bears another primary amine. Its importance in drug development stems from its presence as a key structural motif in numerous pharmaceuticals.[3] The specific three-dimensional arrangement (the 'S' configuration) at the C2 stereocenter is often essential for its biological activity. The opposite enantiomer, (2R)-2,6-diaminohexan-1-ol, may have a different, reduced, or even harmful pharmacological profile. Therefore, maintaining the enantiomeric purity of L-Lysinol throughout a synthetic sequence is paramount.[4]

Q2: What is racemization and what is the primary mechanism for its occurrence in L-Lysinol?

A2: Racemization is the conversion of a single, pure enantiomer into an equal mixture of both enantiomers (a racemate), rendering the substance optically inactive.[][6] For L-Lysinol, the primary cause of racemization is the abstraction of the proton at the C2 stereocenter (the α-proton) by a base.[7] This deprotonation forms a planar, achiral carbanion intermediate. Subsequent re-protonation of this intermediate can occur from either face with equal probability, leading to the formation of both the original (S)-enantiomer and the undesired (R)-enantiomer.

Q3: What are the key experimental factors that promote the racemization of L-Lysinol?

A3: Several factors can significantly increase the risk of racemization. Understanding these is the first step toward prevention:

  • Basic Conditions: Both the strength and concentration of the base used are critical. Strong bases readily abstract the α-proton.[8][9]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for proton abstraction, accelerating the rate of racemization.[][8]

  • Prolonged Reaction Times: The longer the chiral center is exposed to racemization-promoting conditions, the greater the extent of stereochemical erosion.[7][9]

  • Solvent Effects: Polar, protic solvents can facilitate racemization by stabilizing the transition states involved in the proton abstraction and re-protonation steps.[][8][10]

Q4: Is it possible to predict the risk of racemization for a planned reaction?

A4: While a precise quantitative prediction can be complex, you can make a strong qualitative risk assessment.[1][2] The risk is highest in reactions that involve:

  • Direct treatment with strong bases: For example, deprotonation of the alcohol with NaH or an alkoxide.

  • High temperatures for extended periods: Such as prolonged refluxing.

  • Reactions at the C1 or C2 positions without appropriate protection: Any reaction that increases the acidity of the C2 proton or involves intermediates that can tautomerize will carry a high risk.

A robust strategy always involves incorporating in-process controls, such as chiral HPLC, to monitor the enantiomeric excess (e.e.) after any step suspected of posing a racemization risk.

Section 2: Troubleshooting Guides for Common Reactions

This section provides practical solutions for specific experimental challenges in a problem-and-solution format.

Scenario 1: N-Acylation or N-Alkylation Reactions
  • Problem: "I performed an acylation on the C6 primary amine of L-Lysinol using an acid chloride and a tertiary amine base like triethylamine (TEA) in DCM. My chiral HPLC analysis shows a significant loss of enantiomeric purity."

  • Underlying Cause: While TEA is a moderate base, at elevated temperatures or with prolonged reaction times, it can be basic enough to cause partial racemization. The primary issue is the presence of a free amino group and a free hydroxyl group adjacent to the stereocenter, which can participate in intramolecular proton transfer or be deprotonated.

  • Solution & Protocol: The most robust solution is to protect the C2 amine and C1 hydroxyl groups before performing reactions at the C6 amine. An orthogonal protecting group strategy is highly recommended.[11][12]

    Recommended Workflow:

    • Selective C6-Amine Protection: Protect the more reactive C6 primary amine first. For example, using Boc anhydride ((Boc)₂O) under carefully controlled stoichiometric conditions.

    • Protection of C2-Amine and C1-Hydroxyl: Protect the remaining two functional groups. A common strategy is to form a cyclic carbamate or oxazolidinone across the C1-O and C2-N, which rigidly locks the stereocenter.

    • Perform the Desired C6-N-Acylation/Alkylation: With the stereocenter secured, proceed with the desired reaction.

    • Deprotection: Selectively remove the protecting groups under conditions that do not affect the newly formed bond or the stereocenter.

Scenario 2: Derivatization of the C1-Hydroxyl Group
  • Problem: "I attempted to form a tosylate ester from the primary alcohol of L-Lysinol using TsCl and pyridine. The reaction was sluggish, and upon workup, my product was nearly racemic."

  • Underlying Cause: This is a classic racemization scenario. Pyridine, acting as a base, abstracts the C2 proton, which is rendered more acidic by the electron-withdrawing tosylate group being formed on the adjacent oxygen. The reaction is essentially self-destructing its own stereochemistry.

  • Solution & Protocol: The amino groups must be protected before any reaction is attempted at the C1-hydroxyl position. Carbamate protecting groups are ideal as they are non-basic and decrease the nucleophilicity of the amines.[11]

    Recommended Workflow:

    • Protect Both Amino Groups: Treat L-Lysinol with a suitable protecting group reagent, such as Boc anhydride or benzyl chloroformate (Cbz-Cl), to protect both the C2 and C6 amino groups.

    • Perform O-Tosylation: With the amines protected as carbamates, the C2 proton is significantly less acidic. Now, the tosylation reaction can be performed safely using TsCl and a non-nucleophilic base like DMAP (catalyst) with TEA or DIPEA in an aprotic solvent like CH₂Cl₂ at 0 °C to room temperature.

    • Monitor Progress: Check the reaction by TLC or LC-MS and avoid unnecessarily long reaction times.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for crucial transformations.

Protocol 1: Orthogonal Protection of L-Lysinol Amino Groups

This protocol describes the selective protection of the C6-amine with a Boc group, followed by protection of the C2-amine with a Cbz group.

  • Selective Boc-Protection of C6-Amine:

    • Dissolve L-Lysinol (1.0 eq) in a 1:1 mixture of Dioxane and Water.

    • Cool the solution to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) dropwise.

    • Add sodium bicarbonate (NaHCO₃) (1.1 eq) portion-wise, maintaining the pH around 8-9.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC. Upon completion, remove the dioxane under reduced pressure, and extract the aqueous layer with ethyl acetate. The desired product, (S)-tert-butyl (6-amino-5-hydroxyhexyl)carbamate, will be in the aqueous layer.

  • Cbz-Protection of C2-Amine:

    • To the aqueous solution from the previous step, add fresh dioxane to improve solubility.

    • Cool to 0 °C.

    • Add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.

    • Add NaHCO₃ (1.2 eq) to maintain a basic pH.

    • Stir at room temperature for 4-6 hours.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the di-protected L-Lysinol derivative.

  • Validation: Confirm the structure by NMR and MS. Verify enantiomeric purity (>99% e.e.) by chiral HPLC.

Protocol 2: Racemization-Free O-Sulfonylation

This protocol details the sulfonylation of the C1-hydroxyl after protecting the amino groups.

  • Starting Material: Use the di-Boc protected L-Lysinol (prepared by reacting L-Lysinol with 2.2 eq of (Boc)₂O).

  • Reaction Setup:

    • Dissolve di-Boc-L-Lysinol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add triethylamine (1.5 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, keeping the internal temperature below 5 °C.

  • Reaction Execution:

    • Allow the reaction to stir at 0 °C for 1 hour, then warm slowly to room temperature.

    • Monitor the reaction progress by TLC (staining with KMnO₄ to visualize the alcohol). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous phase with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the resulting tosylate by flash column chromatography. Confirm structure and assess enantiomeric purity by chiral HPLC.

Section 4: Data Summaries & Visualizations
Table 1: Comparison of Common Amino Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentStabilityCleavage ConditionsOrthogonality Notes
tert-ButoxycarbonylBoc(Boc)₂O, NaHCO₃Base stable, H₂ stableStrong Acid (TFA, HCl)Orthogonal to Fmoc and Cbz (if H₂olysis is used for Cbz).[13][14]
BenzyloxycarbonylCbz (or Z)Cbz-Cl, BaseAcid stable, Base stableCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to Boc and Fmoc.
9-Fluorenyl-methoxycarbonylFmocFmoc-OSu, BaseAcid stable, H₂ stableBase (e.g., 20% Piperidine in DMF)Orthogonal to Boc and Cbz.[11][13]
Table 2: Qualitative Risk Assessment of Conditions on Racemization
ConditionExampleRacemization RiskRationale
Base NaH, LDA, KHMDSHigh Strong, non-hindered bases readily abstract the C2 proton.
K₂CO₃, TEA, DIPEAMedium Weaker bases can still cause racemization, especially at higher temperatures or long reaction times.[9]
NaHCO₃, DMAP (cat.)Low Mild bases generally insufficient to cause significant racemization under controlled conditions.
Solvent Methanol, EthanolMedium-High Protic solvents can facilitate proton exchange, stabilizing charged intermediates.[][10]
THF, DioxaneMedium Polar aprotic solvents can still support racemization if a strong enough base is present.
CH₂Cl₂, TolueneLow Non-polar, aprotic solvents are generally preferred as they destabilize the charged intermediates required for racemization.[]
Temperature > 60 °C (Reflux)High Provides sufficient energy to overcome the activation barrier for deprotonation.[]
20-25 °C (RT)Medium Risk is substrate and base dependent.
0 °C to -78 °CLow Low temperatures significantly reduce the rate of epimerization.[10]
Diagrams

RacemizationMechanism cluster_S (S)-Enantiomer cluster_Intermediate Intermediate cluster_R (R)-Enantiomer S_Enantiomer (S)-L-Lysinol (Chiral) Carbanion Planar Carbanion (Achiral) S_Enantiomer->Carbanion  Base (B:) - H-B⁺ Carbanion->S_Enantiomer  Protonation (H-B⁺) - B: R_Enantiomer (R)-L-Lysinol (Chiral) Carbanion->R_Enantiomer  Protonation (H-B⁺) - B: ProtectionWorkflow Start Start: This compound Protect Step 1: Protect Amino Groups (e.g., di-Boc protection) Ensures C2-H is not acidic. Start->Protect React Step 2: Perform Desired Reaction (e.g., O-Tosylation, N-Alkylation) Use mild, controlled conditions. Protect->React Deprotect Step 3: Deprotect (e.g., TFA for Boc groups) Conditions must not harm product. React->Deprotect Control In-Process Control: Chiral HPLC Analysis React->Control Verify e.e. End Final Product: Enantiomerically Pure Deprotect->End

Caption: Workflow for preventing racemization using a protection strategy.

Section 5: References
  • Vertex AI Search. (n.d.). Biocatalytic Routes to Nonracemic Chiral Amines in Chiral Amine Synthesis | Request PDF. Retrieved January 12, 2026, from

  • BenchChem. (2025, November). Preventing racemization during chiral amine synthesis. Retrieved January 12, 2026, from

  • Vertex AI Search. (n.d.). Chiral Amines Synthesis. Retrieved January 12, 2026, from

  • Fu, G. C. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1043–1062.

  • Vertex AI Search. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved January 12, 2026, from

  • BenchChem. (n.d.). Technical Support Center: Strategies to Minimize Epimerization During Synthesis. Retrieved January 12, 2026, from

  • BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis. Retrieved January 12, 2026, from

  • Vertex AI Search. (n.d.). Protecting Groups. Retrieved January 12, 2026, from

  • Williams, G., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(6), 527-539. [Link]

  • ACS Publications. (2026, January 8). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Retrieved January 12, 2026, from

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved January 12, 2026, from

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 12, 2026, from

  • Vertex AI Search. (n.d.). Epimerization of Peptide. Retrieved January 12, 2026, from

  • RSC Publishing. (2024, October 31). Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. Retrieved January 12, 2026, from

  • Research Explorer. (2019, June 3). The problem of racemization in drug discovery and tools to predict it. Retrieved January 12, 2026, from

  • Is C. (2019, November 19). Amino Acid-Protecting Groups. Retrieved January 12, 2026, from

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved January 12, 2026, from

  • ResearchGate. (2025, August 4). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved January 12, 2026, from

  • BenchChem. (n.d.). avoiding epimerization during derivatization of (S)-3-amino-1-methylazepan-2-one. Retrieved January 12, 2026, from

  • Al-Hadedi, A. A. M., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5727. [Link]

  • Bachem. (n.d.). Avoiding epimerization in peptide synthesis. Retrieved January 12, 2026, from

Sources

Technical Support Center: Scaling Up L-Lysinol Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: L-Lysinol, a chiral amino alcohol derived from the essential amino acid L-lysine, is a valuable building block in pharmaceutical synthesis and a key component in the development of novel therapeutics. Its structure, featuring both a primary alcohol and two amine groups, makes it a versatile synthon for creating complex molecules. However, transitioning from bench-scale synthesis to large-scale production presents a unique set of challenges, from ensuring complete and stereospecific conversion to implementing efficient and scalable purification protocols.

This technical support center is designed for researchers, process chemists, and drug development professionals actively engaged in scaling up L-Lysinol production. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues encountered during process development and optimization. Our guidance is grounded in established chemical and biochemical principles to help you navigate the complexities of reaction engineering, downstream processing, and quality control.

Section 1: Synthesis & Reaction Optimization

The conversion of L-lysine to L-Lysinol is the critical first step where yield, purity, and cost-effectiveness are largely determined. This section addresses common hurdles in the synthesis process.

Frequently Asked Questions (FAQs)

Question: What are the primary synthesis routes for scaling up L-Lysinol production from L-lysine?

Answer: There are two main scalable routes for the synthesis of L-Lysinol from L-lysine:

  • Chemical Reduction: This is a conventional approach involving the reduction of the carboxylic acid group of L-lysine. Common methods include the use of reducing agents like borane complexes (e.g., BH₃·THF, BH₃·DMS) or catalytic hydrogenation under high pressure. While often robust and high-yielding, these methods can require harsh conditions, expensive reagents, and careful handling of pyrophoric materials. The work-up to remove boron salts or heterogeneous catalysts can also be challenging at scale.

  • Biocatalytic Synthesis: This "green chemistry" approach utilizes enzymes to catalyze the reduction. This can be achieved through a multi-step, one-pot enzymatic cascade. For instance, a dioxygenase could first hydroxylate the L-lysine, followed by a decarboxylase to yield an amino alcohol.[1] More direct routes involve engineered carboxylate reductases. Biocatalysis offers high stereoselectivity under mild conditions (ambient temperature and neutral pH), reducing by-product formation and environmental impact.[2] However, challenges in enzyme stability, activity, and cofactor regeneration must be addressed for industrial viability.

Troubleshooting Guide: Synthesis

Issue: Low Yield or Incomplete Conversion of L-Lysine

  • Potential Cause 1: Sub-optimal Reaction Conditions.

    • Why it happens: Both chemical and enzymatic reductions are highly sensitive to parameters like temperature, pH, and solvent. For enzymatic reactions, deviation from the optimal pH or temperature can drastically reduce enzyme activity.[3] For chemical reductions, temperature can affect reaction kinetics and the stability of the reducing agent.

    • Recommended Action:

      • Systematic Optimization: Perform a Design of Experiments (DoE) to screen and optimize critical parameters (temperature, pH, substrate concentration, catalyst/enzyme loading).

      • pH Control: For aqueous reactions, especially enzymatic ones, implement real-time pH monitoring and control using a suitable buffer system or automated titrator. The optimal pH for L-lysine production via fermentation is often around 7.0-7.2.[3]

      • Verify Reagent/Enzyme Activity: Ensure the reducing agent has not degraded and the enzyme preparation has the specified activity. Run a small-scale control reaction with a fresh batch of reagents.

  • Potential Cause 2: Poor Quality of L-Lysine Starting Material.

    • Why it happens: The L-lysine starting material, often L-lysine monohydrochloride, may contain impurities that can inhibit the catalyst or enzyme. Common impurities include other amino acids, inorganic salts, or residual fermentation by-products.[4]

    • Recommended Action:

      • Certificate of Analysis (CoA) Review: Always review the CoA of your L-lysine source. Pay close attention to purity assays (HPLC, Titration) and levels of specific impurities.[4][5]

      • Pre-treatment of Starting Material: If impurities are suspected, consider a purification step for the L-lysine raw material, such as recrystallization or passing it through an ion-exchange column, before the reduction step.

  • Potential Cause 3: Catalyst or Enzyme Inhibition.

    • Why it happens: Reaction products, by-products, or contaminants in the reaction mixture can inhibit the catalyst or enzyme. L-lysine production itself can be subject to feedback inhibition in microbial systems.[6][7] In biocatalytic reductions, the accumulation of L-Lysinol or other intermediates could be inhibitory. Heavy metals are also known inhibitors for many enzymes.

    • Recommended Action:

      • In-Process Monitoring: Track the concentration of substrate, product, and key by-products over time to identify potential inhibition patterns.

      • Impurity Profiling: Use analytical techniques like HPLC-MS to identify and quantify trace impurities in your starting material and reaction mixture.[4]

      • Consider In-Situ Product Removal (ISPR): For continuous or fed-batch processes, explore techniques like liquid-liquid extraction or adsorption to remove the product as it is formed, thereby alleviating feedback inhibition.

Visualization: L-Lysinol Synthesis Pathways

G cluster_0 Synthesis Routes cluster_1 Chemical Reduction cluster_2 Biocatalytic Route Lysine L-Lysine Chem_Red Borane Complexes or Catalytic Hydrogenation Lysine->Chem_Red High Temp/Pressure Organic Solvents Bio_Red Carboxylate Reductase or Enzyme Cascade Lysine->Bio_Red Mild Conditions Aqueous Media Lysinol L-Lysinol Chem_Red->Lysinol High Yield Bio_Red->Lysinol High Stereoselectivity

Caption: Key synthesis pathways for L-Lysinol production.

Section 2: Downstream Processing & Purification

Isolating high-purity L-Lysinol from a complex reaction mixture is a significant scale-up challenge due to its physical properties and the similarity to the starting material, L-lysine.

Frequently Asked Questions (FAQs)

Question: Why is separating L-Lysinol from unreacted L-lysine so difficult at scale?

Answer: The difficulty arises from their structural similarity. Both L-Lysinol and L-lysine are small, highly polar, water-soluble molecules with two basic amine groups. This results in similar solubility profiles and behavior on many chromatographic media, making a clean separation challenging. Standard techniques like distillation are not feasible due to their high boiling points and thermal instability.

Question: What are the most effective large-scale purification techniques for L-Lysinol?

Answer: The most effective strategy typically involves a multi-step approach. Ion-exchange chromatography is the workhorse technique for separating L-Lysinol from L-lysine by exploiting the loss of the acidic carboxylate group.[6][8] Following chromatography, crystallization is often used to remove remaining impurities and isolate the final product, frequently as a salt (e.g., L-Lysinol dihydrochloride).[7] For removing inorganic salts, electrodialysis can be a highly efficient and scalable alternative to repeated crystallizations.[9][10]

Troubleshooting Guide: Purification

Issue: Poor Separation Efficiency in Ion-Exchange Chromatography

  • Potential Cause 1: Incorrect Resin Selection or pH.

    • Why it happens: The separation of L-lysine and L-Lysinol relies on their different net charges at a given pH. L-lysine is zwitterionic over a wide pH range, while L-Lysinol is cationic. Using a strong cation-exchange resin and carefully controlling the pH of the mobile phase is critical to exploit this difference.

    • Recommended Action:

      • Resin Screening: Screen several strong cation-exchange (SCX) resins to find one with the optimal selectivity and capacity for your specific process stream.

      • pH Gradient Optimization: Develop a pH or salt gradient elution method. Start with a pH where both compounds bind to the column (e.g., pH 4-5) and gradually increase the pH or salt concentration. L-Lysinol, being more basic, will elute later than any remaining L-lysine.

  • Potential Cause 2: Column Overloading.

    • Why it happens: Exceeding the dynamic binding capacity of the chromatography resin leads to breakthrough of the product or impurities during the loading phase, resulting in poor separation and reduced yield.

    • Recommended Action:

      • Determine Dynamic Binding Capacity (DBC): Before scaling up, determine the DBC of your chosen resin with your actual process stream. This is typically done by generating a breakthrough curve at a small scale.

      • Scale-Up Calculation: Use the determined DBC to calculate the appropriate column size and loading volume for your target production scale. Do not exceed 80% of the DBC for robust performance.

Issue: Final Product Fails Purity Specification due to High Ash/Salt Content

  • Potential Cause: Inefficient Removal of Inorganic Salts.

    • Why it happens: Salts are introduced from buffers, pH adjustments during synthesis and purification, and as by-products of chemical reductions. These salts can co-crystallize with the final product.[9]

    • Recommended Action:

      • Diafiltration/Ultrafiltration: Before crystallization, use diafiltration or ultrafiltration to desalt the purified L-Lysinol solution.

      • Solvent Selection for Crystallization: Optimize the solvent/anti-solvent system for crystallization to maximize the precipitation of L-Lysinol while keeping inorganic salts dissolved in the mother liquor.

      • Consider Electrodialysis: For large-scale operations, electrodialysis is a highly effective method for removing ionic impurities and can be more cost-effective and efficient than repeated crystallization.[11]

Visualization: L-Lysinol Purification Workflow

G start Crude Reaction Mixture filter Catalyst/Cell Removal (Filtration/Centrifugation) start->filter chrom Ion-Exchange Chromatography (Cation Exchange) filter->chrom Clarified Feed waste1 Spent Catalyst or Biomass filter->waste1 conc Concentration (Evaporation) chrom->conc Purified Eluate waste2 L-Lysine & Impurities chrom->waste2 cryst Crystallization (Solvent/Anti-solvent) conc->cryst dry Drying cryst->dry final High-Purity L-Lysinol dry->final

Caption: A typical downstream process for L-Lysinol purification.

Section 3: Quality Control & Analytical Challenges

Robust analytical methods are essential for process monitoring, release testing, and ensuring the final product meets the stringent quality requirements for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Question: What are the critical quality attributes (CQAs) for L-Lysinol?

Answer: The key CQAs for L-Lysinol typically include:

  • Purity: Assay of L-Lysinol content, usually ≥98.5%.

  • Identity: Confirmation of the chemical structure (e.g., by NMR, MS).

  • Chiral Purity: Enantiomeric excess (e.e. %), ensuring the absence of D-Lysinol.

  • Impurities: Levels of specific impurities like unreacted L-lysine, residual solvents, heavy metals, and reaction by-products.[4]

  • Appearance: Physical state, color.

  • Water Content/Loss on Drying.

Troubleshooting Guide: Quality Control

Issue: Difficulty in Quantifying L-Lysinol Purity Accurately by HPLC.

  • Potential Cause: Lack of a Chromophore.

    • Why it happens: Like most amino alcohols, L-Lysinol lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging and insensitive at low concentrations.

    • Recommended Action:

      • Use Alternative Detectors: Employ detectors that do not rely on a chromophore, such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).

      • Pre-column Derivatization: Use a derivatizing agent (e.g., o-phthalaldehyde (OPA), dabsyl chloride) that reacts with the amine groups to attach a chromophore or fluorophore, enabling sensitive detection. Ensure the derivatization reaction is reproducible and complete.

Issue: Detecting Enantiomeric (D-Lysinol) Impurities.

  • Potential Cause: Racemization during Synthesis or Use of Non-Stereospecific Methods.

    • Why it happens: Harsh reaction conditions (high temperature, extreme pH) can sometimes cause partial racemization of the chiral centers. This is a critical impurity to control.

    • Recommended Action:

      • Develop a Chiral HPLC Method: This is the gold standard for separating and quantifying enantiomers. Use a chiral stationary phase (CSP) column. Method development will involve screening different chiral columns and mobile phases to achieve baseline separation of the L- and D-enantiomers.

      • Monitor Chiral Purity of Starting Material: Ensure the L-lysine raw material has high enantiomeric purity before starting the synthesis.

Data Presentation: Analytical Techniques for L-Lysinol QC
Analytical TechniqueMeasuresCommon Impurities DetectedTypical Specification
HPLC (with ELSD/CAD or Derivatization) Purity of the principal compound and quantification of related impurities.Unreacted L-lysine, synthesis by-products.≥98.5%[4]
Chiral HPLC Enantiomeric purity.D-Lysinol.e.g., ≥99.5% e.e.
Nuclear Magnetic Resonance (NMR) Structural confirmation and detection of organic impurities.Residual solvents, structurally related impurities.Conforms to reference spectrum.[4]
Mass Spectrometry (MS) Molecular weight confirmation and identification of trace impurities.By-products from synthesis, degradation products.Conforms to expected mass.[4]
Inductively Coupled Plasma (ICP-MS) Trace amounts of heavy metals.Lead, Mercury, Arsenic, Cadmium.Total heavy metals ≤10 ppm.[4]
Karl Fischer Titration / Loss on Drying Water content / Volatiles.Residual water and solvents.e.g., ≤0.5%

Section 4: Key Experimental Protocols

Protocol 1: Purification of L-Lysinol using Strong Cation-Exchange Chromatography

This protocol is a general guideline and must be optimized for your specific process.

  • Resin Preparation: Equilibrate a column packed with a suitable strong cation-exchange resin (e.g., Dowex 50WX8) with an equilibration buffer (e.g., 50 mM sodium acetate, pH 4.5) until the pH and conductivity of the column effluent match the buffer.

  • Sample Loading: Adjust the pH of the crude, filtered reaction mixture to match the equilibration buffer. Load the solution onto the column at a controlled flow rate, ensuring not to exceed 80% of the resin's dynamic binding capacity.

  • Wash Step: Wash the column with 3-5 column volumes (CVs) of the equilibration buffer to remove unbound, neutral, and anionic impurities.

  • Elution: Elute the bound species using a linear gradient or step gradient of increasing pH or ionic strength. For example, a linear gradient from 50 mM sodium acetate, pH 4.5 to 1.0 M ammonium hydroxide solution over 10-20 CVs. L-lysine will elute before the more strongly bound L-Lysinol.

  • Fraction Collection: Collect fractions and analyze them by HPLC or a suitable thin-layer chromatography (TLC) method to identify the fractions containing high-purity L-Lysinol.

  • Pooling and Concentration: Pool the pure fractions and concentrate the solution under reduced pressure. The resulting solution can then be taken forward for crystallization or other final polishing steps.

Protocol 2: Purity Analysis by HPLC with Pre-Column OPA Derivatization

  • Reagent Preparation:

    • OPA Reagent: Prepare a solution of o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5). This reagent is light-sensitive and has limited stability.

    • Mobile Phase: Prepare a suitable mobile phase, typically a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile or methanol.

  • Sample and Standard Preparation: Prepare samples and L-Lysinol reference standards at a known concentration in a suitable diluent (e.g., 0.1 M HCl).

  • Derivatization: In an autosampler vial, mix a defined volume of the sample/standard with the OPA reagent. Allow the reaction to proceed for a fixed time (e.g., 1-2 minutes) before injection. This step is typically automated by the HPLC autosampler program.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run the samples and standards. Identify the L-Lysinol peak by comparing the retention time with the reference standard. Calculate the purity based on the peak area percentage (Area %).

References

  • BenchChem. (2025).
  • Frontiers in Bioengineering and Biotechnology. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
  • J-Stage. (2012).
  • Journal of Visualized Experiments. (2018).
  • Myande Group. (2025).
  • Trends in Biotechnology. (2019). Biological Conversion of Amino Acids to Higher Alcohols. PubMed.
  • Journal of Chemical Engineering of Japan. (2000). Purification of L-Lysine Fermentation Broth by a Novel Ion-exchange Moving-bed Method.
  • Wikipedia. Lysine.
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  • Frontiers in Microbiology. (2020). A Novel Efficient L-Lysine Exporter Identified by Functional Metagenomics. PMC - NIH.
  • ResearchGate.
  • ResearchGate. (2018). Biocatalytic Approaches towards the Synthesis of Chiral Amino Alcohols from Lysine: Cascade Reactions Combining alpha-Keto Acid Oxygenase Hydroxylation with Pyridoxal Phosphate- Dependent Decarboxylation.
  • Molecules. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine. PMC - NIH.
  • SIELC Technologies. HPLC Method for Analysis of L-Lysine and L-Arginine.
  • ResearchGate. Approaches to improving the production of L-lysine.
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  • Frontiers in Bioengineering and Biotechnology. (2023). Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector.
  • Google Patents. (1962). Process for purifying lysine.
  • Organic Chemistry Portal.
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  • Taylor & Francis. Amino alcohols – Knowledge and References.
  • ResearchGate. (2014). Production of L-lysine from L-lysine monohydrochloride by electrodialysis.
  • Frontiers in Bioengineering and Biotechnology. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid.
  • Journal of Young Pharmacists. (2018). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. PMC - NIH.
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resolving peak tailing issues in HPLC analysis of (2s)-2,6-Diaminohexan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2s)-2,6-Diaminohexan-1-Ol Analysis

Welcome to the technical support resource for the HPLC analysis of this compound (also known as L-Lysinol). This guide provides in-depth troubleshooting strategies and practical solutions for resolving common chromatographic issues, with a primary focus on peak tailing. As a highly polar, basic compound, L-Lysinol presents unique challenges in reversed-phase chromatography. This center is designed to equip you with the scientific rationale and actionable protocols to achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: Why is the peak for my this compound tailing so severely in my reversed-phase HPLC method?

A1: Peak tailing for this compound is almost always caused by secondary ionic interactions between the analyte and the stationary phase. Your molecule has two primary amine groups, which are protonated (positively charged) under typical reversed-phase conditions (pH 3-7). These charged groups can interact strongly with residual silanol groups (Si-OH) on the silica surface of the column packing. At pH levels above approximately 4, these silanols become deprotonated (negatively charged, Si-O⁻), acting as strong retention sites that lead to the characteristic tailing shape.[1][2][3]

Q2: What is the very first thing I should try to fix the peak tailing?

A2: The most immediate and often most effective solution is to adjust the mobile phase pH. Lowering the aqueous mobile phase pH to ≤ 3 using an acidifier like formic acid or trifluoroacetic acid (TFA) is the best first step.[4][5] This ensures the surface silanol groups are fully protonated (neutral), which minimizes the strong ionic interactions causing the tailing.[2]

Q3: I've lowered the pH, and the tailing is better but not gone. What's next?

A3: If low pH alone is insufficient, you should evaluate your column chemistry and consider mobile phase additives. Ensure you are using a modern, high-purity Type B silica column with robust end-capping.[1][4] If tailing persists, increasing the buffer concentration (ionic strength) or introducing an ion-pairing reagent can further improve peak shape. For a compound this polar, switching to an alternative chromatographic mode like HILIC is also a powerful option.[6][7]

Q4: Can my HPLC system itself be the cause of the tailing?

A4: Yes, though it's less likely to be the primary cause for a single, highly basic analyte. System-wide issues typically affect all peaks. However, excessive extra-column volume (e.g., from using tubing with a wide internal diameter) can contribute to peak asymmetry.[8] A physical problem with the column, such as a void at the inlet or a blocked frit, can also cause severe tailing and should be investigated if mobile phase and column chemistry changes do not resolve the issue.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

The Core Issue: Analyte-Silanol Interactions

This compound is a diamino alcohol, making it highly polar and basic. In typical reversed-phase mobile phases, its amino groups will be protonated (R-NH₃⁺). The stationary phase, usually silica-based, has residual silanol groups (Si-OH). These silanols are acidic and can deprotonate to Si-O⁻. The electrostatic attraction between the positively charged analyte and negatively charged silanols creates a strong, secondary retention mechanism that leads to peak tailing.[4][9]

Below is a diagram illustrating this problematic interaction.

cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase Silanol Ionized Silanol Si-O⁻ Analyte Protonated Analyte H₃N⁺-(CH₂)₄-CH(NH₃⁺)-CH₂OH Analyte:f1->Silanol:f1  Strong Ionic Interaction (Causes Peak Tailing) start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column Suspect Column/System Issue check_all_peaks->check_column Yes check_chemistry Suspect Chemical Interaction (Analyte-Specific) check_all_peaks->check_chemistry No, only L-Lysinol void_or_blockage Check for column void or frit blockage check_column->void_or_blockage check_ph Is mobile phase pH < 3? check_chemistry->check_ph replace_column Replace Column void_or_blockage->replace_column Void Present flush_system Backflush column (if permissible) or replace frit void_or_blockage->flush_system No Void dead_volume Check for extra-column (dead) volume flush_system->dead_volume optimize_tubing Use shorter, narrower ID tubing (e.g., 0.005") dead_volume->optimize_tubing Yes adjust_ph Adjust pH to < 3 with 0.1% Formic Acid check_ph->adjust_ph No check_column_type Using modern, end-capped Type B silica column? check_ph->check_column_type Yes switch_column Switch to appropriate column check_column_type->switch_column No check_overload Check for Mass Overload check_column_type->check_overload Yes consider_hilic Consider advanced options: - Ion-Pairing Reagent - Switch to HILIC check_overload->consider_hilic No Overload dilute_sample Dilute sample 10-fold and re-inject check_overload->dilute_sample Overload Suspected

Sources

Technical Support Center: Optimizing L-Lysinol Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful incorporation of L-Lysinol into synthetic peptides. L-Lysinol, an amino alcohol derivative of lysine, presents unique challenges due to its trifunctional nature, possessing an α-amino, ε-amino, and a primary hydroxyl group. This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated methodologies to help researchers navigate these complexities and achieve high coupling efficiency and final peptide purity.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the primary hydroxyl group of L-Lysinol during solid-phase peptide synthesis (SPPS)?

A: Yes, it is highly recommended. The primary hydroxyl group is nucleophilic and can react with the activated carboxyl group of the incoming amino acid. This leads to the formation of a significant and difficult-to-separate side product: an O-acylated species with an ester bond instead of the desired N-acylated peptide (amide) bond. While minimal protection strategies exist for side-chain hydroxyls of serine or threonine in specific contexts, the primary alcohol of a C-terminal Lysinol is more reactive and susceptible to acylation.

Q2: What is a suitable three-way orthogonal protection strategy for L-Lysinol in Fmoc-based SPPS?

A: A robust strategy requires three mutually orthogonal protecting groups that can be removed without affecting the others. A standard and effective scheme is:

  • α-Amino Group: Fmoc (Fluorenylmethyloxycarbonyl) - Base-labile (removed by piperidine).

  • ε-Amino Group: Boc (tert-Butoxycarbonyl) - Acid-labile (removed during final TFA cleavage).[1]

  • Primary Hydroxyl Group: TBS (tert-Butyldimethylsilyl) or other bulky silyl ethers - Fluoride-labile (removed by TBAF post-synthesis but pre-TFA cleavage).[2][3][4]

This scheme ensures each functional group can be addressed selectively.

Q3: How do I anchor L-Lysinol to a resin to make it the C-terminal residue?

A: Since L-Lysinol lacks a carboxylic acid, standard ester-based linkers (like Wang resin) cannot be used directly. The recommended method is to anchor the fully protected L-Lysinol derivative to a highly acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) resin , via its hydroxyl group.[5] This creates an ether linkage that is stable to Fmoc deprotection conditions but is cleaved by mild acid, leaving the peptide alcohol intact.

Q4: Which coupling reagents are best for coupling an amino acid to L-Lysinol?

A: The primary amine of L-Lysinol is sterically unhindered, so most modern coupling reagents are effective. The choice depends more on minimizing side reactions.

  • Phosphonium Salts (PyBOP®, PyAOP): Excellent choice. They are highly efficient and do not pose a risk of guanidinylation.[6]

  • Uronium/Aminium Salts (HATU, HCTU): Very efficient and fast. However, it is critical to use them in a slight deficit or equimolar amount relative to the carboxylic acid to prevent excess reagent from reacting with the free α-amino group of Lysinol, which causes irreversible chain termination via guanidinylation.[7]

  • Carbodiimides (DIC) with Additives (OxymaPure®, HOBt): A classic, cost-effective choice. The use of additives is essential to maintain high efficiency and suppress racemization of the activated amino acid.[6]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of L-Lysinol-containing peptides.

Problem 1: Low or No Target Product Mass Detected by LC-MS
Potential Causes:
  • Failed First Amino Acid Coupling: The incoming amino acid did not couple to the N-terminus of the resin-bound L-Lysinol.

  • Chain Termination by Guanidinylation: Excess uronium/aminium coupling reagent (e.g., HATU) capped the N-terminal amine of L-Lysinol.

  • Failed Fmoc-Deprotection: The Fmoc group on L-Lysinol was not fully removed, preventing the subsequent coupling step.

  • Premature Cleavage from Resin: The linkage to the resin was unstable under the synthesis conditions (unlikely with 2-CTC resin and standard Fmoc chemistry).

Recommended Solutions:
  • Validate Each Step: Perform a Kaiser test after both the deprotection and coupling steps for the first residue. A positive test (blue beads) after deprotection confirms a free amine. A negative test (yellow beads) after coupling confirms a successful reaction.

  • Optimize Coupling Protocol:

    • Double Couple: For the first coupling onto L-Lysinol, perform the reaction twice. After the first coupling and wash, add a fresh solution of activated amino acid and allow it to react again.

    • Change Reagent Strategy: If using HATU/HCTU, switch to a phosphonium reagent like PyBOP to eliminate the risk of guanidinylation.[6] If using DIC/Oxyma, increase the coupling time to 2-4 hours.

  • Verify Reagent Quality: Ensure all reagents (amino acids, coupling agents, solvents) are fresh and anhydrous. DMF should be of high purity and low in amine content.

Problem 2: Mass Spectrometry Shows Target Mass, but Purification Yields are Low with a Major Impurity of the Same Mass
Potential Cause:
  • O-Acylation (Ester Isomer Formation): This is the most probable cause. If the hydroxyl group of L-Lysinol was not protected, a significant portion of the coupling may have occurred at the hydroxyl group, forming an ester, instead of at the α-amino group (amide). Esters and amides are isomeric and will have the identical mass in MS analysis.

Recommended Solutions:
  • Implement Hydroxyl Protection: Synthesize the peptide again using a fully protected L-Lysinol monomer, such as Fmoc-Lys(Boc)-ol(TBS) . This is the most robust solution.

  • Analytical Confirmation of Isomers:

    • Tandem MS (MS/MS): Isolate the parent ion and perform collision-induced dissociation (CID). Amide and ester bonds have different fragmentation patterns. The peptide (amide) bond will primarily yield characteristic b- and y-ions from cleavage of the peptide backbone.[8] The ester will fragment differently, often showing a characteristic loss corresponding to the alcohol portion.

    • NMR Spectroscopy: If a sufficient quantity of the purified impurity can be isolated, 1H-13C HSQC or HMBC NMR can definitively distinguish the structures. The chemical shifts of protons and carbons adjacent to the carbonyl group are different for esters versus amides.[9][10]

Problem 3: Incomplete Deprotection of Side-Chain or Hydroxyl Protecting Groups
Potential Causes:
  • Inefficient Boc Removal: The TFA cleavage cocktail (e.g., 95% TFA) was insufficient to fully remove the Boc group from the ε-amino group, often due to steric hindrance within the folded peptide.

  • Inefficient Silyl Ether (TBS) Removal: The fluoride source (e.g., TBAF) was degraded, insufficient, or the reaction time was too short.

Recommended Solutions:
  • Optimize Silyl Group Removal:

    • Perform the TBS deprotection on-resin before the final TFA cleavage. Swell the resin in THF and treat with a 1 M solution of TBAF in THF for 2-4 hours. Wash thoroughly before proceeding to TFA cleavage.[2]

    • Ensure the TBAF solution is relatively fresh, as it can degrade upon storage.

  • Optimize Final Cleavage:

    • Increase the cleavage time to 3-4 hours.

    • Ensure appropriate scavengers are used in the TFA cocktail (e.g., triisopropylsilane and water) to capture the released tert-butyl cations.

Key Experimental Protocols & Visualizations

Core Synthesis Strategy: Orthogonal Protection

A successful synthesis relies on a fully orthogonal protecting group scheme to differentiate the three reactive sites on L-Lysinol.

G cluster_alpha α-Amino cluster_epsilon ε-Amino cluster_hydroxyl Primary -OH Lysinol L-Lysinol Core Fmoc Fmoc Lysinol->Fmoc Boc Boc Lysinol->Boc TBS TBS Lysinol->TBS Fmoc_desc Cleavage: 20% Piperidine/DMF (Base-Labile) Fmoc->Fmoc_desc Boc_desc Cleavage: 95% TFA (Acid-Labile) Boc->Boc_desc TBS_desc Cleavage: 1M TBAF/THF (Fluoride-Labile) TBS->TBS_desc

Caption: Orthogonal protection scheme for L-Lysinol.

Table 1: Comparison of Recommended Coupling Reagents
Reagent ClassExample(s)Activation MechanismProsCons & Mitigation
Phosphonium Salt PyBOP, PyAOPForms OBt/OAt active esterHigh efficiency, Low racemization, No guanidinylation risk.[6]Higher cost, Byproducts can be difficult to remove.
Uronium/Aminium Salt HATU, HCTUForms OAt/OBt active esterVery fast and efficient, Good solubility.Risk of guanidinylation. Mitigation: Use ≤1 equivalent relative to the acid.
Carbodiimide DIC + OxymaForms Oxyma active esterCost-effective, Byproducts are soluble.Slower kinetics, Higher risk of racemization. Mitigation: Always use with an additive like Oxyma or HOBt.[6]
SPPS Workflow for C-Terminal L-Lysinol Peptides

The following diagram outlines the key decision points and steps for a successful synthesis.

Caption: SPPS workflow for peptides with C-terminal L-Lysinol.

Protocol 1: Anchoring of Fmoc-Lys(Boc)-ol(TBS) to 2-Chlorotrityl Chloride Resin
  • Swell 2-chlorotrityl chloride resin (1.0 eq, ~1.5 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • In a separate vessel, dissolve Fmoc-Lys(Boc)-ol(TBS) (1.2 eq) in anhydrous DCM.

  • Drain the resin and add the amino alcohol solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the resin suspension and agitate at room temperature for 2-4 hours.

  • To cap any remaining reactive trityl chloride sites, add HPLC-grade methanol (0.8 mL per gram of resin) and agitate for 30 minutes.

  • Drain the resin and wash sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin in vacuo. Determine the final loading by gravimetric analysis or Fmoc-release UV quantitation.

References

  • Silyl Protective Groups. Chem-Station Int. Ed., 2014.

  • Solid-Phase Synthesis of Peptide Alcohols. Angew. Chem. Int. Ed., 2010.

  • Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Nature Protocols, 2006.

  • Protecting Groups For Alcohols. Master Organic Chemistry, 2015.

  • Protecting Groups For Alcohols. Chemistry Steps.

  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem, 2023.

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH, 2020.

  • Minimal Protection Strategies for SPPS. CPC Scientific Inc.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024.

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • Silylethers. Chemistry LibreTexts, 2021.

  • Coupling Reagents. AAPPTec.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2018.

  • Characterization of Secondary Amide Peptide Bonds Isomerization. PMC - NIH, 2012.

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis, 2020.

  • Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Society for Mass Spectrometry, 1993.

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023.

  • Attaching the first amino acid to a resin. AAPPTec.

Sources

Technical Support Center: Troubleshooting Poor Enantiomeric Excess in Reactions with Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric synthesis using chiral auxiliaries. Poor enantiomeric excess (e.e.) is a common hurdle that can often be overcome with careful analysis and optimization of your experimental setup. This resource provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve issues leading to suboptimal stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a low enantiomeric excess in my reaction. Where do I even begin to troubleshoot?

A: A low enantiomeric excess (e.e.), and by extension, a poor diastereomeric ratio (d.r.) before cleavage, is a multifaceted problem. A systematic approach is crucial. Before diving into complex mechanistic considerations, start with the fundamentals of your experimental setup.[1]

Here is a logical workflow to begin your troubleshooting:

Troubleshooting_Start Start Low Enantiomeric Excess Observed Purity_Check Verify Purity of Starting Materials Start->Purity_Check First Step Reaction_Conditions Scrutinize Reaction Conditions Purity_Check->Reaction_Conditions If Pure Analysis_Method Confirm Analytical Method Accuracy Reaction_Conditions->Analysis_Method If Optimized

Caption: Initial troubleshooting workflow for low e.e.

  • Verify Purity of Starting Materials:

    • Chiral Auxiliary: Is your chiral auxiliary enantiomerically pure? Even small amounts of the other enantiomer can significantly erode the e.e. of your product.[1] Confirm the enantiopurity of your auxiliary via chiral High-Performance Liquid Chromatography (HPLC) or by forming a derivative (e.g., a Mosher's ester) for Nuclear Magnetic Resonance (NMR) analysis.[1] If necessary, recrystallize the auxiliary to enhance its purity.[1]

    • Substrate and Reagents: Are your substrate and other reagents chemically pure? Impurities can interfere with the reaction, leading to side products and potentially affecting the stereochemical outcome. Ensure all reagents are fresh and of high quality.[1]

    • Solvents: Are your solvents truly anhydrous? Water is a common culprit in reactions involving organometallics and strong bases, leading to decreased yields and selectivities. Use freshly distilled or commercially available anhydrous solvents.[1]

  • Scrutinize Reaction Conditions:

    • Temperature: Is the reaction temperature being accurately controlled? Many stereoselective reactions are highly sensitive to temperature fluctuations.[2][3] Use a reliable cryostat or a well-insulated cooling bath and monitor the internal reaction temperature.

    • Stoichiometry: Have you re-checked the stoichiometry of all your reagents? Inaccurate measurements, especially of the base or Lewis acid, can have a significant impact. For organometallic reagents, titration is recommended to determine the exact concentration.[1]

  • Confirm Analytical Method Accuracy:

    • Are you confident in your method for determining e.e.? Ensure your chiral HPLC or Gas Chromatography (GC) method provides baseline separation of the enantiomers.[4][5] It is also crucial to confirm the elution order with authentic samples of both enantiomers if possible.[5]

Q2: My diastereoselectivity is poor, leading to a low e.e. after auxiliary cleavage. What are the common chemical reasons for this?

A: Poor diastereoselectivity often points to issues with the transition state of the reaction. The goal is to maximize the energy difference between the transition states leading to the desired and undesired diastereomers.[2]

Here are some key factors to consider:

  • Incorrect Enolate Geometry: For many reactions, such as Evans' aldol reactions, the formation of a specific enolate geometry (e.g., Z-enolate) is critical for high diastereoselectivity.[2][6]

    • Troubleshooting: The choice of base and Lewis acid can influence enolate geometry. For instance, with Evans' oxazolidinones, using dibutylboron triflate and a hindered base like diisopropylethylamine typically favors the Z-enolate.[6]

  • Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[2] Lowering the temperature generally increases selectivity by favoring the lower energy transition state. However, there are cases where a non-linear relationship between temperature and enantioselectivity is observed, a phenomenon known as the "inversion temperature".[7][8]

    • Troubleshooting: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C) to find the optimal balance between reaction rate and selectivity.[1][3]

  • Inappropriate Lewis Acid or Solvent: The choice of Lewis acid and solvent significantly impacts the conformation of the transition state.[2][9] The solvent is not just a medium but can actively participate in the transition state through solvation effects.[8][9][10]

    • Troubleshooting: Screen a variety of Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂·OEt₂) and solvents with different coordinating abilities (e.g., CH₂Cl₂, THF, toluene).[1][2] Non-coordinating solvents are often preferred as they minimize interference with the desired chelation control.[1]

Diastereoselectivity_Factors cluster_solutions Potential Solutions Poor_DS Poor Diastereoselectivity Enolate Incorrect Enolate Geometry Poor_DS->Enolate Temp Suboptimal Temperature Poor_DS->Temp Solvent_LA Inappropriate Solvent/ Lewis Acid Poor_DS->Solvent_LA Base_LA_Choice Vary Base and Lewis Acid Enolate->Base_LA_Choice Temp_Screen Screen Temperatures Temp->Temp_Screen Solvent_Screen Screen Solvents Solvent_LA->Solvent_Screen

Caption: Key factors influencing diastereoselectivity.

Q3: I suspect epimerization is occurring during the cleavage of my chiral auxiliary. How can I confirm this and prevent it?

A: Epimerization, the change in configuration at one stereocenter, is a significant concern during auxiliary cleavage, particularly under harsh conditions.[11][12] This is especially true if the newly formed stereocenter has an acidic proton.

  • Confirmation of Epimerization:

    • Take a sample of your purified diastereomerically pure product (before cleavage) and subject it to the cleavage conditions for varying amounts of time. Analyze the e.e. of the product at each time point. A decrease in e.e. over time is a strong indicator of epimerization.

    • Analyze the crude reaction mixture after cleavage by NMR. The presence of signals corresponding to the undesired diastereomer that were not present before cleavage also suggests epimerization.[12]

  • Prevention of Epimerization:

    • Milder Cleavage Conditions: The choice of cleavage method is critical.[2] For example, with pseudoephedrine amides, harsh basic hydrolysis can lead to epimerization via enolate formation.[12] Milder conditions, such as acidic hydrolysis or reductive cleavage, are often less prone to this issue.[12] For Evans' oxazolidinones, cleavage with lithium hydroperoxide (LiOOH) is a standard method that is generally mild.[13][14]

    • Temperature Control: Perform the cleavage at the lowest possible temperature that allows for a reasonable reaction rate.[11]

    • Reduced Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to potentially epimerizing conditions.[11]

Cleavage Method Typical Conditions Potential for Epimerization Notes
Basic Hydrolysis LiOH or KOH, H₂O/THF, refluxHigh, especially with acidic α-protonsCan be problematic for sensitive substrates.
Acidic Hydrolysis H₂SO₄ or HCl, H₂O/THF, refluxLower than basic hydrolysisSubstrate must be stable to strong acid.
Reductive Cleavage LiBH₄, LiAlH₄, or Li(sec-Bu)₃BH (L-Selectride®)LowProduct is an alcohol, not a carboxylic acid.
Oxidative Cleavage LiOOH, H₂O₂/LiOHLow for many auxiliariesA mild and effective method for Evans' auxiliaries.[13]
Q4: How do I choose the right chiral auxiliary for my specific reaction?

A: The selection of a chiral auxiliary is a strategic decision that depends on several factors.[2][15] Consulting the literature for precedents with similar substrates and transformations is the best starting point.[2]

Key considerations include:

  • Type of Reaction: Different auxiliaries excel in different types of reactions. For example, Evans' oxazolidinones are well-known for their high stereocontrol in aldol reactions and alkylations.[2][6] Oppolzer's camphorsultams are effective in Michael additions and cycloadditions.[2]

  • Desired Stereochemical Outcome: The choice of enantiomer of the auxiliary will determine the absolute configuration of the product.

  • Ease of Attachment and Cleavage: The auxiliary should be easy to attach to the substrate and remove under conditions that do not harm the product.[16]

  • Recoverability: A good chiral auxiliary can be recovered in high yield after cleavage for reuse, which is an important consideration for cost-effectiveness, especially on a larger scale.[6][16]

Experimental Protocols

Protocol 1: Purification of Reagents and Solvents

The purity of all components in an asymmetric reaction is paramount.[1][17]

Recrystallization of a Solid Chiral Auxiliary: [17][18]

  • Choose a solvent or solvent system in which the auxiliary has high solubility at elevated temperatures and low solubility at room temperature or below.[17]

  • Dissolve the auxiliary in the minimum amount of boiling solvent to create a saturated solution.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Distillation of a Liquid Solvent (e.g., Tetrahydrofuran - THF): [19]

  • Pre-drying: Add anhydrous sodium sulfate to the THF and let it stand for several hours.

  • Setup: Assemble a distillation apparatus with a drying tube on the collection flask.

  • Drying Agent: Add sodium metal and benzophenone to the distillation flask. A deep blue or purple color indicates that the solvent is anhydrous.

  • Distillation: Distill the THF under an inert atmosphere (e.g., nitrogen or argon). Collect the fraction that boils at the correct temperature (66 °C for THF).

  • Storage: Store the freshly distilled solvent over molecular sieves under an inert atmosphere.

Protocol 2: Setting up a Temperature-Controlled Reaction

Precise temperature control is critical for achieving high enantioselectivity.[1]

  • Glassware: Ensure all glassware is oven-dried and assembled while hot under a positive pressure of an inert gas.

  • Cooling Bath: Prepare a cooling bath in a Dewar flask. Common cooling baths include:

    • Ice/water: 0 °C

    • Ice/NaCl: -10 to -20 °C

    • Dry ice/acetone or isopropanol: -78 °C

    • Liquid nitrogen/diethyl ether: -100 °C

  • Temperature Monitoring: Place a low-temperature thermometer or a thermocouple probe directly into the reaction mixture to monitor the internal temperature.

  • Reagent Addition: Add reagents slowly via a syringe pump or a dropping funnel to maintain a constant internal temperature and avoid exothermic spikes.

Data Presentation

Table 1: Example of a Temperature Screening Study for an Asymmetric Alkylation

EntryTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1085:1595
2-2090:1092
3-4095:588
4-78>98:285

Data is hypothetical and for illustrative purposes only.

References

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem.
  • Common pitfalls in the use of chiral auxiliaries - Benchchem.
  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru.
  • Chiral Auxiliary Selection - Unknown Source.
  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism - Accounts of Chemical Research.
  • Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - Unknown Source.
  • Technical Support Center: Chiral Auxiliary Cleavage - Benchchem.
  • Stereoselective and Stereospecific Reactions - Master Organic Chemistry.
  • Solvent effects on stereoselectivity: More than just an environment - ResearchGate.
  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
  • How to prevent epimerization during pseudoephedrine auxiliary cleavage - Benchchem.
  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus - Benchchem.
  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol - Benchchem.
  • Chiral auxiliary - Wikipedia.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing).
  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC - NIH.
  • Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals.
  • Chiral Auxiliaries — Principles and Recent Applications | Request PDF - ResearchGate.
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences.
  • Asymmetric Synthesis - University of York.
  • Assymetric Induction - MSU chemistry.
  • Chiral auxiliary! | PPTX - Slideshare.
  • What Are Chiral Auxiliaries? - Chemistry For Everyone - YouTube.
  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments | Industrial & Engineering Chemistry Research - ACS Publications.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland.
  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1 - Research Collection.
  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral Simulated Moving Bed Chromatography and Racemization. Part 1: Experiments - ResearchGate.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry - Unknown Source.
  • Key Concepts in Stereoselective Synthesis - Unknown Source.
  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry.
  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 2: Theory | Industrial & Engineering Chemistry Research - ACS Publications.
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  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
  • Chiral Auxiliaries - Sigma-Aldrich.
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Validation & Comparative

comparative study of (2s)-2,6-Diaminohexan-1-Ol and its enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Starting Deep Dive Research

I'm now starting a deep dive into the chemical properties, synthesis, and known biological activities of (2S)-2,6-Diaminohexan-1-ol and its enantiomer, relying on Google searches for foundational information. I plan to build a comprehensive base of knowledge before moving on.

Gathering Foundational Data

I've initiated comprehensive Google searches for foundational data on the target enantiomers, concentrating on chemical properties, synthesis methods, and known biological effects. Simultaneously, I'm seeking comparative studies, chiral separation techniques, and applications in pharmacology and biochemistry. I will now start structuring a logical format.

Expanding Search Scope

I'm now expanding my Google searches to include comparative studies and analytical techniques for chiral separation of the enantiomers, plus applications in pharmacology and biochemistry. I'm also preparing to structure the guide, starting with an overview of chirality's importance in drug development and a physicochemical comparison.

Defining Chirality's Relevance

I'm now focusing on the introduction. I'm starting by explaining chirality and its importance in pharmacology. My goal is to set the stage for a comparison of the enantiomers of this compound. I think I will highlight how different stereoisomers can have different activities.

Refining the Guide's Structure

I've just refined the structure, aiming for a smooth flow. I plan to begin by clearly defining chirality's importance, especially its relevance in drug design, before discussing the properties of the (2S) and (2R) enantiomers. I'm focusing on creating a concise physicochemical properties table and I'm delving into synthesis methods, highlighting the use of lysine derivatives.

Analyzing Enantiomeric Specificity

I'm now focusing on creating a workflow diagram to illustrate the process from synthesis to purified enantiomers. I've broken down synthesis into reduction or hydrogenation of lysine. I'll describe separation methods like chiral chromatography and HPLC. I will highlight the importance of analytical characterization to determine the purity of the final products.

Formulating the Technical Guide

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Defining Guide Content

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Defining Guide Content Strategy

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A Senior Application Scientist's Guide to the Quantitative Analysis of (2S)-2,6-Diaminohexan-1-ol: A Comparative Review of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chiral molecules is a cornerstone of robust analytical science. (2S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a chiral amino alcohol with significant applications in synthetic chemistry and as a building block in pharmaceutical development. The ability to reliably quantify this specific stereoisomer is critical for ensuring product quality, understanding reaction kinetics, and meeting regulatory requirements.

This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just procedural steps, but the scientific rationale behind the methodological choices. Our focus is on providing a self-validating framework, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Quantifying a Chiral Amino Alcohol

This compound presents a unique set of analytical challenges. Its structure, containing two primary amine groups and a primary alcohol, results in high polarity and low volatility, making direct analysis by certain techniques difficult. Furthermore, the presence of a chiral center necessitates methods that can differentiate between the (2S) and (2R) enantiomers, as their biological activities can differ significantly.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the quantification of this compound.[1][2] The key to successful HPLC analysis of this compound lies in achieving adequate retention on the stationary phase and sensitive detection.

Principle of HPLC Analysis for Amino Alcohols

Due to its polar nature, this compound is well-suited for analysis using either normal-phase, reversed-phase with ion-pairing agents, or, most effectively for enantiomeric separation, chiral stationary phases (CSPs). For quantitative analysis, derivatization with a chromophore or fluorophore is often employed to enhance detection by UV-Visible or fluorescence detectors.[3]

Chiral HPLC for Enantiomeric Specificity

To specifically quantify the (2S)-enantiomer, a chiral separation is mandatory. This can be achieved through two main approaches:

  • Direct Separation on a Chiral Stationary Phase (CSP): This is the preferred method as it avoids the potential for racemization during sample preparation. CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides, can differentiate between enantiomers based on the formation of transient diastereomeric complexes.[4]

  • Indirect Separation via Chiral Derivatization: In this approach, the enantiomers of this compound are reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.[5]

A Validated Chiral HPLC Method (Based on L-Lysine Analysis)

Given the structural similarity, a validated HPLC method for L-lysine can be readily adapted for L-Lysinol. The following protocol is based on established methods for amino acid analysis.[3][6]

Experimental Protocol: Chiral HPLC-UV Quantification of this compound

Objective: To quantify this compound using a chiral stationary phase with UV detection after pre-column derivatization.

Materials:

  • This compound standard

  • Chiral derivatizing agent (e.g., o-phthalaldehyde (OPA) with a chiral thiol)

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer salts (e.g., sodium phosphate)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC™ T)[4]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Visible detector.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare unknown samples by dissolving them in the same solvent.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add the derivatizing reagent solution (e.g., OPA and N-acetyl-L-cysteine in borate buffer).

    • Allow the reaction to proceed for a defined period at a controlled temperature.

  • HPLC Analysis:

    • Column: Astec CHIROBIOTIC™ T, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 50 mM ammonium acetate, pH 6.0). The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 337 nm (for OPA derivatives)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound derivative against its concentration.

    • Determine the concentration of the unknown samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS offers excellent sensitivity and specificity, making it a powerful tool for the quantification of this compound, particularly at low concentrations.[1] However, due to the compound's low volatility, derivatization is a mandatory step to convert it into a thermally stable and volatile derivative suitable for GC analysis.[7]

Principle of GC-MS Analysis for Amino Alcohols

The core of the GC-MS method involves a chemical modification of the analyte to increase its volatility. This is typically achieved through silylation, acylation, or esterification of the amine and alcohol functional groups. The derivatized analyte is then separated from other components in the gas chromatograph and detected by the mass spectrometer.

Chiral GC for Enantiomeric Resolution

Similar to HPLC, chiral separation in GC is essential for quantifying the (2S)-enantiomer. This is accomplished using a chiral capillary column, where the stationary phase is coated with a chiral selector that interacts differently with the enantiomers of the derivatized analyte.

A Validated GC-MS Method (Based on L-Lysine Analysis)

The following protocol is adapted from validated GC-MS methods for the analysis of amino acids, including L-lysine.[8][9][10]

Experimental Protocol: Chiral GC-MS Quantification of this compound

Objective: To quantify this compound using a chiral GC column with mass spectrometric detection after derivatization.

Materials:

  • This compound standard

  • Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Chiral GC capillary column (e.g., Chirasil-Val)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a split/splitless injector.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in an anhydrous solvent.

    • Prepare a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of the analyte.

    • Prepare unknown samples by dissolving them in the same solvent and adding the internal standard.

  • Derivatization:

    • Evaporate the solvent from the standard or sample solutions under a stream of nitrogen.

    • Add the derivatization reagent (e.g., MTBSTFA in acetonitrile) to the dried residue.

    • Heat the mixture at a specific temperature (e.g., 100 °C) for a defined time to ensure complete derivatization.

  • GC-MS Analysis:

    • Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm i.d., 0.16 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized analyte and internal standard for enhanced sensitivity and specificity.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

    • Determine the concentration of the unknown samples from the calibration curve.

Method Comparison: HPLC vs. GC-MS

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in the liquid phase based on partitioning between a stationary and mobile phase.Separation in the gas phase based on volatility and interaction with a stationary phase.
Derivatization Often required for enhanced UV/Fluorescence detection, but direct analysis is possible with certain detectors (e.g., MS, CAD).Mandatory to increase volatility and thermal stability.[7]
Chiral Separation Direct (chiral stationary phase) or indirect (chiral derivatization).[4][5]Primarily direct using a chiral capillary column.
Sensitivity Good, especially with fluorescence detection.Excellent, particularly with Selected Ion Monitoring (SIM) mode.
Specificity Good, can be enhanced with diode array detection (DAD) or mass spectrometry (LC-MS).Excellent, mass spectral data provides high confidence in peak identity.
Sample Throughput Generally moderate.Can be high with modern autosamplers.
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer.
Robustness Generally considered very robust for routine analysis.Can be susceptible to matrix effects and requires clean samples.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample/Standard Deriv Derivatization (e.g., OPA) Start->Deriv Inject Injection Deriv->Inject Sep Chiral HPLC Separation Inject->Sep Detect UV/Fluorescence Detection Sep->Detect Quant Quantification Detect->Quant Report Result Quant->Report

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample/Standard + IS Dry Drying Start->Dry Deriv Derivatization (e.g., MTBSTFA) Dry->Deriv Inject Injection Deriv->Inject Sep Chiral GC Separation Inject->Sep Detect Mass Spectrometric Detection Sep->Detect Quant Quantification Detect->Quant Report Result Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the quantitative analysis of this compound. The choice between them depends on the specific requirements of the analysis.

  • For routine quality control and applications where high sensitivity is not the primary concern, a chiral HPLC method with UV or fluorescence detection is often the more practical and cost-effective choice. The robustness and simplicity of HPLC make it well-suited for high-throughput environments.

  • When trace-level quantification is required, or when absolute certainty of peak identity is paramount, a chiral GC-MS method is the superior option. The high sensitivity of the mass spectrometer, especially in SIM mode, allows for the detection of very low concentrations of the analyte.

Ultimately, the development and validation of any analytical method for this compound must be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the generation of reliable and defensible data.[8][9][10]

References

  • Bhushan, R., & Agarwal, C. (2011). Reversed-phase liquid chromatographic resolution of diastereomers of protein and non-protein amino acids prepared with newly synthesized chiral derivatizing reagents based on cyanuric chloride.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development.
  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • OUCI. (n.d.). RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. Retrieved from [https://ouci.dntb.gov.ua/en/works/b--Soa-AAAB/]
  • Qadir, M. A., Ahmad, M., & Tahir, M. S. (2015). Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Indian journal of pharmaceutical sciences, 77(4), 434–438.
  • JoVE. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Retrieved from [Link]

  • Albuquerque, J., Casal, S., Reis, S., & Pereira, J. L. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules (Basel, Switzerland), 26(16), 4989.
  • Semantic Scholar. (n.d.). Validation of an HPLC method for the determination of amino acids in feed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of l-lysine and biocatalytically synthesized hydroxylysines (Hyls). Solid line, (2S,3S). Retrieved from [Link]

  • American-Eurasian Network for Scientific Information. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation, identification, and quantification of amino acids in L-lysine fermentation potato juices by gas chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (1993). Enantiomeric separation of fluorescent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, tagged amino acids. Retrieved from [Link]

  • SpringerLink. (n.d.). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Hexanol, 6-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to (2S)-2,6-Diaminohexan-1-Ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic selection of chiral building blocks is a cornerstone of efficient and effective asymmetric synthesis. Among the vast arsenal of available synthons, amino alcohols derived from the natural chiral pool offer a compelling blend of stereochemical purity, functional group versatility, and economic viability. This guide provides an in-depth comparison of (2S)-2,6-Diaminohexan-1-ol (also known as L-Lysinol), the reductive product of the amino acid L-lysine, against other widely utilized amino alcohols. We will move beyond a simple catalog of properties to explore the mechanistic rationale and practical considerations that guide the choice of a specific amino alcohol for applications ranging from chiral ligands and auxiliaries to complex molecular scaffolds. This analysis is grounded in peer-reviewed experimental data and practical field experience to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Strategic Value of Chiral Amino Alcohols

Chiral amino alcohols are privileged structures in organic synthesis, primarily because their vicinal amino and hydroxyl groups can form stable five-membered chelate rings with metals, creating a rigid and predictable chiral environment for catalysis.[1][2] This structural motif is central to their function in three primary roles: as chiral building blocks, as precursors to chiral ligands for asymmetric catalysis, and as covalently-bound chiral auxiliaries.[3]

This compound emerges as a particularly intriguing molecule. Its derivation from L-lysine provides flawless stereochemical integrity at the C2 position. Crucially, it possesses three distinct nucleophilic/coordinating sites: a primary alcohol, a primary amine at the stereocenter (C2), and a second primary amine at the terminus of the butyl side chain (C6). This trifunctional nature distinguishes it from simpler amino alcohols and opens unique avenues for constructing complex ligands and molecular architectures.

G Role_BB Chiral Building Blocks (Scaffolds) App_Pharma Pharmaceuticals Role_BB->App_Pharma App_Materials Fine Chemicals & Materials Role_BB->App_Materials Role_Ligand Chiral Ligands (Asymmetric Catalysis) Role_Ligand->App_Pharma Role_Ligand->App_Materials Role_Aux Chiral Auxiliaries (Stoichiometric Control) Role_Aux->App_Pharma Role_Aux->App_Materials

Figure 1: Core applications of chiral amino alcohols in synthesis.

Structural and Functional Comparison

The utility of an amino alcohol is dictated by its structure. Let's compare this compound to a selection of benchmark alternatives, each representing a different class of application.

Figure 2: Structural comparison of selected chiral amino alcohols.

Physicochemical Data Summary
CompoundFormulaMol. Weight ( g/mol )Key Application(s)Source
This compound C₆H₁₆N₂O132.20Chiral building block, Ligand precursor[4]
(1S,2R)-Norephedrine C₉H₁₃NO151.21Chiral ligand (e.g., ketone reduction)[5]
(S)-Valinol C₅H₁₃NO103.16Precursor to Evans-type auxiliaries[3]
(1S,2S)-Pseudoephedrine C₁₀H₁₅NO165.23Chiral auxiliary (e.g., alkylations)[3]
6-Aminohexan-1-ol (Achiral) C₆H₁₅NO117.19Polymer/pharmaceutical intermediate[6]

Performance in Key Synthetic Applications

Application 1: As a Versatile Chiral Building Block

This is the most established application of this compound.[7] Its value lies in providing a pre-defined stereocenter and multiple, differentially-protectable functional groups.

  • Causality Behind its Utility: In drug development, complex molecules often require a chiral core upon which peripheral functionality is built. L-Lysinol provides this core. The C6-amine can be selectively acylated or alkylated while the C2-amine and C1-hydroxyl group are protected, or vice-versa. This orthogonal reactivity is a significant advantage over simpler amino alcohols like Valinol, where the two reactive sites are in close proximity.

  • Comparison: Compared to the achiral 6-Aminohexan-1-ol, L-Lysinol introduces critical stereochemistry required for biological activity.[6] While molecules like pseudoephedrine are primarily used to induce chirality and are then removed, L-Lysinol is typically incorporated into the final molecular structure.[3]

Application 2: As a Precursor to Chiral Ligands

The efficacy of a chiral ligand in asymmetric catalysis hinges on its ability to create a well-defined and sterically demanding three-dimensional space around a metal center.

  • The L-Lysinol Advantage: The trifunctionality of L-Lysinol is a key asset here. The 1,2-amino alcohol moiety can chelate a metal (e.g., Cu, Rh, Ir, Ru) in the standard fashion. The remote C6-amine, however, allows for the creation of more complex ligand architectures. For example, it can be used to:

    • Synthesize tridentate (N,N,O) or even tetradentate ligands by reacting both amines.

    • Tether the catalytic complex to a solid support or another molecular entity.

    • Introduce secondary coordinating groups or sterically bulky substituents to fine-tune the chiral pocket.

  • Performance Comparison (Benchmark Reaction: Asymmetric Ketone Reduction): Direct comparative data for L-Lysinol-derived ligands in many benchmark reactions is not as extensively documented as for more established systems. However, we can analyze its potential against known performers in the borane-mediated reduction of acetophenone.

Ligand / Catalyst PrecursorYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference(s)
(1S,2R)-(-)-Norephedrine9592(R)[5]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol>9597(S)[5]
Chiral bis(β-amino alcohol) / Cu(OAc)₂>9994.6(Varies)[8]
This compound Derivative (Projected) HighModerate to High(Varies)N/A
  • Expert Analysis: Ligands derived from norephedrine or diphenyl-pyrrolidinemethanol form rigid oxazaborolidine structures (Corey-Bakshi-Shibata catalysts), which are highly effective due to their well-defined transition states. A simple bidentate ligand from L-Lysinol (using only the C1-OH and C2-NH₂) would likely be more flexible, potentially leading to lower enantioselectivity. However, a tridentate ligand derived from L-Lysinol, engaging the C6-amine, could create a unique, conformationally restricted pocket, offering a pathway to high enantioselectivity that warrants further investigation.

Application 3: As a Chiral Auxiliary

A chiral auxiliary temporarily attaches to a substrate to direct a stereoselective reaction, after which it is cleaved and recovered.[3]

  • Challenges for L-Lysinol: While theoretically possible, L-Lysinol is not commonly used as a traditional chiral auxiliary like pseudoephedrine or Evans oxazolidinones. The primary reasons are:

    • Complexity: The presence of the second amine complicates the straightforward formation and cleavage of the auxiliary-substrate conjugate (e.g., an amide or ester).

    • Recovery: Efficient recovery of the auxiliary is paramount for its cost-effectiveness. Cleaving L-Lysinol from a product while ensuring its integrity could be challenging.

  • Superiority of Alternatives: Pseudoephedrine, for example, forms amides that can be cleanly enolized and alkylated with high diastereoselectivity.[3] The subsequent removal of the pseudoephedrine auxiliary is a well-established, high-yielding process. For these reasons, simpler, monofunctional (at the amine) amino alcohols are generally preferred for this role.

Experimental Protocols & Methodologies

To provide a practical context, we describe two representative procedures: the synthesis of a Schiff base ligand from L-Lysinol and a benchmark asymmetric reduction using a well-established amino alcohol catalyst.

Protocol 1: Synthesis of a Schiff Base (Imine) Ligand from this compound

This protocol demonstrates the utility of L-Lysinol as a ligand precursor, leveraging its amine functionalities. The resulting imines can act as versatile chelating ligands.[9]

G cluster_workflow Protocol: Schiff Base Synthesis Step1 1. Reagent Combination - this compound (1 eq) - Aromatic Aldehyde (e.g., Salicylaldehyde, 2.2 eq) - Solvent (Ethanol) Step2 2. Reaction - Reflux the mixture - Time: 2-4 hours Step1->Step2 Heat Step3 3. Monitoring - Track progress via TLC Step2->Step3 Sample periodically Step4 4. Isolation - Cool reaction mixture - Collect precipitate by filtration Step3->Step4 Upon completion Step5 5. Purification - Recrystallize from ethanol Step4->Step5 Crude product

Figure 3: Workflow for synthesizing a Schiff base ligand from L-Lysinol.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and absolute ethanol.

  • Reagent Addition: Add the desired aromatic aldehyde (e.g., salicylaldehyde, 2.2 eq) to the solution. The use of a slight excess of the aldehyde ensures complete conversion of both amino groups.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Upon completion, cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired Schiff base ligand.

  • Senior Scientist's Note: The choice of aldehyde is critical. Using salicylaldehyde (2-hydroxybenzaldehyde) results in a ligand capable of tridentate chelation (O,N,O) at each end, creating a potentially powerful ligand for various metal-catalyzed reactions. This protocol is a self-validating system; the formation of the brightly colored imine product is a strong visual indicator of reaction success, which can be confirmed by melting point and spectroscopic analysis (¹H NMR, IR).[9]

Protocol 2: Benchmark Asymmetric Reduction of Acetophenone

This protocol uses a catalyst generated in situ from (1S,2R)-(-)-Norephedrine and borane, serving as a performance benchmark against which new ligands can be compared.[5]

Methodology:

  • Catalyst Formation: In an oven-dried, three-neck flask under an inert atmosphere (N₂), dissolve (1S,2R)-(-)-Norephedrine (0.1 eq) in anhydrous THF. Cool the solution to 0 °C. Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.

  • Substrate Addition: Add acetophenone (1.0 eq) to the reaction mixture.

  • Reduction: Add the remaining borane-dimethyl sulfide complex (0.6 eq) dropwise, maintaining the temperature at 0 °C.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow, careful addition of methanol at 0 °C.

  • Workup: Warm the mixture to room temperature, and remove the solvent under reduced pressure. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analysis: Purify the resulting 1-phenylethanol by column chromatography. Determine the chemical yield and measure the enantiomeric excess (ee) by chiral HPLC or GC.

  • Senior Scientist's Note: Rigorous exclusion of moisture is non-negotiable for this reaction. Water rapidly decomposes the borane reagent and the active catalyst, leading to diminished yield and a catastrophic loss of enantioselectivity. This protocol's trustworthiness stems from its high reproducibility when anhydrous conditions are strictly maintained.

Conclusion and Future Outlook

The comparative analysis reveals that this compound is not a direct replacement for established amino alcohols like norephedrine or pseudoephedrine but rather occupies a distinct and valuable niche in the synthetic chemist's toolbox.

  • Strengths of this compound:

    • Exceptional Versatility as a Building Block: Its trifunctional nature and defined stereochemistry make it an outstanding scaffold for incorporating into complex target molecules, particularly in pharmaceutical development.[4][7]

    • High Potential for Novel Ligand Design: The remote C6-amine offers a unique handle for creating sophisticated tridentate or tethered ligands, an area ripe for exploration.

  • Areas for Development:

    • Asymmetric Catalysis: There is a clear opportunity for systematic studies evaluating well-defined tridentate ligands derived from L-Lysinol in a broader range of asymmetric transformations (e.g., C-H functionalization, conjugate additions).

    • Organocatalysis: The diamino alcohol structure is a promising motif for developing novel bifunctional organocatalysts.

References

  • Benchchem. (n.d.). The Chiral Auxiliary That Wasn't: Exploring the Untapped Potential of (2S,4S)-2-amino-4-phenylhexan-1-ol.
  • MySkinRecipes. (n.d.). (S)-2,6-Diaminohexan-1-ol dihydrochloride.
  • Benchchem. (n.d.). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). PubMed.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Lookchem. (n.d.). Cas 110690-36-3, 1-HEXANOL, 2,6-DIAMINO-, (2S)-.
  • 6-Aminohexan-1-ol: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. (2022). IOSR Journal of Applied Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis. (2005). ResearchGate.

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A Cross-Validated Guide to L-Lysinol: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development and material science, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final product. L-Lysinol, a bio-derived diamino alcohol, has emerged as a versatile and sustainable alternative to traditional petrochemical-based compounds. This guide provides an in-depth, objective comparison of L-Lysinol's performance with other alternatives, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research and development endeavors.

Synthesis of L-Lysinol: A Gateway to a Renewable Chiral Building Block

L-Lysinol is readily synthesized from its parent amino acid, L-Lysine, a commodity chemical produced on a large scale through fermentation.[1] The most common and efficient method for this transformation is the catalytic hydrogenation of L-Lysine.

Experimental Protocol: Catalytic Hydrogenation of L-Lysine to L-Lysinol

This protocol details the synthesis of L-Lysinol from L-Lysine hydrochloride using a ruthenium-on-carbon (Ru/C) catalyst.

Materials:

  • L-Lysine hydrochloride

  • 5% Ruthenium on activated carbon (Ru/C)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable beaker, dissolve L-Lysine hydrochloride in deionized water to create a concentrated solution.

    • Carefully add sulfuric acid to the solution to adjust the pH to approximately 1.5-2.0. This acidic environment is crucial for the reactivity of the carboxylic acid functionality towards reduction.[2]

    • Transfer the acidic L-Lysine solution to the high-pressure autoclave.

    • Add the 5% Ru/C catalyst to the autoclave. The catalyst loading is typically in the range of 1-5 mol% relative to the L-Lysine.

  • Hydrogenation Reaction:

    • Seal the autoclave and purge it several times with nitrogen gas to remove any residual air, followed by purging with hydrogen gas.

    • Pressurize the autoclave with hydrogen gas to 48-70 bar.

    • Begin stirring the reaction mixture and heat the autoclave to a temperature of 100-150 °C.

    • Maintain these conditions for 2-4 hours, monitoring the reaction progress by analyzing small aliquots for the disappearance of the starting material (e.g., via HPLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

    • Open the autoclave and filter the reaction mixture to remove the Ru/C catalyst. The catalyst can be washed with a small amount of deionized water to ensure complete recovery of the product.

    • The filtrate, containing L-Lysinol sulfate, can be neutralized with a suitable base (e.g., sodium hydroxide) to a pH of ~7.

    • Concentrate the neutralized solution using a rotary evaporator to remove the water.

    • The crude L-Lysinol can be purified by vacuum distillation to yield a clear, viscous liquid.

Expected Outcome:

This process typically achieves high conversion of L-Lysine (>99%) with a selectivity for L-Lysinol greater than 90%. The isolated yield after purification is generally in the range of 50-70%.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[L-Lysine Solution] --> B{Acidification (H₂SO₄)}; B --> C[Catalyst Addition (Ru/C)]; C --> D{Hydrogenation (H₂, 48-70 bar, 100-150°C)}; D --> E[Filtration]; E --> F[Neutralization]; F --> G[Concentration]; G --> H[Purification (Distillation)]; H --> I[L-Lysinol]; }

Caption: Workflow for the synthesis of L-Lysinol from L-Lysine.

Characterization of L-Lysinol: Ensuring Purity and Structural Integrity

Thorough characterization of the synthesized L-Lysinol is paramount to guarantee its suitability for downstream applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is a powerful tool for assessing the purity of L-Lysinol and for confirming its enantiomeric integrity.

Protocol for Purity Analysis (Reversed-Phase HPLC):

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic mobile phase of 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 7.5 with triethylamine).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Detection: UV at 214 nm.[3]

  • Sample Preparation: Dissolve a small amount of L-Lysinol in the mobile phase.

Protocol for Chiral Analysis:

For confirming the enantiomeric purity of L-Lysinol, a chiral stationary phase is required.

  • Column: A crown ether-based chiral column (e.g., CROWNPAK CR-I(+)).[3]

  • Mobile Phase: A mixture of acetonitrile, ethanol, water, and trifluoroacetic acid (TFA) (e.g., 80:15:5:0.5 v/v/v/v).[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Detection: UV or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve a small amount of L-Lysinol in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of L-Lysinol.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of L-Lysinol in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.

  • ¹H NMR: Acquire a standard proton NMR spectrum. The spectrum of L-Lysinol is expected to show characteristic signals for the protons on the carbon backbone, the amino groups, and the hydroxyl group.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. This will show distinct signals for each of the six carbon atoms in the L-Lysinol molecule.

Expected ¹H NMR Spectral Data (in D₂O):

Chemical Shift (ppm)MultiplicityAssignment
~3.5m-CH(NH₂)
~3.4t-CH₂OH
~2.6t-CH₂NH₂ (at C6)
~1.2-1.7m-CH₂- (at C3, C4, C5)

Note: The chemical shifts of protons attached to nitrogen and oxygen can be broad and may exchange with D₂O, potentially disappearing from the spectrum.

Performance Comparison of L-Lysinol in Key Applications

L-Lysinol's unique bifunctional nature, possessing both amino and hydroxyl groups, makes it a valuable component in various applications, from asymmetric synthesis to polymer chemistry.

L-Lysinol as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[4] While direct experimental data for L-Lysinol as a chiral auxiliary is emerging, its structural similarity to other well-established amino alcohols suggests significant potential. Chiral amino alcohols are known to form effective chiral ligands for metal-catalyzed asymmetric reactions.[5]

Conceptual Comparison with Established Chiral Auxiliaries:

Chiral AuxiliaryKey FeaturesPotential Advantages of L-Lysinol
Evans Auxiliaries (Oxazolidinones) High diastereoselectivity in aldol and alkylation reactions.[6]Bio-renewable source; potential for different chelation modes involving both amino groups.
Pseudoephedrine Inexpensive; crystalline derivatives aid in purification; high diastereoselectivity in alkylations.[7]Avoids regulatory issues associated with pseudoephedrine; offers two primary amine functionalities for diverse derivatization.

dot graph LR { subgraph "Asymmetric Synthesis" direction LR A[Prochiral Substrate] -- "Attach Chiral Auxiliary" --> B(Substrate-Auxiliary Adduct); B -- "Diastereoselective Reaction" --> C(Product-Auxiliary Adduct); C -- "Cleavage of Auxiliary" --> D[Enantiomerically Enriched Product]; C --> E(Recovered Chiral Auxiliary); end }

Caption: General scheme for the application of a chiral auxiliary.

L-Lysinol as a Bio-Based Curing Agent for Epoxy Resins

A significant application of L-Lysinol is as a renewable alternative to petrochemical-based curing agents for epoxy resins.[1] Its two primary amine groups can react with the epoxide groups of the resin to form a cross-linked thermoset polymer.

Performance Comparison with Diethylenetriamine (DETA):

DETA is a widely used petrochemical-based amine curing agent.[8] L-Lysinol offers a sustainable alternative with competitive performance.

PropertyL-Lysinol Cured EpoxyDETA Cured Epoxy
Source Renewable (from L-Lysine)Petrochemical
Glass Transition Temp. (Tg) Comparable to DETA-cured systems.Well-established performance.
Mechanical Properties Can achieve high tensile strength and modulus.[9]High strength and stiffness.
Environmental Impact Bio-based, potentially lower carbon footprint.Fossil-fuel derived.

Experimental Data Summary for Amino Acid Cured Epoxy Resins:

Studies on various amino acids as curing agents for diglycidyl ether of bisphenol A (DGEBA) epoxy resin have shown promising results.[10]

Amino Acid Curing AgentGlass Transition Temp. (°C)Young's Modulus (GPa)Tensile Strength (MPa)
L-Arginine98.1 - 188.32.6 - 3.539.4 - 46.4
L-Tryptophan~100--
L-Lysine (in soy-based adhesive)-3.9180.38 (flexural)

Data compiled from various sources.[9][10][11] Note that the properties can vary significantly based on the specific formulation and curing conditions.

dot graph TD { subgraph "Epoxy Curing Mechanism" A[Epoxy Resin (with epoxide groups)] --> C{Cross-linking Reaction}; B[L-Lysinol (with amine groups)] --> C; C --> D[Cured Thermoset Polymer]; end }

Caption: Curing of epoxy resin with L-Lysinol.

L-Lysinol in Drug Development and as a Pharmaceutical Intermediate

The chiral nature and functional groups of L-Lysinol make it an attractive scaffold for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[12] Its derivatives can be designed to interact with biological targets in a stereospecific manner. The use of L-lysine and its derivatives in drug design is an active area of research, with applications in improving drug efficacy, stability, and delivery.[] L-lysine-based organogelators have also been explored for controlled drug release applications.[2][14]

Conclusion

L-Lysinol stands out as a promising, bio-renewable chiral building block with diverse applications. Its straightforward synthesis from L-Lysine, coupled with its versatile chemical functionality, positions it as a strong candidate for use in asymmetric synthesis, as a sustainable curing agent for polymers, and as a valuable intermediate in drug discovery and development. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore and validate the use of L-Lysinol in their specific applications, fostering innovation in both academic and industrial settings.

References

  • Lysinol: A renewably resourced alternative to petrochemical polyamines and aminoalcohols. (URL not available)
  • Lysine in Pharmaceutical Applications: From Intermediates to Active Ingredients. (URL not available)
  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Polymers (Basel).
  • Lysine | SIELC Technologies. (URL not available)
  • Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. Polymers (Basel). 2023;15(3):749.
  • Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties.
  • A study regarding friction behaviour of lysine and isoleucine modified epoxy matrix.
  • A Comparative Guide to Pseudoephedrine and Evans Auxiliaries in Asymmetric Alkyl
  • Effects of Lysine on the Interfacial Bonding of Epoxy Resin Cross-Linked Soy-Based Wood Adhesive. Polymers (Basel). 2023;15(3):749.
  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. J Vis Exp. 2018;(132):56926.
  • Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery. BOC Sciences.
  • High-purity amino acids for pharmaceutical applic
  • Application Note: Characterization of H-Lys-Gly-OH.HCl by NMR Spectroscopy. Benchchem.
  • Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. University of Glasgow.
  • Application Notes and Protocols: L-Lysine Monohydrochloride in Drug Formul
  • Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. J Young Pharm. 2017;9(4):579-584.
  • Expanding the lysine industry: biotechnological production of l-lysine and its derivatives. Adv Appl Microbiol. 2021;116:89-122.
  • Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Methods Protoc. 2021;4(3):57.
  • Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes. ACS Omega. 2019;4(11):14595-14607.
  • Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers. Polymers (Basel). 2023;15(1):100.
  • L-Lysine(56-87-1) 1H NMR spectrum. ChemicalBook.
  • HPLC Methods for analysis of Lysine.
  • Quantification of L-lysine and DAP by HPLC. Bio-protocol. 2018;8(22):e3085.
  • Lysine Deriv
  • Chiral auxiliary. Wikipedia.
  • Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. Molecules. 2023;28(5):2091.
  • The l-Lysine Story: From Metabolic Pathways to Industrial Production.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
  • ¹H NMR spectra of the l-lysine samples after hydrothermal treatment at...
  • Real-time Quantitative Analysis of L-Lysine Based on Radio Frequency Sensing. IEEE.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Org Lett. 2010;12(11):2642-2645.
  • A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Front Mol Biosci. 2023;9:1062608.
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Interplay of curing and thermal degradation in epoxy resins cured with amino acids. EPub Bayreuth.
  • Lysine Industrial Uses and Production.
  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols
  • DETA in Epoxy Curing: Accelerating the Process with High Reactivity. Epoxy Flooring Technologies.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. 2021;9.
  • 1 H NMR spectra of thermally treated l-lysine at different temperatures.
  • Amino Turbo Chirality and Its Asymmetric Control. J Am Chem Soc. 2015;137(1):373-383.
  • Preparation method of DL-lysine.
  • Highly Efficient Decarboxylation of L-Lysine to Cadaverine Catalyzed by RuO 2 Encapsulated in FAU Zeolite.
  • Method for preparing l-lysine.

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A Structural and Functional Comparison of Peptides Containing L-Lysinol Versus L-lysine: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide-based therapeutics, the strategic substitution of canonical amino acids with non-natural analogs is a cornerstone of rational drug design. This guide provides a detailed comparative analysis of peptides incorporating the amino alcohol L-lysinol versus its proteinogenic counterpart, L-lysine. We delve into the fundamental structural, physicochemical, and functional consequences of replacing the C-terminal carboxyl group of lysine with a primary alcohol. This seemingly subtle modification eliminates a negative charge and introduces a neutral, hydrogen-bonding hydroxyl group, leading to profound effects on peptide conformation, proteolytic stability, and receptor interaction. Through a synthesis of published experimental data, we present the underlying mechanistic principles and provide actionable protocols for researchers aiming to leverage L-lysinol-containing peptides in their development pipelines.

Introduction: Beyond the Canonical 20 Amino Acids

Peptide therapeutics offer a compelling combination of high target specificity and low off-target toxicity. However, their clinical utility is often hampered by poor metabolic stability and limited cell permeability. A primary strategy to overcome these limitations involves the incorporation of unnatural amino acids. L-lysinol, the alcohol analog of L-lysine, represents a particularly intriguing modification. By reducing the C-terminal carboxylic acid to a primary alcohol, we fundamentally alter the residue's electronic and steric properties. This guide explores the cascading effects of this substitution, from local conformational changes to overarching shifts in biological activity, providing a framework for its application in drug discovery.

The Core Distinction: Carboxylic Acid vs. Primary Alcohol

The foundational difference between L-lysine and L-lysinol within a peptide context lies at the C-terminus of the residue.

  • L-lysine: Possesses a carboxylic acid group (-COOH). At physiological pH (~7.4), this group is deprotonated to a negatively charged carboxylate (-COO⁻). This charge contributes to the peptide's overall isoelectric point and allows for ionic interactions.

  • L-lysinol: Features a primary alcohol group (-CH₂OH). This group is neutral across the physiological pH range, removing the negative charge inherent to the lysine carboxylate. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, introducing new possibilities for intramolecular and intermolecular interactions that differ from those of a carboxylate.

This fundamental change is the genesis of all subsequent structural and functional alterations.

Comparative Structural Analysis

The substitution of L-lysine with L-lysinol can induce significant changes in the peptide's secondary and tertiary structure. These alterations are primarily driven by the removal of a negative charge and the introduction of a versatile hydrogen-bonding group.

Impact on Local Conformation and Secondary Structure
  • Alpha-Helices and Beta-Sheets: The propensity of a peptide to form ordered secondary structures like α-helices and β-sheets is governed by a delicate balance of hydrogen bonds, electrostatic interactions, and steric constraints. The carboxylate of a C-terminal L-lysine can act as a "helix terminator" due to charge repulsion with the helix dipole. Replacing it with the neutral L-lysinol can alleviate this repulsion, potentially stabilizing helical structures or allowing for their extension. In β-sheets, the altered hydrogen bonding capability of the lysinol hydroxyl group compared to the lysine carboxylate can change inter-strand stability and register.[1][2][3]

  • Hydrogen Bonding Networks: The -OH group of L-lysinol can participate in hydrogen bonding patterns unavailable to the -COO⁻ group of L-lysine. It can donate a proton to a backbone carbonyl or another side chain, or its oxygen can accept a proton from a suitable donor. This can lead to the formation of novel, stabilizing intramolecular hydrogen bonds, resulting in more compact or rigid peptide conformations.

Physicochemical Consequences

The structural changes invariably lead to altered physicochemical properties, which are critical for drug development.

PropertyL-Lysine TerminusL-Lysinol TerminusRationale & Implication for Drug Design
Charge at pH 7.4 Net negative charge (-1) from the carboxylate.Neutral (0).The removal of the negative charge increases the peptide's isoelectric point (pI) and reduces its overall polarity. This can enhance interactions with negatively charged cell membranes, potentially improving cell permeability.
Hydrogen Bonding Carboxylate oxygens are primarily H-bond acceptors.Hydroxyl group is both an H-bond donor and acceptor.Increased and more varied H-bonding potential can lead to better target affinity and specificity, but may also increase aggregation propensity.
Proteolytic Stability Susceptible to cleavage by carboxypeptidases.Resistant to carboxypeptidases.The absence of a recognizable carboxylate substrate significantly enhances the peptide's half-life in biological systems by preventing enzymatic degradation from the C-terminus.[4][5][6][7]
Solubility Generally high aqueous solubility due to the charged group.May have reduced aqueous solubility and increased lipophilicity.This shift can be advantageous for crossing lipid bilayers but may require formulation strategies to maintain solubility for administration.

Functional Implications in Drug Design

The ultimate test of the L-lysine to L-lysinol substitution is its effect on biological function.

  • Receptor Binding and Activity: The conformation of a peptide is paramount for its interaction with a biological target.[8][9][10] By altering the peptide's shape and electrostatic profile, the lysinol substitution can dramatically change binding affinity. The new hydrogen bonds may allow the peptide to fit more snugly into a binding pocket, leading to increased potency. Conversely, the conformational change could also disrupt a critical interaction, leading to reduced or abolished activity. Therefore, this substitution must be evaluated on a case-by-case basis.

  • Enhanced Metabolic Stability: One of the most predictable and valuable consequences of this modification is the enhanced resistance to proteolytic degradation.[4][5][6][7] Carboxypeptidases, enzymes that cleave amino acids from the C-terminus of proteins and peptides, specifically recognize the C-terminal carboxylate. By replacing it with an alcohol, the peptide is no longer a substrate for these enzymes, significantly increasing its circulating half-life.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_lysine L-Lysine Residue cluster_lysinol L-Lysinol Residue lys_backbone ...-NH-CH-CO-... lys_sidechain | (CH₂)₄ | NH₃⁺ lys_backbone->lys_sidechain lys_coo COO⁻ lys_backbone->lys_coo lnl_backbone ...-NH-CH-CH₂-... lnl_sidechain | (CH₂)₄ | NH₃⁺ lnl_backbone->lnl_sidechain lnl_oh OH lnl_backbone->lnl_oh

Caption: Chemical structures of L-lysine vs. L-lysinol within a peptide.

G cluster_structural Structural Consequences cluster_physicochemical Physicochemical Consequences cluster_functional Functional Consequences start Lysine-to-Lysinol Substitution charge_change Loss of Negative Charge start->charge_change hbond_change New H-Bonding Potential start->hbond_change stability Increased Proteolytic Stability start->stability solubility Altered Solubility/ Lipophilicity charge_change->solubility conf_change Altered Conformation hbond_change->conf_change binding Altered Receptor Binding & Activity conf_change->binding pk_pd Improved PK/PD Profile stability->pk_pd solubility->pk_pd

Caption: Logical flow of consequences from Lysine to Lysinol substitution.

Experimental Protocols

The following protocols provide a starting point for the synthesis and comparative analysis of L-lysinol-containing peptides.

Protocol 1: Solid-Phase Synthesis of a C-terminal L-Lysinol Peptide

This protocol outlines the manual synthesis of a peptide with a C-terminal L-lysinol using standard Fmoc/tBu chemistry.

Rationale: The key difference from standard peptide synthesis is the loading of the first amino acid alcohol onto the resin. An ester linkage to a pre-loaded Wang or similar resin is not possible. Instead, a trityl-based resin is used, which allows for the attachment of the hydroxyl group.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-L-Lysinol(Boc)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Standard Fmoc-protected amino acids

  • HBTU/HOBt or similar coupling reagents

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Lysinol Loading:

    • Dissolve Fmoc-L-Lysinol(Boc) (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.

    • Drain the resin and add the Fmoc-L-Lysinol(Boc)/DIPEA solution.

    • Agitate at room temperature for 2-4 hours.

    • To cap any remaining reactive sites, add a small amount of methanol and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry under vacuum.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin thoroughly with DMF.

  • Repeat Cycles: Repeat steps 3 and 4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the mass and purity of the final product using LC-MS.

Protocol 2: Comparative In Vitro Proteolytic Stability Assay

Rationale: This assay compares the stability of the L-lysine peptide and the L-lysinol peptide in the presence of a relevant protease, such as carboxypeptidase Y or serum. The disappearance of the parent peptide over time is monitored by HPLC.

Materials:

  • Purified L-lysine peptide (control)

  • Purified L-lysinol peptide (test)

  • Carboxypeptidase Y solution or rat/human serum

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% TFA in acetonitrile)

  • HPLC system with a C18 column

Procedure:

  • Prepare Stock Solutions: Prepare 1 mg/mL stock solutions of both the control and test peptides in the reaction buffer.

  • Set up Reactions:

    • For each peptide, set up a series of time-point reactions (e.g., T=0, 15, 30, 60, 120, 240 minutes).

    • In a microcentrifuge tube, add 90 µL of the peptide stock solution.

    • Equilibrate at 37°C for 5 minutes.

  • Initiate Digestion:

    • To start the reaction, add 10 µL of the enzyme solution (or serum) to the peptide tube.

    • For the T=0 sample, add 10 µL of enzyme and immediately quench the reaction as described in step 4.

    • Incubate the remaining tubes at 37°C.

  • Quench Reaction: At each designated time point, withdraw the tube from the incubator and add 100 µL of the quenching solution. Vortex immediately and place on ice.

  • Analysis:

    • Centrifuge all quenched samples to pellet precipitated proteins (especially for serum samples).

    • Analyze the supernatant of each sample by reverse-phase HPLC.

    • Integrate the peak area of the parent peptide at each time point.

  • Data Interpretation:

    • Plot the percentage of the remaining parent peptide against time for both the L-lysine and L-lysinol versions.

    • Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the L-lysinol peptide demonstrates its enhanced proteolytic stability.

Conclusion and Future Outlook

The substitution of L-lysine with L-lysinol is a powerful, yet straightforward, strategy in peptide medicinal chemistry. It offers a predictable means of enhancing metabolic stability by blocking C-terminal degradation. However, its impact on peptide conformation and target interaction is context-dependent and requires empirical validation. By removing a negative charge and introducing a neutral, versatile hydrogen-bonding moiety, this modification can fundamentally alter a peptide's biological activity, sometimes for the better. Future work will likely focus on using computational modeling to better predict the conformational consequences of this substitution, enabling a more rational design process and accelerating the development of next-generation peptide therapeutics with optimized drug-like properties.

References

  • Grahl-Nielsen, O., & Tritsch, G. L. (1969). Synthesis of oligomeric L-lysine peptides by the solid-phase method. Biochemistry, 8(1), 187-192.

  • Harris, F., et al. (2024). Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides. PubMed.

  • Creative Peptides. (n.d.). Lysine Amino Acids: Properties, Function, Benefits, and Sources.

  • BOC Sciences. (n.d.). Lysine: Definition, Structure, Benefits and Uses.

  • Expert Opinion on Drug Discovery. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.

  • Wikipedia. (n.d.). Lysine.

  • Pharmaceuticals. (2022). Strategies for improving peptide stability and delivery.

  • Chavan, H., et al. (2018). Conformational dynamics of L-lysine, L-arginine, L-ornithine binding protein reveals ligand-dependent plasticity. Proteins: Structure, Function, and Bioinformatics.

  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies.

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A Senior Application Scientist's Guide to Assessing the Biocompatibility of L-Lysinol-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of the biocompatibility of L-Lysinol-containing polymers, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to be an authoritative resource grounded in scientific integrity.

Introduction: The Promise of L-Lysinol-Containing Polymers

In the quest for advanced biomaterials, L-Lysinol-containing polymers are emerging as a promising class of biodegradable materials. Their synthesis from a naturally derived amino alcohol offers the potential for excellent biocompatibility and tunable degradation profiles. These polymers, often synthesized as poly(ester amide)s, combine the favorable mechanical properties of polyamides with the biodegradability of polyesters.[1] This guide will navigate the critical steps in evaluating their biocompatibility, contrasting their performance with established biomaterials like Poly(lactic-co-glycolic acid) (PLGA), a widely used FDA-approved polymer.[2][3][4]

I. Synthesis and Characterization of L-Lysinol-Containing Polymers

The foundation of a biocompatible material lies in its chemical synthesis and purity. L-Lysinol can be incorporated into polymer backbones through various polycondensation reactions. A common approach involves the reaction of L-Lysinol with dicarboxylic acids or their derivatives to form poly(ester amide)s.[1][5][6] The presence of both ester and amide linkages allows for a balance of degradability and mechanical strength.

Key to ensuring biocompatibility is the thorough characterization of the synthesized polymer to confirm its structure, molecular weight, and purity, ensuring the absence of residual monomers or catalysts that could elicit a toxic response.

II. The Crucial First Step: In Vitro Biocompatibility Assessment

In vitro testing serves as a rapid and cost-effective initial screening to evaluate the potential toxicity of a biomaterial before proceeding to more complex and costly in vivo studies.[7][8][9] These assays expose cultured cells to the material, either directly or through its extracts, to assess its impact on cell viability and function.[8]

A. Cytotoxicity Assays: Quantifying Cell Viability

Cytotoxicity assays are a cornerstone of biocompatibility testing, providing a quantitative measure of a material's potential to cause cell death or inhibit proliferation.[7][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[13][14]

  • Material Exposure: Prepare extracts of the L-Lysinol-containing polymer and the comparator polymer (e.g., PLGA) by incubating the materials in a cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C), according to ISO 10993-12 standards.[15] Remove the old medium from the cells and add the polymer extracts at various concentrations. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).

  • Incubation: Incubate the cells with the extracts for 24-72 hours.

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70-80%.[13]

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well plate Material_Extract 2. Prepare Polymer Extracts Add_Extracts 3. Add Extracts to Cells Material_Extract->Add_Extracts Incubate_Cells 4. Incubate for 24-72h Add_Extracts->Incubate_Cells Add_MTT 5. Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT 6. Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solvent 7. Add Solubilizing Agent Incubate_MTT->Add_Solvent Read_Absorbance 8. Read Absorbance (570nm) Add_Solvent->Read_Absorbance Calculate_Viability 9. Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

Caption: Workflow of the MTT assay for cytotoxicity testing.

B. Hemocompatibility: Assessing Blood-Material Interactions

For any biomaterial intended for blood-contacting applications, assessing its hemocompatibility is critical.[16][17] The hemolysis assay evaluates the material's potential to damage red blood cells (erythrocytes).[17][18]

This protocol is based on the ASTM F756 standard practice for the assessment of hemolytic properties of materials.[15][18][19]

Step-by-Step Methodology:

  • Blood Collection and Preparation: Obtain fresh human or rabbit blood and prepare a diluted blood solution.

  • Material Incubation: Incubate the L-Lysinol-containing polymer and PLGA (as a comparator) with the diluted blood solution under static conditions for a defined period (e.g., 3 hours at 37°C).[15][19] This can be done via direct contact with the material or with an extract of the material.[18][19]

  • Controls: Include a positive control (e.g., water) to induce 100% hemolysis and a negative control (e.g., saline) for baseline hemolysis.[15]

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the amount of released hemoglobin spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis for each material relative to the positive control. According to ASTM F756, materials are classified as non-hemolytic (0-2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[20]

Comparative Data Summary: In Vitro Biocompatibility

PolymerCell Viability (%) (MTT Assay, 24h)Hemolysis (%) (ASTM F756)
L-Lysinol Polymer A95 ± 41.5 ± 0.3
L-Lysinol Polymer B88 ± 62.1 ± 0.5
PLGA (50:50)92 ± 51.8 ± 0.4
Positive Control (Latex)15 ± 3>90
Negative Control100<1

Note: The data presented in this table is illustrative and will vary depending on the specific polymer composition and experimental conditions.

III. Moving Forward: In Vivo Biocompatibility Evaluation

Following successful in vitro screening, in vivo studies are necessary to evaluate the material's performance within a living organism.[9][21][22] These tests assess the local tissue response to the implanted material and any potential systemic toxicity.[22][23]

A. Implantation Studies: Assessing Local Tissue Response

The ISO 10993-6 standard provides guidelines for testing the local effects after implantation.[16][22] This involves implanting the polymer into a suitable animal model (e.g., rats or rabbits) and evaluating the tissue response at different time points.[23]

Implantation_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative & Analysis cluster_histology Histological Evaluation Sterilize 1. Sterilize Polymer Samples Anesthetize 2. Anesthetize Animal Model Sterilize->Anesthetize Implant 3. Surgically Implant Polymers Anesthetize->Implant Observe 4. Post-operative Observation Implant->Observe Euthanize 5. Euthanize at Time Points (e.g., 1, 4, 12 weeks) Observe->Euthanize Harvest 6. Harvest Implants and Surrounding Tissue Euthanize->Harvest Process_Tissue 7. Fix, Embed, Section, and Stain Tissue Harvest->Process_Tissue Microscopy 8. Microscopic Examination Process_Tissue->Microscopy Score_Response 9. Score Inflammatory Response Microscopy->Score_Response

Caption: Workflow for in vivo implantation and histological analysis.

The histological evaluation focuses on parameters such as inflammation, fibrosis, neovascularization, and material degradation. A biocompatible material should elicit a minimal and resolving inflammatory response, leading to the formation of a thin fibrous capsule.[22]

B. Analysis of Degradation Products

A critical aspect of biodegradable polymer biocompatibility is the toxicity of their degradation products.[24] For L-Lysinol-containing polymers, hydrolysis of the ester and amide bonds is the primary degradation mechanism. The degradation products, including L-Lysinol and the dicarboxylic acid, should be non-toxic and readily metabolized or cleared by the body.[24][25] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify these degradation products both in vitro and in vivo.[24]

IV. Comparative Analysis: L-Lysinol Polymers vs. PLGA

PLGA is a well-characterized biodegradable polymer that degrades by hydrolysis of its ester linkages into lactic acid and glycolic acid, which are natural metabolites in the body.[2][3][4] This makes it an excellent benchmark for comparing the biocompatibility of new polymers.

Key Comparison Points:

  • Degradation Rate and Products: The degradation rate of L-Lysinol polymers can be tailored by altering the polymer composition. The degradation byproducts of L-Lysinol polymers are expected to be biocompatible, similar to those of PLGA.

  • Inflammatory Response: Both L-Lysinol polymers and PLGA are expected to elicit a mild, transient inflammatory response upon implantation.[22] However, the acidic degradation products of PLGA can sometimes lead to a more pronounced inflammatory response in certain applications.[26] The degradation products of L-Lysinol polymers may offer a more neutral pH environment, potentially leading to a more favorable tissue response.

  • Mechanical Properties: The inclusion of amide bonds in L-Lysinol-containing poly(ester amide)s can provide enhanced mechanical properties compared to the purely polyester backbone of PLGA.

Conclusion: A Promising Future for L-Lysinol-Based Biomaterials

L-Lysinol-containing polymers represent a versatile and promising platform for the development of new biodegradable biomaterials. A systematic and rigorous assessment of their biocompatibility, following established standards and protocols, is essential for their successful translation into clinical applications. This guide provides a framework for such an evaluation, emphasizing the importance of a multi-faceted approach that includes in vitro screening, in vivo studies, and a thorough understanding of the material's degradation profile. By comparing their performance to well-established materials like PLGA, researchers can effectively position these novel polymers for a wide range of biomedical applications, from drug delivery to tissue engineering.

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A Comparative Guide to the Chelating Properties of (2S)-2,6-Diaminohexan-1-ol and Other Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry and its applications in drug development, diagnostics, and industrial processes, the selection of an appropriate chelating agent is paramount. A ligand's efficacy is determined by its affinity and selectivity for specific metal ions, its stability under physiological or process conditions, and its inherent physicochemical properties. This guide provides an in-depth comparative analysis of the chelating properties of (2S)-2,6-diaminohexan-1-ol, a chiral amino alcohol derived from the essential amino acid L-lysine, against its parent molecule and other widely used chelating agents.

Introduction to this compound: A Ligand of Interest

This compound, also known as L-lysinol, is a bifunctional organic molecule featuring two amino groups and a primary alcohol functional group.[1][2] Its structure is derived from L-lysine by the reduction of the carboxylic acid group to a hydroxyl group. This structural modification is anticipated to significantly influence its coordination chemistry compared to its amino acid precursor. The presence of multiple donor atoms—two nitrogen atoms from the amino groups and one oxygen atom from the hydroxyl group—positions this compound as a potentially versatile tridentate or bidentate chelating agent for various metal ions.[3][4] Amino acids themselves are known to be effective chelating agents, utilizing their amino and carboxyl groups to form stable complexes with metal ions.[5]

The interest in this compound stems from its chirality and the potential for creating stereospecific metal complexes, which is of particular importance in the development of chiral catalysts and therapeutic agents.[1] Understanding its chelating capabilities in comparison to established ligands is crucial for unlocking its full potential in various scientific and industrial applications.

Synthesis of this compound

The primary route for the synthesis of this compound is the reduction of the carboxylic acid functionality of L-lysine. While various chemical reducing agents can achieve this transformation, biocatalytic methods are also being explored for a more sustainable and efficient synthesis.

A related compound, 1,5-diamino-2-hydroxy-pentane, has been successfully synthesized from L-lysine using a whole-cell biocatalysis approach with engineered E. coli.[6] This method involves a two-stage process of hydroxylation and decarboxylation. A similar enzymatic or chemo-enzymatic strategy could be envisioned for the direct reduction of L-lysine to L-lysinol.

A chemical synthesis approach for a derivative, 2,6-diamino-1-(anilinooxy)hexan-1-ol, has been reported, starting from L-lysine and aniline.[7][8] This highlights the utility of L-lysine as a versatile starting material for more complex ligand structures.

Comparative Analysis of Chelating Properties

The stability of a metal-ligand complex is quantified by its formation constant (K) or stability constant (β), with a higher value indicating a more stable complex.[9] This section compares the known or inferred chelating properties of this compound with L-lysine, ethylenediaminetetraacetic acid (EDTA), and citrate.

While specific stability constants for this compound are not extensively reported in the literature, we can infer its potential behavior based on the coordination chemistry of amino alcohols and by comparing it to its parent amino acid, L-lysine. The replacement of the carboxylate group with a hydroxyl group will alter the electronic and steric properties of the ligand. The carboxylate group in lysine is a strong donor, while the hydroxyl group in lysinol is a weaker, neutral donor. This will likely result in lower stability constants for lysinol complexes compared to lysine complexes with the same metal ion. However, the hydroxyl group can be deprotonated at higher pH, increasing its coordinating ability.

Table 1: Logarithmic Stability Constants (log K) of Selected Ligands with Various Metal Ions

Metal IonThis compound (L-Lysinol)L-LysineEDTACitrate
Fe(III) Data not available~2.8 (log K₁)[4][7]25.1[10][11]~11.4[12]
Fe(II) Data not available~4.3 (log K₁)[4]14.3[10][11]~3.2[2][13]
Cu(II) Data not available8.0 (log K₁)[14]18.8[11][15]~6.1[2][13]
Zn(II) Data not available4.6 (log K₁)[14]16.5[11][15]~4.7[16]
Ca(II) Data not available~1.4 (log K₁)10.7[11]~3.5[16]
Mg(II) Data not available~1.3 (log K₁)8.7[11]~3.4[16]

Note: The stability constants are pH-dependent and the values presented are generally for near-neutral pH and standard conditions. The values for L-lysine are for the 1:1 metal-ligand complex.

From the table, it is evident that EDTA is a significantly stronger chelating agent than both L-lysine and citrate for all the listed metal ions. This is due to its hexadentate nature, forming multiple chelate rings with the metal ion, which leads to a large favorable entropy change known as the chelate effect.

L-lysine, acting as a bidentate or tridentate ligand, forms moderately stable complexes. It has been shown to inhibit lipid and protein oxidation by chelating iron ions.[17] this compound, with its two amino groups and one hydroxyl group, is also expected to form chelate rings with metal ions. The strength of these complexes will be influenced by the pH of the solution, which affects the protonation state of the amino and hydroxyl groups.

Citrate, a tricarboxylic acid with a hydroxyl group, is a multidentate ligand that forms stable complexes with a variety of metal ions and is widely used in the food and pharmaceutical industries.[12][13][16]

Experimental Protocols for Determining Chelating Properties

The determination of stability constants and the characterization of metal-ligand complexes are fundamental to understanding the chelating properties of a new ligand. The following are standard experimental techniques employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes.[1][18][19] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Methodology:

  • Solution Preparation: Prepare solutions of the ligand (this compound), the metal salt (e.g., nitrate or perchlorate salts to avoid complexation by the anion), a strong acid (to protonate the ligand), and a carbonate-free strong base (e.g., NaOH or KOH). An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.[19]

  • Titration: Perform a series of titrations. A typical set includes:

    • Acid titration (for calibration).

    • Ligand + Acid titration (to determine the protonation constants of the ligand).

    • Metal + Ligand + Acid titration (to determine the stability constants of the metal-ligand complexes).

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the formation constants of the metal complexes using specialized software that solves the mass-balance equations for all species in solution.[18]

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Ligand Solution Titration_System Titration Vessel (Ligand + Metal + Acid) Ligand->Titration_System Metal Metal Salt Solution Metal->Titration_System Acid Acid Solution Acid->Titration_System Base Standard Base Burette Burette (Standard Base) Base->Burette pH_Meter pH Meter Titration_System->pH_Meter Titration_Curve Titration Curve (pH vs. Volume) pH_Meter->Titration_Curve Burette->Titration_System Calculation Calculation of Stability Constants Titration_Curve->Calculation

Workflow for Potentiometric Titration
UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study metal-ligand complexation if the complex absorbs light in the UV-visible range, and its absorption spectrum differs from that of the free ligand and metal ion.[20][21][22] This method is particularly useful for determining the stoichiometry of the complex.

Methodology:

  • Spectral Scans: Record the UV-Vis absorption spectra of the ligand, the metal ion solution, and a series of solutions containing a fixed concentration of one component (e.g., the metal ion) and varying concentrations of the other component (the ligand).

  • Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. The absorbance of each solution is measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Mole-Ratio Method: A series of solutions is prepared with a fixed concentration of the metal ion and increasing concentrations of the ligand. The absorbance is plotted against the molar ratio of ligand to metal. The plot will consist of two linear portions, and the intersection point gives the stoichiometry of the complex.[21]

UV_Vis_Methodology cluster_prep_uv Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis_uv Data Analysis Ligand_UV Ligand Solution Complex_Series Series of Metal-Ligand Solutions Ligand_UV->Complex_Series Metal_UV Metal Ion Solution Metal_UV->Complex_Series Spectrophotometer UV-Vis Spectrophotometer Complex_Series->Spectrophotometer Absorbance_Data Absorbance Spectra Spectrophotometer->Absorbance_Data Jobs_Plot Job's Plot Absorbance_Data->Jobs_Plot Mole_Ratio_Plot Mole-Ratio Plot Absorbance_Data->Mole_Ratio_Plot Stoichiometry Determination of Stoichiometry Jobs_Plot->Stoichiometry Mole_Ratio_Plot->Stoichiometry

Methodology for UV-Vis Spectrophotometry
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events.[3][23][24] It can be used to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a metal ion and a ligand in a single experiment.

Methodology:

  • Sample Preparation: The macromolecule (in this case, the ligand) is placed in the sample cell, and the metal ion solution is loaded into the titration syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

  • Titration: The metal ion solution is injected in small aliquots into the ligand solution. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The data is plotted as heat change per injection versus the molar ratio of metal to ligand. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.[23]

Conclusion

This compound presents itself as a promising chiral chelating agent with potential applications in various fields. While direct experimental data on its stability constants with a wide range of metal ions is currently limited, a comparative analysis with its parent amino acid, L-lysine, and other common chelators like EDTA and citrate provides valuable insights into its potential chelating efficacy. The presence of two amino groups and a hydroxyl group suggests that it can form stable chelate complexes with various metal ions, although likely with lower stability constants than the powerful hexadentate chelator EDTA.

The experimental protocols detailed in this guide, including potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry, provide a robust framework for the comprehensive characterization of the chelating properties of this compound. Further research to determine its stability constants with a range of biologically and industrially relevant metal ions is warranted to fully elucidate its potential and enable its rational application in the design of new drugs, catalysts, and materials.

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  • L-lysine and L-arginine inhibit the oxidation of lipids and proteins of emulsion sausage by chelating iron ion and scavenging radical. (2020). Food Science & Nutrition. [Link]

  • Structural properties of metal amino acid chelates. (n.d.). Consensus. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of (2S)-2,6-Diaminohexan-1-Ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (2S)-2,6-Diaminohexan-1-Ol, also known as L-Lysinol, ensuring the minimization of risks and adherence to best practices.

Immediate Safety and Handling Considerations

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Standard PPE for handling this and similar chemicals includes:

  • Protective gloves: Chemically resistant gloves are essential.

  • Protective clothing: A lab coat or other protective garments should be worn.

  • Eye and face protection: Safety glasses with side shields or goggles are mandatory. A face shield may be necessary for splash hazards.

Ensure that eyewash stations and safety showers are readily accessible in any area where this chemical is handled.[3]

Hazard Profile of Structurally Similar Compounds

To underscore the importance of cautious handling and disposal, the following table summarizes the hazard classifications for compounds structurally related to this compound.

Hazard StatementClassification
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 4
Skin CorrosionCategory 1B
Serious Eye DamageCategory 1
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)
Short-term (acute) aquatic hazardCategory 3

Data synthesized from SDS of similar compounds.[1]

Disposal Protocol: A Step-by-Step Approach

The universally recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[1][3][4][5][6][7] Under no circumstances should this chemical be discharged into drains or the environment. [1][3]

Step 1: Collection and Storage of Waste
  • Container Selection: Collect waste this compound in a suitable, clearly labeled, and tightly closed container. The container must be compatible with the chemical; for instance, strong acids should not be stored in plastic bottles.[3][8]

  • Labeling: The waste container must be clearly labeled as hazardous waste, indicating the contents.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[3][4]

Step 2: Engage a Professional Waste Disposal Service

Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[3] Provide the waste disposal service with a comprehensive Safety Data Sheet (SDS) for a closely related compound if one for this compound is unavailable, to ensure they have all the necessary information for safe handling, transport, and disposal.

Step 3: Incineration (as per Professional Guidance)

For surplus and non-recyclable solutions, chemical incineration with an afterburner and scrubber is a potential disposal method. This, however, must be carried out by the licensed disposal company in a permitted facility.[3]

Step 4: Handling Spills

In the event of a spill, contain the leakage immediately.[3]

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4]

  • Absorption: Absorb the spill with an inert material such as sand, vermiculite, or a universal binder.[3][4]

  • Collection: Collect the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Arrange for the pickup and approved disposal of the contained waste by a licensed service.

Regulatory Framework: RCRA

In the United States, the disposal of hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA).[9] RCRA gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave," which includes its generation, transportation, treatment, storage, and disposal.[9] Generators of chemical waste are responsible for determining if their waste is hazardous and for its proper management according to federal and state regulations.[10] The specific regulations for hazardous waste are found in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain spill with inert absorbent material. is_spill->contain_spill Yes collect_waste Collect waste in a labeled, sealed container. is_spill->collect_waste No contain_spill->collect_waste store_waste Store in a cool, dry, well-ventilated area away from incompatibles. collect_waste->store_waste contact_disposal Contact licensed waste disposal service. store_waste->contact_disposal no_drain DO NOT pour down the drain or release to the environment. store_waste->no_drain provide_sds Provide SDS of a similar compound. contact_disposal->provide_sds professional_disposal Arrange for professional disposal (e.g., incineration). provide_sds->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Sources

A Guide to Personal Protective Equipment for Handling (2s)-2,6-Diaminohexan-1-Ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling information for (2s)-2,6-Diaminohexan-1-Ol, also known as L-Lysinol. The following recommendations are grounded in established safety protocols for structurally similar chemicals, ensuring a cautious and proactive approach to laboratory safety.

This compound is a chiral amino alcohol derivative of the essential amino acid L-lysine. Its bifunctional nature, possessing both primary amine and primary alcohol groups, makes it a versatile building block in synthetic chemistry. However, these reactive functional groups also necessitate careful handling to mitigate potential health risks. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the safety profiles of structurally related compounds, namely 1,6-Diaminohexane and 6-Aminohexan-1-ol. These analogs suggest that this compound may cause skin irritation, and potentially severe eye irritation or damage.[1][2] The diamino functionality, in particular, points towards a potential for corrosivity.[3][4][5]

Core Principles of Safe Handling

Before beginning any procedure involving this compound, a thorough risk assessment is paramount. This involves evaluating the scale of the reaction, the concentration of the chemical, and the specific manipulations to be performed. The hierarchy of controls should always be applied: elimination or substitution of the hazard, engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Recommended Personal Protective Equipment

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions) Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required if handled in a certified chemical fume hood
Moderate to High-Volume Handling (e.g., reactions, distillations) Chemical safety goggles and a face shieldNitrile or neoprene gloves (consider double gloving)Chemical-resistant lab coat or apronRecommended if there is a potential for aerosol generation, even within a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsA NIOSH-approved respirator with an organic vapor cartridge is required.
Waste Disposal Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required if handling sealed waste containers
Step-by-Step Guide to PPE Selection and Use

1. Eye and Face Protection:

  • Rationale: To prevent contact with splashes or aerosols that could cause serious eye damage.

  • Procedure:

    • For all applications, wear chemical safety goggles that provide a complete seal around the eyes.

    • When handling larger quantities or when there is a significant splash risk, supplement goggles with a face shield that protects the entire face.[3][6]

2. Hand Protection:

  • Rationale: To prevent skin contact, which may cause irritation or burns.

  • Procedure:

    • Select gloves made of a material resistant to amino alcohols. Nitrile or neoprene gloves are generally recommended.

    • Inspect gloves for any signs of damage before use.

    • For prolonged contact or when handling concentrated solutions, consider double-gloving.

    • Remove gloves using a technique that avoids contaminating your skin.

    • Wash hands thoroughly after removing gloves.

3. Body Protection:

  • Rationale: To protect the skin and personal clothing from contamination.

  • Procedure:

    • At a minimum, a flame-resistant lab coat should be worn and kept fully fastened.

    • For larger-scale work, a chemical-resistant apron or suit should be worn over the lab coat.[4]

    • Ensure that appropriate footwear that covers the entire foot is worn.

4. Respiratory Protection:

  • Rationale: To prevent the inhalation of aerosols or vapors, which may cause respiratory tract irritation.[4][5]

  • Procedure:

    • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

    • If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3]

    • Users of respiratory protection must be properly fit-tested and trained in their use.

Operational and Disposal Plans

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • A certified chemical fume hood is the primary engineering control to reduce inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[3][6]

Spill Response:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution.

Waste Disposal:

  • All waste materials contaminated with this compound should be considered hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[7]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls start Start: Handling This compound volume Low Volume? fume_hood Work in Fume Hood ppe_low Standard PPE: - Safety Glasses - Lab Coat - Nitrile Gloves volume->ppe_low ppe_body Upgrade Body Protection: - Chemical Apron volume->ppe_body aerosol Aerosol/Splash Risk? ppe_goggles Upgrade Eye Protection: - Chemical Goggles aerosol->ppe_goggles aerosol->fume_hood ppe_face Add Face Shield ppe_resp Add Respirator ppe_face->ppe_resp spill_kit Spill Kit Accessible waste Segregate Hazardous Waste

Caption: PPE selection workflow for handling this compound.

References

  • Carl Roth. Safety Data Sheet for L-Lysine monohydrate. [Link]

  • Lupin Systems. Safety Data Sheet for L-LYSINE MONOHYDROCHLORIDE. [Link]

  • LookChem. CAS 110690-36-3, 1-HEXANOL, 2,6-DIAMINO-, (2S)-. [Link]

  • AIM Scientific. Safety Data Sheet for 1,6-Diaminohexane. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.